Product packaging for Parkeol(Cat. No.:CAS No. 514-45-4)

Parkeol

Cat. No.: B1252197
CAS No.: 514-45-4
M. Wt: 426.7 g/mol
InChI Key: MLVSYGCURCOSKP-FXCPCPCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Parkeol is a tetracyclic triterpenoid comprised of a lanostane skeleton which is 3beta-hydroxylated and has double bonds at the 9(11)- and 24-positions. It has a role as a metabolite. It is a 3beta-sterol, a tetracyclic triterpenoid and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a hydride of a lanostane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1252197 Parkeol CAS No. 514-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVSYGCURCOSKP-FXCPCPCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487430
Record name Parkeol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-45-4
Record name Parkeol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parkeol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Parkeol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM88E87P32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Parkeol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol is a tetracyclic triterpene alcohol, a sterol secondary metabolite found predominantly in plants, with a notable presence in the shea tree (Vitellaria paradoxa), and also identified in some prokaryotes.[1] As a structural isomer of lanosterol, a key intermediate in cholesterol biosynthesis, this compound and its biosynthetic pathway are of significant interest for research in plant biochemistry, sterol evolution, and for potential applications in drug development due to the diverse biological activities of triterpenoids. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and relevant experimental methodologies.

Upstream Biosynthesis of the Precursor: 2,3-Oxidosqualene

The biosynthesis of this compound begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways supply these five-carbon building blocks: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP or DOXP) pathway, which operates in plastids.

The Mevalonate (MVA) Pathway

The MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.

The Methylerythritol Phosphate (MEP/DOXP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DOXP). A series of reactions then converts DOXP to IPP and DMAPP.

IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail to produce the C30 triterpenoid precursor, squalene. Squalene is then epoxidized to form (3S)-2,3-epoxy-2,3-dihydrosqualene (also known as 2,3-oxidosqualene), the direct substrate for the cyclization step that leads to this compound.

The Core Biosynthetic Pathway of this compound

The defining step in this compound biosynthesis is the stereospecific cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme This compound synthase (EC 5.4.99.47) .[2]

The cyclization proceeds through a protosteryl cation intermediate. The specific folding of the squalene backbone within the active site of this compound synthase dictates the series of ring closures. The final step in the formation of this compound is the deprotonation at carbon-11 of the protosteryl cation, leading to the formation of the characteristic Δ9(11) double bond. This contrasts with the biosynthesis of its isomers, lanosterol (deprotonation at C-9) and cycloartenol (formation of a cyclopropane ring between C-9 and C-19).

While this compound synthase is the dedicated enzyme for this conversion, other oxidosqualene cyclases, such as certain mutated forms of lanosterol synthase or cycloartenol synthase, have been shown to produce this compound as a minor product.[3][4]

Parkeol_Biosynthesis_Core cluster_enzyme Catalyzed by this compound Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Protosteryl Cation Protosteryl Cation 2,3-Oxidosqualene->Protosteryl Cation Protonation & Cyclization This compound This compound Protosteryl Cation->this compound Deprotonation at C-11

Core reaction of this compound biosynthesis from 2,3-oxidosqualene.

Data Presentation

Quantitative data on the biochemical properties of this compound synthase is limited. However, studies on related triterpenoid synthases and the analysis of this compound content in natural sources provide valuable information.

Table 1: Quantitative Analysis of this compound and Related Triterpenoids in Butyrospermum parkii (Shea)

ComponentContent Range in Unsaponifiable LipidsMethod of AnalysisReference
This compoundMinor or trace amountsGC-MS[5]
Triterpene Alcohols (total)22-72%GC-MS[5]
α-AmyrinMajor componentGC-MS[5]
β-AmyrinMajor componentGC-MS[5]
LupeolMajor componentGC-MS[5]
ButyrospermolMajor componentGC-MS[5]

Note: While this compound is a known constituent of shea butter, its concentration is often lower than other major triterpene alcohols. The exact yield of this compound from the biosynthetic pathway in plants has not been extensively quantified.

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase

This protocol is a generalized procedure based on methods for expressing other triterpene cyclases, such as those from Oryza sativa, in a microbial host like Escherichia coli or Saccharomyces cerevisiae.

a. Gene Cloning and Vector Construction:

  • The coding sequence for this compound synthase (e.g., from Oryza sativa) is amplified by PCR.

  • The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pESC vector for yeast) containing a suitable tag (e.g., His-tag) for purification.

b. Heterologous Expression:

  • The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae).

  • The cells are grown in an appropriate medium (e.g., LB for E. coli, YPD for yeast) to a target optical density.

  • Protein expression is induced (e.g., with IPTG for E. coli, or by changing the carbon source for yeast).

  • The cells are harvested by centrifugation after a period of incubation.

c. Protein Purification:

  • The cell pellet is resuspended in a lysis buffer and the cells are disrupted (e.g., by sonication or enzymatic lysis).

  • The cell lysate is clarified by centrifugation.

  • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • The column is washed, and the tagged protein is eluted with a suitable elution buffer (e.g., containing imidazole).

  • The purity of the protein is assessed by SDS-PAGE.

This compound Synthase Enzyme Assay

This protocol describes a general method for assaying the activity of a purified this compound synthase.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT).

  • Substrate Preparation: Prepare a solution of 2,3-oxidosqualene in a suitable detergent (e.g., Triton X-100) to ensure its solubility in the aqueous buffer.

  • Enzyme Reaction:

    • Add the purified this compound synthase to the reaction buffer.

    • Initiate the reaction by adding the 2,3-oxidosqualene substrate.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol).

    • Extract the triterpenoid products with an organic solvent (e.g., n-hexane or ethyl acetate).

  • Product Analysis: Analyze the extracted products by GC-MS or NMR to identify and quantify this compound.

GC-MS Analysis of this compound

This protocol outlines the general steps for the analysis of this compound and other triterpenoids using Gas Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • For plant extracts, perform a saponification step to hydrolyze any esterified triterpenoids.

    • Extract the unsaponifiable fraction containing the free triterpene alcohols.

    • For enzymatic assay extracts, the organic phase can be directly analyzed after drying and redissolving in a suitable solvent.

  • Derivatization: To increase the volatility of the triterpene alcohols, derivatize the hydroxyl groups by silylation (e.g., using BSTFA with TMCS).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector: Splitless or split injection at a high temperature (e.g., 280°C).

    • Oven Program: A temperature gradient program, for example, starting at 150°C and ramping up to 300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with published spectral data.

NMR Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy is the definitive method for the structural confirmation of this compound.

  • Sample Preparation: Purified this compound is dissolved in a deuterated solvent (e.g., CDCl3).

  • NMR Experiments:

    • 1D NMR: Acquire 1H and 13C NMR spectra to observe the chemical shifts of all proton and carbon atoms.

    • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons, confirming the tetracyclic structure and the position of the double bond and hydroxyl group.

  • Data Analysis: Compare the obtained spectral data with published values for this compound to confirm its identity.

Mandatory Visualizations

Parkeol_Upstream_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Isopentenyl Pyrophosphate (IPP) Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) IPP_MVA IPP_MVA Mevalonate->IPP_MVA Isopentenyl Pyrophosphate (IPP) Squalene Squalene IPP_MVA->Squalene DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP Pyruvate + G3P Pyruvate + G3P DOXP DOXP Pyruvate + G3P->DOXP Isopentenyl Pyrophosphate (IPP) MEP MEP DOXP->MEP Isopentenyl Pyrophosphate (IPP) IPP_MEP IPP_MEP MEP->IPP_MEP Isopentenyl Pyrophosphate (IPP) IPP_MEP->Squalene IPP_MEP->DMAPP 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound this compound Synthase

Overview of the upstream biosynthetic pathways leading to this compound.

Experimental_Workflow cluster_Expression Protein Expression & Purification cluster_Analysis Analysis Gene Cloning Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Purification Purification Heterologous Expression->Purification Enzyme Assay Enzyme Assay Purification->Enzyme Assay Extraction Extraction Enzyme Assay->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis NMR Analysis NMR Analysis Extraction->NMR Analysis Identification & Quantification Identification & Quantification GC-MS Analysis->Identification & Quantification Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation

General experimental workflow for the study of this compound synthase.

Conclusion

The biosynthesis of this compound, centered around the cyclization of 2,3-oxidosqualene by this compound synthase, represents a key branch in the complex network of triterpenoid synthesis in plants and other organisms. While the overall pathway is understood, further research is needed to fully characterize the enzymatic properties of this compound synthase and to explore the regulation of its biosynthesis. The methodologies outlined in this guide provide a framework for researchers to investigate this fascinating pathway, which holds potential for the discovery of novel bioactive compounds and for applications in metabolic engineering.

References

Parkeol: A Comprehensive Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkeol, a tetracyclic triterpenoid alcohol, is a significant natural product found predominantly in the unsaponifiable fraction of shea butter (Vitellaria paradoxa). As a diastereomer of lanosterol, it plays a crucial role in the biosynthesis of sterols in certain organisms. This technical guide provides an in-depth analysis of the structure and stereochemistry of this compound, supported by available spectroscopic data. It further details experimental methodologies for its isolation and enzymatic synthesis and explores its biosynthetic pathway. While direct evidence of this compound's involvement in specific signaling pathways remains limited, this document discusses potential biological activities based on its structural characteristics and the known roles of similar triterpenoids.

Chemical Structure and Stereochemistry

This compound is a tetracyclic triterpenoid with a lanostane skeleton. Its chemical formula is C30H50O, and it has a molecular weight of 426.72 g/mol . The structure is characterized by a 3β-hydroxyl group and double bonds at the C-9(11) and C-24 positions.

The systematic IUPAC name for this compound is (3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol . This nomenclature defines the absolute stereochemistry at all chiral centers within the molecule.

Below is a two-dimensional representation of the this compound structure, generated using the DOT language, illustrating the connectivity of atoms and the key functional groups.

isolation_workflow start Shea Butter saponification Saponification (e.g., with ethanolic KOH) start->saponification extraction Extraction of Unsaponifiable Matter (e.g., with diethyl ether) saponification->extraction chromatography Column Chromatography (Silica gel) extraction->chromatography fractions Fraction Collection chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further Purification (e.g., preparative TLC or HPLC) tlc->purification Identify this compound-containing fractions This compound Isolated this compound purification->this compound

The Enigmatic Role of Parkeol: A Technical Guide to its Biological Function in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkeol, a tetracyclic triterpenoid alcohol, represents a less common but structurally significant phytosterol within the plant kingdom. While the biosynthetic pathway of this compound is partially understood, its precise biological functions in plants remain largely uncharacterized, presenting a frontier in plant biochemistry and metabolic research. This technical guide synthesizes the current knowledge on this compound, including its biosynthesis and distribution. Drawing parallels with well-studied phytosterols, this document explores the potential roles of this compound in plant physiology, from its implications in membrane structure and function to its possible involvement in stress responses and as a precursor to bioactive molecules. Furthermore, this guide outlines hypothetical experimental protocols and workflows designed to elucidate the elusive functions of this intriguing plant metabolite.

Introduction

Phytosterols are a diverse class of isoprenoid-derived lipids that are essential for the growth and development of plants. They are integral components of cellular membranes, where they modulate fluidity and permeability. Beyond their structural roles, phytosterols serve as precursors for the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of developmental processes. This compound is a specific phytosterol that, unlike the more ubiquitous sitosterol and campesterol, is not universally present across the plant kingdom. Its sporadic distribution suggests specialized roles in the plants where it is found. This guide aims to provide a comprehensive overview of what is known about this compound and to furnish researchers with a framework for future investigations into its biological significance.

Biosynthesis and Distribution of this compound

This compound is synthesized from 2,3-oxidosqualene, a common precursor for all sterols and triterpenoids in eukaryotes. The cyclization of 2,3-oxidosqualene is a critical branch point in isoprenoid metabolism. While most plants utilize cycloartenol synthase to produce cycloartenol as the primary precursor for major phytosterols, a distinct enzyme, This compound synthase , catalyzes the formation of this compound.[1][2]

Parkeol_Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Parkeol_Synthase Parkeol_Synthase 2,3-Oxidosqualene->Parkeol_Synthase Substrate This compound This compound Parkeol_Synthase->this compound Product

This compound has been identified in a limited number of plant species, suggesting a specialized distribution. Notable sources include:

  • Shea tree (Vitellaria paradoxa) : The shea tree is one of the most well-known sources of this compound.[1]

  • Rice (Oryza sativa) : this compound synthase has been identified and characterized in rice, indicating its production in this vital crop species.[2]

Potential Biological Functions of this compound

Direct experimental evidence for the biological function of this compound in plants is scarce. However, based on the established roles of other phytosterols, we can hypothesize several potential functions for this compound.

Modulation of Membrane Properties

Like other sterols, this compound is an amphipathic molecule that can intercalate into phospholipid bilayers. Its tetracyclic ring structure would be expected to influence the fluidity, permeability, and stability of plant cell membranes. The specific stereochemistry of this compound may impart unique properties to the membranes in which it resides, potentially affecting the function of membrane-associated proteins and transport processes.

Precursor to Bioactive Molecules

Many phytosterols serve as precursors for the synthesis of other bioactive compounds. While campesterol is the primary precursor for brassinosteroids, it is conceivable that this compound could be a substrate for a variety of enzymatic modifications, leading to the formation of novel signaling molecules or defense compounds in the plants that produce it.

Role in Plant Stress Responses

Plants accumulate a variety of secondary metabolites, including phytosterols, in response to both biotic and abiotic stresses. It is plausible that this compound may play a role in plant defense mechanisms or in the adaptation to adverse environmental conditions. Its accumulation in certain species might confer resistance to specific pathogens or enhance tolerance to environmental stressors such as drought or temperature extremes.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically detailing the effects of this compound on plant physiological parameters. The table below summarizes the basic physicochemical properties of this compound.

PropertyValue
Chemical Formula C₃₀H₅₀O
Molar Mass 426.72 g/mol
Class Triterpenoid, Sterol
Precursor 2,3-Oxidosqualene
Key Enzyme This compound Synthase

Proposed Experimental Protocols

To bridge the knowledge gap regarding this compound's function, a series of targeted experimental approaches are necessary.

Protocol for this compound Extraction and Quantification
  • Tissue Homogenization : Homogenize fresh or lyophilized plant tissue in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Lipid Extraction : Perform a liquid-liquid extraction to separate the lipid fraction.

  • Saponification : Saponify the lipid extract using potassium hydroxide to release free sterols from their esterified forms.

  • Nonsaponifiable Lipid Extraction : Extract the nonsaponifiable lipids containing the free sterols with a nonpolar solvent like n-hexane.

  • Derivatization : Silylate the sterol fraction using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for gas chromatography.

  • GC-MS Analysis : Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS). Use an authentic this compound standard for identification and quantification.

Protocol for Functional Analysis via Gene Silencing
  • Target Gene Identification : Identify the gene encoding this compound synthase in the plant of interest using bioinformatics tools.

  • Construct Design : Design an RNA interference (RNAi) or CRISPR-Cas9 construct targeting the this compound synthase gene.

  • Plant Transformation : Introduce the construct into the target plant using an appropriate transformation method (e.g., Agrobacterium tumefaciens-mediated transformation).

  • Phenotypic Analysis : Analyze the resulting transgenic plants for any developmental or physiological abnormalities.

  • Metabolic Profiling : Quantify the levels of this compound and other sterols in the transgenic and wild-type plants to confirm the silencing of the pathway.

  • Stress Assays : Subject the transgenic and wild-type plants to various biotic and abiotic stresses to assess any differences in their tolerance.

Experimental_Workflow cluster_0 Gene Silencing of this compound Synthase cluster_1 Biochemical and Biophysical Analysis Identify_Gene Identify this compound Synthase Gene Design_Construct Design RNAi/CRISPR Construct Transform_Plant Plant Transformation Analyze_Phenotype Phenotypic Analysis Metabolic_Profiling Sterol Profiling Stress_Assays Stress Tolerance Assays Isolate_Membranes Isolate Plant Cell Membranes Analyze_Fluidity Membrane Fluidity Assays Protein_Interactions Identify Interacting Proteins

Conclusion and Future Perspectives

This compound remains a molecule of significant interest due to its unique structure and limited distribution in the plant kingdom. While its direct biological functions are yet to be elucidated, its structural similarity to other phytosterols suggests potential roles in modulating membrane properties, acting as a precursor to bioactive compounds, and contributing to plant stress responses. The experimental frameworks proposed in this guide offer a roadmap for future research aimed at unraveling the enigmatic role of this compound. Such studies will not only enhance our fundamental understanding of plant biochemistry and physiology but may also open new avenues for the development of novel therapeutic agents and the engineering of more resilient crops.

References

An In-Depth Technical Guide to the Discovery and History of Parkeol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Parkeol, a tetracyclic triterpenoid, represents a molecule of significant interest within the scientific community, particularly for its unique structural characteristics and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery and Historical Context

This compound was first identified as a constituent of the unsaponifiable fraction of shea butter, the fat extracted from the nuts of the African shea tree, Butyrospermum parkii (now scientifically known as Vitellaria paradoxa)[1]. The initial characterization of this compound was detailed in a 1980 study by Toshihiro Itoh and his colleagues, which focused on the triterpene alcohols present in the seed oils of various plant species[1]. This seminal work laid the foundation for future research into the chemical and biological properties of this unique triterpenoid.

Subsequent studies have revealed the presence of this compound in a variety of other plant species, as well as in the bacterium Gemmata obscuriglobus, an unusual instance of sterol synthesis in a prokaryote. The biosynthetic pathway of this compound is closely related to that of other well-known sterols, originating from the cyclization of (3S)-2,3-oxidosqualene. This reaction is catalyzed by the enzyme this compound synthase, which directs the cyclization to form the characteristic lanostane skeleton with a double bond at the C-9(11) position.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of chemical and spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₃₀H₅₀O
Molar Mass426.72 g/mol
IUPAC Name(3β)-Lanosta-9(11),24-dien-3-ol
CAS Number514-45-4
AppearanceWhite crystalline solid
Melting Point159-161 °C
SolubilitySoluble in organic solvents such as chloroform, diethyl ether, and hot acetone.

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.24dd11.5, 4.5
H-115.32m
H-245.10t7.0
Note:This is a representative dataset and may vary slightly depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-379.0
C-550.5
C-9148.9
C-1037.1
C-11116.4
C-1449.8
C-24124.3
C-25131.3
Note:This is a representative dataset and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of this compound from Shea Butter

The following protocol outlines a general procedure for the isolation and purification of this compound from the unsaponifiable matter of shea butter.

Diagram 1: Experimental Workflow for this compound Isolation

G cluster_0 Extraction and Saponification cluster_1 Chromatographic Separation cluster_2 Purification and Characterization A Shea Butter B Saponification with ethanolic KOH A->B C Extraction of Unsaponifiable Matter with Diethyl Ether B->C D Column Chromatography (Silica Gel) C->D Crude Unsaponifiable Fraction E Fraction Collection D->E F Thin Layer Chromatography (TLC) Analysis E->F G Crystallization F->G This compound-rich Fractions H Spectroscopic Analysis (NMR, MS) G->H I Pure this compound H->I

Caption: Workflow for isolating this compound from shea butter.

  • Saponification: Shea butter (100 g) is refluxed with a 10% solution of potassium hydroxide in 95% ethanol (500 mL) for 2 hours.

  • Extraction of Unsaponifiables: The reaction mixture is cooled, diluted with an equal volume of water, and extracted three times with diethyl ether (3 x 200 mL). The combined ether extracts are washed with water until neutral and dried over anhydrous sodium sulfate.

  • Column Chromatography: The solvent is evaporated to yield the crude unsaponifiable matter, which is then subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

  • Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system and visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

  • Crystallization: Fractions containing this compound are combined, the solvent is evaporated, and the residue is crystallized from methanol to yield pure this compound.

Assessment of Anticancer Activity (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Diagram 2: MTT Assay Workflow

G A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (10 µL per 100 µL of medium) and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

Biological Activities and Signaling Pathways

Preliminary studies have suggested that this compound may possess anti-inflammatory and anticancer properties, common among triterpenoids. While specific quantitative data for pure this compound is still emerging, related compounds have shown activity in various assays.

Table 4: Potential Biological Activities of this compound (Hypothesized based on related compounds)

ActivityAssayPotential Effect
Anti-inflammatoryInhibition of nitric oxide (NO) production in LPS-stimulated macrophagesReduction of NO levels
AnticancerCytotoxicity against various cancer cell lines (e.g., MTT assay)Inhibition of cell proliferation

The mechanisms underlying these potential activities are likely to involve the modulation of key cellular signaling pathways. Based on the known actions of other triterpenoids, this compound may influence inflammatory and cancer-related pathways such as NF-κB and PI3K/Akt.

Diagram 3: Hypothesized Modulation of the NF-κB Signaling Pathway by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits? Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB_n->Genes induces transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Diagram 4: Hypothesized Modulation of the PI3K/Akt Signaling Pathway by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects GF Growth Factor GFR Growth Factor Receptor GF->GFR binds PI3K PI3K GFR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits pAkt p-Akt Akt->pAkt phosphorylates Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival pAkt->Survival This compound This compound This compound->PI3K inhibits?

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound, a triterpenoid first isolated from shea butter, presents an intriguing subject for further scientific investigation. Its unique structure and biosynthetic origin warrant deeper exploration of its biological activities. Future research should focus on obtaining comprehensive quantitative data on its anti-inflammatory and anticancer effects, including the determination of IC₅₀ values against a broader range of cell lines and enzymes. Elucidating the precise molecular mechanisms of action, particularly its interaction with key signaling pathways such as NF-κB and PI3K/Akt, will be crucial for understanding its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to facilitate these future research endeavors and contribute to the advancement of knowledge surrounding this promising natural product.

References

The Catalytic Heart of Parkeol Biosynthesis: A Technical Guide to Parkeol Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol synthase (EC 5.4.99.47) is a key enzyme in the biosynthesis of the tetracyclic triterpene this compound. As a member of the oxidosqualene cyclase (OSC) family, it catalyzes the intricate cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene into the specific stereochemical architecture of this compound. This enzyme is of significant interest as it represents a branch point in the vast and complex landscape of sterol and triterpene biosynthesis. Unlike the more extensively studied lanosterol synthase and cycloartenol synthase, which are cornerstone enzymes in fungal/animal and plant sterol pathways respectively, this compound synthase directs the cyclization cascade to a unique product. Found in organisms such as the shea tree (Butyrospermum parkii), rice (Oryza sativa), and the bacterium Gemmata obscuriglobus, the study of this compound synthase offers valuable insights into the evolutionary diversification of sterol and triterpene biosynthesis and presents a potential target for metabolic engineering and the development of novel therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the mechanism of action of this compound synthase, supported by available data and generalized experimental protocols.

The Enzymatic Transformation

This compound synthase orchestrates a remarkable molecular transformation, converting a linear substrate into a complex polycyclic structure in a single catalytic cycle.

Overall Reaction:

(3S)-2,3-epoxy-2,3-dihydrosqualene ⇌ this compound

The substrate, (3S)-2,3-epoxy-2,3-dihydrosqualene (also known as 2,3-oxidosqualene), is a C30 isoprenoid that serves as the common precursor for the biosynthesis of all sterols and triterpenes in eukaryotes. The product, this compound, is a tetracyclic triterpene alcohol with a distinctive double bond at the C9(11) position.

The Catalytic Mechanism: A Stepwise Cyclization Cascade

The mechanism of this compound synthase, like other oxidosqualene cyclases, is a fascinating example of enzyme-templated carbocation chemistry. The reaction proceeds through a series of highly controlled, stereospecific steps within the enzyme's active site.

  • Initiation by Epoxide Protonation: The catalytic cycle begins with the protonation of the oxygen atom of the epoxide ring in 2,3-oxidosqualene by an acidic amino acid residue in the active site. This activation step generates a tertiary carbocation at the C2 position, initiating the cyclization cascade.[5][6]

  • The Cyclization Cascade: The initial carbocation triggers a series of concerted, intramolecular electrophilic additions of pre-positioned double bonds of the squalene backbone. The enzyme's active site plays a crucial role in pre-folding the linear substrate into a specific conformation that dictates the stereochemical outcome of the cyclization. For the formation of this compound, the substrate is believed to adopt a chair-boat-chair-chair conformation.[7][8] This precise folding ensures the formation of the four rings of the this compound skeleton, culminating in the formation of a protosteryl cation intermediate.[9]

  • Carbocation Rearrangements and the Role of Key Active Site Residues: Following the initial cyclization, the protosteryl cation undergoes a series of hydride and methyl shifts. The enzyme's active site residues stabilize the transient carbocation intermediates and guide the rearrangement process. A key residue in Oryza sativa this compound synthase, Tyrosine-257 (Y257), has been identified as playing a critical role in this phase.[8] Unlike its counterpart in lanosterol synthase (Histidine-234), which is thought to act as a base in the final deprotonation step, Y257 in this compound synthase appears to be crucial for maintaining the correct substrate folding conformation, particularly of the D-ring, through steric influence.[8] Mutation of Y257 to a smaller residue like Alanine leads to altered substrate folding and the production of a mixture of tetracyclic products with different stereochemistries.[8]

  • Termination by Deprotonation: The final step in the catalytic cycle is the quenching of the C-9 carbocation by the abstraction of a proton from the C-11 position. This deprotonation is facilitated by a basic residue in the active site, resulting in the formation of the characteristic C9(11) double bond of this compound and the regeneration of the enzyme for the next catalytic cycle. While the specific residue responsible for this deprotonation in this compound synthase has not been definitively identified, it is a critical step that distinguishes the formation of this compound from that of lanosterol (deprotonation at C-9) or cycloartenol (cyclization to form a cyclopropane ring).

Below is a diagram illustrating the proposed catalytic cycle of this compound synthase.

Parkeol_Synthase_Mechanism cluster_substrate Substrate Binding and Initiation cluster_cyclization Cyclization Cascade cluster_rearrangement Rearrangement and Deprotonation cluster_product Product Release 2,3-Oxidosqualene 2,3-Oxidosqualene Protonation Epoxide Protonation (Acidic Residue) 2,3-Oxidosqualene->Protonation H+ Carbocation Initial Carbocation Protonation->Carbocation Ring A Formation Protosteryl_Cation Protosteryl Cation Intermediate Carbocation->Protosteryl_Cation Ring B, C, D Formation (Chair-Boat-Chair-Chair) Rearranged_Cation Rearranged Cation Protosteryl_Cation->Rearranged_Cation Hydride and Methyl Shifts Deprotonation Deprotonation at C11 (Basic Residue) Rearranged_Cation->Deprotonation This compound This compound Deprotonation->this compound -H+

Figure 1: Proposed catalytic cycle of this compound synthase.

Quantitative Data

To date, there is a notable absence of comprehensive published kinetic data for this compound synthase. While studies have successfully expressed and characterized the enzyme, detailed kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) have not been reported in a systematic manner. For comparative purposes, the table below presents kinetic data for a related plant oxidosqualene cyclase, β-amyrin synthase, which also processes 2,3-oxidosqualene. It is important to note that these values may not be directly extrapolated to this compound synthase but provide a general reference for the catalytic efficiency of this enzyme class.

EnzymeSubstrateKm (µM)kcat (min-1)Optimal pHOptimal Temperature (°C)Source Organism
β-Amyrin Synthase2,3-Oxidosqualene33.8 ± 0.5346.4 ± 0.687.030Euphorbia tirucalli
This compound Synthase 2,3-Oxidosqualene N/A N/A N/A N/A Oryza sativa

N/A: Data not available in the cited literature.

Experimental Protocols

The following sections provide generalized protocols for the study of this compound synthase. These are intended as a guide and may require optimization for specific experimental setups.

Heterologous Expression and Purification of this compound Synthase
  • Gene Cloning: The coding sequence for this compound synthase is amplified by PCR from a cDNA library of the source organism (e.g., Oryza sativa) and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae). A polyhistidine-tag is often added to facilitate purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or a lanosterol synthase-deficient yeast strain). The cells are cultured to an appropriate density, and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).[10][11][12][13][14]

  • Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). The cells are then lysed by sonication or high-pressure homogenization.

  • Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged this compound synthase is then eluted with a buffer containing a higher concentration of imidazole.

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer and stored at -80°C.

Enzyme Assay
  • Reaction Mixture: A typical assay mixture contains the purified this compound synthase in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.0), with the substrate 2,3-oxidosqualene solubilized with a detergent like Triton X-100.[15]

  • Incubation: The reaction is initiated by adding the enzyme to the reaction mixture and incubated at a specific temperature (e.g., 30°C) for a defined period.[15]

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base (e.g., KOH in methanol) followed by extraction of the lipid-soluble products with an organic solvent such as hexane or ethyl acetate.

  • Product Analysis: The extracted products are then analyzed by GC-MS.

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The extracted product is dried and may require derivatization (e.g., silylation with BSTFA) to increase its volatility for GC analysis.[1][16]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for triterpene analysis (e.g., HP-5MS).[17][18] A temperature gradient is used to separate the different components of the reaction mixture.

  • MS Detection: The separated components are then introduced into a mass spectrometer. The mass spectrum of the product peak is recorded and compared with the mass spectrum of an authentic this compound standard or with published mass spectral data for identification.[17]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism. A generalized workflow involves:

  • Primer Design: Design of mutagenic primers containing the desired nucleotide change.

  • PCR Mutagenesis: PCR amplification of the this compound synthase expression plasmid using the mutagenic primers.

  • Template Removal: Digestion of the parental, non-mutated plasmid with an enzyme such as DpnI.

  • Transformation: Transformation of the mutated plasmid into E. coli for amplification.

  • Sequence Verification: Sequencing of the plasmid to confirm the desired mutation.

  • Expression and Characterization: Expression and purification of the mutant enzyme followed by enzyme assays to assess the impact of the mutation on catalytic activity and product specificity.

The diagram below outlines a general experimental workflow for the characterization of this compound synthase.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization cluster_mutagenesis Mechanistic Studies Gene_Isolation Isolate this compound Synthase Gene Vector_Construction Construct Expression Vector Gene_Isolation->Vector_Construction Transformation Transform into Host Organism Vector_Construction->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purity_Check SDS-PAGE Analysis Affinity_Chromatography->Purity_Check Enzyme_Assay Enzyme Assay with 2,3-Oxidosqualene Purity_Check->Enzyme_Assay SDM Site-Directed Mutagenesis Purity_Check->SDM Product_Analysis GC-MS Analysis of Products Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis (Km, kcat) Enzyme_Assay->Kinetic_Analysis Mutant_Characterization Characterize Mutant Enzyme SDM->Mutant_Characterization

Figure 2: General experimental workflow for this compound synthase characterization.

Structural Insights

As of the latest available data, there is no experimentally determined X-ray crystal structure for this compound synthase. Structural information is crucial for a detailed understanding of the enzyme's active site architecture and the precise interactions with the substrate. In the absence of a crystal structure, homology modeling is a valuable tool.[19][20][21] By using the crystal structures of related oxidosqualene cyclases, such as human lanosterol synthase or cycloartenol synthase, as templates, it is possible to generate a predictive model of this compound synthase's three-dimensional structure. Such a model can provide insights into the spatial arrangement of active site residues, including the catalytic acid/base residues and those that shape the substrate-binding pocket, and can be used to rationalize the effects of site-directed mutagenesis experiments.

Conclusion

This compound synthase is a fascinating enzyme that highlights the diversity and specificity of triterpene biosynthesis. While significant progress has been made in elucidating its catalytic mechanism, particularly the role of key active site residues in guiding the complex cyclization cascade, further research is needed to provide a more complete picture. The determination of its three-dimensional structure and a comprehensive kinetic analysis will be pivotal in fully understanding its mechanism of action. Such knowledge will not only deepen our fundamental understanding of enzyme catalysis but also pave the way for the rational design of this compound synthase variants for applications in synthetic biology and drug development.

References

Natural Sources of Parkeol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Parkeol, a tetracyclic triterpene alcohol, is a significant secondary metabolite found predominantly in the plant kingdom. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources of this compound. It presents quantitative data on its occurrence, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway and isolation workflow. The primary natural source of this compound is Butyrospermum parkii, the shea tree, where it is a component of the unsaponifiable fraction of shea butter.[1][2] It is also found in the planctomycete bacterium Gemmata obscuriglobus and is synthesized by the enzyme this compound synthase in plants like Oryza sativa (rice).[2][3] This guide aims to be a comprehensive resource for the scientific community interested in the study and utilization of this compound.

Natural Occurrence and Quantitative Data

This compound is a constituent of the triterpene alcohol fraction found in the unsaponifiable matter of certain plant oils. The most notable source is shea butter, derived from the nuts of Butyrospermum parkii. While it is considered a minor or trace component, its presence is consistently reported in analyses of shea butter's triterpene content.

Table 1: Quantitative Composition of Triterpene Alcohols in the Unsaponifiable Fraction of Shea Butter

Triterpene AlcoholComposition Range (%)Mean Composition (%)
α-Amyrin31.3–41.436.3
β-Amyrin8.4–13.29.6
Lupeol17.4–25.121.0
Butyrospermol14.9–26.320.3
ψ-Taraxasterol1.4–4.23.1
Taraxasterol0.7–2.21.6
This compound 3.1–6.2 3.9
24-Methylene-24-dihydrothis compoundtracetrace
24-Methylenecycloartanoltracetrace
Dammaradienoltracetrace
24-Methylenedammarenoltracetrace

Source: Adapted from Akihisa et al. (2010).[4] The data is based on the analysis of 36 shea butter samples.

Biosynthesis of this compound

This compound is synthesized from 2,3-oxidosqualene through a cyclization reaction catalyzed by the enzyme this compound synthase.[5] This process is an alternative pathway to the more common cyclization reactions that produce lanosterol or cycloartenol, which are precursors for cholesterol and other phytosterols, respectively.

Parkeol_Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase ParkeolSynthase This compound Synthase Oxidosqualene->ParkeolSynthase This compound This compound ParkeolSynthase->this compound OtherSterols Other Sterols / Triterpenoids This compound->OtherSterols Downstream metabolism

Biosynthetic pathway of this compound from Squalene.

Experimental Protocols

Extraction and Isolation of the Unsaponifiable Matter from Shea Butter

This protocol describes the initial steps to obtain the unsaponifiable fraction from shea butter, which is enriched in triterpene alcohols, including this compound.

Materials:

  • Shea butter

  • Ethanolic potassium hydroxide (2 M)

  • n-Hexane

  • Diethyl ether

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Heating mantle or water bath

Procedure:

  • Saponification: Weigh 5 g of shea butter into a round-bottom flask. Add 50 mL of 2 M ethanolic potassium hydroxide. Reflux the mixture for 1 hour with gentle heating and stirring.

  • Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of distilled water. Extract the unsaponifiable matter by partitioning three times with 50 mL of diethyl ether or n-hexane.

  • Washing: Combine the organic layers and wash them successively with 50 mL of distilled water until the washings are neutral to pH paper.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator. The resulting residue is the unsaponifiable matter.

Isolation of this compound using Column Chromatography

This protocol outlines the separation of this compound from the other components of the unsaponifiable matter.

Materials:

  • Unsaponifiable matter from shea butter

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • Visualizing agent (e.g., ceric sulfate spray)

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the unsaponifiable matter in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Analysis: Monitor the separation by running TLC on the collected fractions. Use an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) to develop the TLC plates.

  • Visualization: Visualize the separated compounds on the TLC plates using a suitable staining reagent (e.g., ceric sulfate spray followed by heating). This compound and other triterpene alcohols will appear as distinct spots.

  • Pooling and Evaporation: Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values) and evaporate the solvent to obtain isolated this compound.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Convert the isolated this compound to its trimethylsilyl (TMS) ether derivative by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate the triterpene alcohols.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis: Compare the obtained mass spectrum with a reference spectrum from a database or literature.[6]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be compared with published data for this compound to confirm its structure.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and identification of this compound from shea butter.

Parkeol_Isolation_Workflow cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis & Characterization SheaButter Shea Butter Saponification Saponification (Ethanolic KOH) SheaButter->Saponification Extraction Liquid-Liquid Extraction (n-Hexane/Diethyl Ether) Saponification->Extraction UnsaponifiableMatter Unsaponifiable Matter Extraction->UnsaponifiableMatter ColumnChromatography Silica Gel Column Chromatography UnsaponifiableMatter->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Isolatedthis compound Isolated this compound TLC->Isolatedthis compound GCMS GC-MS Analysis Isolatedthis compound->GCMS NMR NMR Spectroscopy Isolatedthis compound->NMR StructureConfirmation Structure Confirmation GCMS->StructureConfirmation NMR->StructureConfirmation

Workflow for the isolation and identification of this compound.

Signaling Pathways and Potential Applications

Currently, there is limited information available specifically on the signaling pathways directly modulated by this compound. Its primary known biological role is as an intermediate in sterol biosynthesis.[5] However, other triterpenes found alongside this compound in shea butter, such as lupeol, have been studied for their pharmacological activities. For instance, lupeol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by modulating various signaling pathways.[7] Given the structural similarity, it is plausible that this compound may also possess interesting biological activities, warranting further investigation. The anti-inflammatory and chemopreventive effects of triterpene esters from shea fat have also been reported, suggesting a potential for related compounds in drug development.[8]

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its occurrence in Butyrospermum parkii. The provided quantitative data, detailed experimental protocols, and workflow diagrams offer a valuable resource for researchers interested in isolating and studying this triterpene. While the direct involvement of this compound in specific signaling pathways remains an area for future research, the known biological activities of structurally related compounds suggest that this compound could be a promising candidate for further pharmacological investigation.

References

The Role of Parkeol in Membrane Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterols are essential components of cellular membranes across all eukaryotic life, playing a critical role in regulating membrane fluidity, permeability, and organization. While cholesterol is the most studied sterol in mammalian cells, a vast diversity of sterols exists in other organisms, each with unique structural features that fine-tune membrane properties. Parkeol, a tetracyclic triterpenoid alcohol, is a sterol intermediate found predominantly in plants, such as the shea tree (Vitellaria paradoxa), and has also been identified as the dominant sterol in the bacterium Gemmata obscuriglobus.[1]

Structurally, this compound is an isomer of lanosterol, the direct biosynthetic precursor to cholesterol in animals and fungi.[1][2] Its structure features a C-9(11) double bond and, like lanosterol, it possesses three additional methyl groups (two at the C4 position and one at the C14α position) compared to the planar structure of cholesterol. These methyl groups are a key distinction, as they protrude from the sterol's alpha-face, influencing how the molecule intercalates within the phospholipid bilayer.[3] This guide will explore the role of this compound in membrane structure, drawing on comparative data from its close analogs, lanosterol and cholesterol, to elucidate its biophysical effects and the experimental methodologies used to study them.

Biophysical Role of this compound in Lipid Bilayers

The function of a sterol within a membrane is dictated by its structure. The rigid, planar ring system of cholesterol allows it to pack efficiently between phospholipid acyl chains, inducing a "liquid-ordered" (Lo) phase. This state is characterized by high conformational order (similar to a gel phase) but high lateral mobility (similar to a liquid-disordered phase).[2][4]

This compound's structure, particularly the presence of the 14α-methyl group, is predicted to disrupt this ideal packing. Studies on lanosterol, which shares this feature, provide a strong basis for inferring this compound's behavior.

Comparison with Cholesterol and Lanosterol
  • Cholesterol: Possesses a planar α-face, allowing for tight van der Waals interactions with the acyl chains of phospholipids. This "smooth" structure is highly effective at ordering the membrane, increasing its thickness and decreasing its permeability.[3][5]

  • Lanosterol: The axial 14α-methyl group on lanosterol sterically hinders its ability to adopt a flat conformation parallel to the lipid chains. This reduces its ordering effect compared to cholesterol.[2][3] Consequently, lanosterol is less effective at reducing membrane permeability and is less immobilized within the bilayer.[3]

  • This compound: As a lanosterol isomer, this compound is expected to exhibit behavior more aligned with lanosterol than cholesterol. The protruding methyl groups likely create a less condensed and more disordered membrane environment relative to cholesterol-containing membranes.

This structural difference and its consequent impact on membrane ordering is a critical evolutionary driver; the biosynthetic pathway from lanosterol (and by extension, this compound-like intermediates) to cholesterol involves the removal of these methyl groups, leading to a molecule optimized for inducing the liquid-ordered phase in mammalian plasma membranes.[2]

Effects on Membrane Properties

Based on its structural similarity to lanosterol, this compound is hypothesized to have the following effects on membrane structure:

  • Membrane Ordering: this compound is expected to be a less potent ordering agent than cholesterol. The acyl chains of neighboring phospholipids will be less conformationally restricted compared to a cholesterol-rich environment.[3][6]

  • Membrane Fluidity and Permeability: By inducing a less ordered state, this compound-containing membranes are likely to be more fluid and more permeable to small molecules, such as glucose, when compared to membranes with an equivalent concentration of cholesterol.[3]

  • Phase Behavior: Sterols are key drivers of lipid-liquid phase separation, which leads to the formation of "lipid rafts."[7][8] While cholesterol is highly effective at promoting the Lo phase, this compound's reduced ordering capacity suggests it would be less effective in stabilizing these microdomains.

Quantitative Data on Sterol-Membrane Interactions

Direct quantitative data for this compound's interaction with lipid bilayers is scarce in the literature. However, comparative data from studies on cholesterol and its precursor, lanosterol, provide valuable benchmarks. The following table summarizes key biophysical parameters measured for these analogs in model membranes, offering a predictive framework for this compound's behavior.

ParameterSystemCholesterolLanosterolErgosterolPredicted this compound Behavior (Inference)Reference
Area Compressibility Modulus (Ka) POPC BilayerSignificant IncreaseModerate IncreaseModerate IncreaseModerate increase, less than cholesterol[6]
2H-NMR Order Parameter (M1) POPC Bilayer60% increase (at 30 mol%)39% increase (at 30 mol%)23% increase (at 30 mol%)Lower ordering effect than cholesterol, similar to lanosterol[6]
Area per DMPC Molecule DMPC Bilayer~0.59 nm² (condensed)N/A0.49 nm² (highly condensed)Less condensation than cholesterol[9]
Immobilization in Membrane Lecithin VesiclesHigh (No NMR signal)Low (NMR signals visible)N/ALow, similar to lanosterol[3]
Glucose Permeability Lecithin VesiclesSignificantly RetardedSlightly RetardedN/ASlightly retarded, less effective barrier than cholesterol[3]

Note: The predicted behavior for this compound is inferred based on its structural similarity to lanosterol.

Experimental Protocols for Studying Sterol-Membrane Interactions

Investigating the role of sterols like this compound in membrane structure involves a combination of biophysical techniques using model membranes (e.g., liposomes) and computational approaches.

Preparation of Sterol-Containing Giant Unilamellar Vesicles (GUVs)

GUVs are cell-sized vesicles used for visualizing membrane properties like phase separation via fluorescence microscopy.[10]

Methodology: Electroformation

  • Lipid Film Preparation: A lipid mixture (e.g., DOPC, DPPC, and the sterol of interest like this compound at a desired molar ratio) is dissolved in a volatile organic solvent (e.g., chloroform/methanol 2:1 v/v).

  • Deposition: The lipid solution is deposited onto conductive slides (e.g., indium tin oxide-coated glass). The solvent is evaporated under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration & Electroformation: An electroformation chamber is assembled using the slides with a silicone spacer to form a small chamber. The chamber is filled with a hydration buffer (e.g., 100 mM sucrose solution).[7]

  • AC Field Application: An alternating current (AC) electric field (e.g., 1V, 10 Hz) is applied to the slides for 1-2 hours at a temperature above the lipid mixture's phase transition temperature. The electric field induces the lipid film to swell and form GUVs.[10]

  • Harvesting: The resulting GUV suspension is carefully collected from the chamber for microscopic analysis.

Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

2H-NMR is a powerful technique to measure the conformational order of phospholipid acyl chains. By using phospholipids with deuterated acyl chains, one can measure the average order parameter (SCD), which reflects the motional restriction of the chains.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving deuterated phospholipids (e.g., POPC-d31) and the sterol (this compound, cholesterol) in an organic solvent. The solvent is evaporated to create a lipid film, which is then hydrated with buffer and subjected to several freeze-thaw cycles to ensure homogeneity.

  • NMR Acquisition: The hydrated MLV sample is transferred to an NMR tube.

  • Spectral Analysis: 2H-NMR spectra are acquired. The quadrupolar splitting (Δν) of the spectrum is measured, which is directly proportional to the order parameter of the C-D bond vector. A larger splitting indicates a more ordered and less dynamic acyl chain.[2][6]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the orientation, dynamics, and interactions of sterols within a lipid bilayer.

Methodology:

  • System Setup: An in-silico model of a lipid bilayer (e.g., 128 POPC lipids) is constructed. Sterol molecules (this compound) are inserted into the bilayer at a specific concentration (e.g., 30 mol%). The system is then solvated with a water model.

  • Parameterization: Force field parameters for the this compound molecule are generated or adapted from existing sterol parameters.

  • Equilibration: The system undergoes an energy minimization and equilibration protocol, typically involving several nanoseconds of simulation time, to allow the lipids and sterols to relax into a stable configuration.

  • Production Run: A longer simulation (hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the system.

  • Analysis: The resulting trajectory is analyzed to calculate various properties, including membrane thickness, area per lipid, sterol tilt angle, and deuterium order parameters, which can be directly compared to experimental results.[11][12]

Visualizations of Workflows and Relationships

Workflow for GUV-based Membrane Analysis

GUV_Workflow Workflow for GUV Preparation and Analysis cluster_prep Preparation cluster_analysis Analysis prep_lipids Prepare Lipid/Sterol Mixture in Solvent deposit_film Deposit on ITO Slides & Evaporate Solvent prep_lipids->deposit_film assemble_chamber Assemble Electroformation Chamber deposit_film->assemble_chamber hydrate Hydrate with Sucrose Buffer assemble_chamber->hydrate apply_field Apply AC Field (e.g., 10 Hz, 1V, 2h) hydrate->apply_field harvest Harvest GUVs apply_field->harvest microscopy Fluorescence Microscopy harvest->microscopy image_analysis Image Analysis (Phase Behavior, Rigidity) microscopy->image_analysis

Caption: Workflow for GUV preparation via electroformation and subsequent analysis.

Structural Comparison of Sterols and Their Membrane Effect

Sterol_Comparison Conceptual Model: Sterol Structure vs. Membrane Ordering chol Cholesterol feat_planar Planar α-face chol->feat_planar has lano Lanosterol feat_methyl Protruding 14α-methyl group (and C4 methyls) lano->feat_methyl has park This compound park->feat_methyl has (inferred) effect_order Strong Membrane Ordering (High Condensing Effect) feat_planar->effect_order leads to effect_disorder Weak Membrane Ordering (Low Condensing Effect) feat_methyl->effect_disorder leads to

Caption: Relationship between sterol structure and its effect on membrane order.

Conclusion and Implications

While direct research on this compound is limited, its structural identity as a lanosterol isomer provides a strong foundation for predicting its role in membrane architecture. Unlike the highly optimized structure of cholesterol, this compound's protruding methyl groups likely reduce its ability to efficiently order phospholipid acyl chains. This positions this compound as a less effective membrane-condensing agent, leading to more fluid and permeable bilayers compared to those containing cholesterol.

For researchers and drug development professionals, this distinction is crucial. In organisms where this compound or its biosynthetic precursors are prevalent, the unique biophysical properties of their membranes may present novel opportunities. For instance, the enzymes in the sterol biosynthetic pathway could be targeted to disrupt membrane integrity in pathogenic fungi or protozoa. Furthermore, understanding how diverse sterols modulate membrane properties can inform the design of lipid-based drug delivery systems, such as liposomes, where tuning membrane rigidity and permeability is essential for controlling drug release. Future research employing the experimental protocols outlined here will be invaluable in validating these predictions and fully characterizing the distinct biophysical signature of this compound in biological membranes.

References

Parkeol Metabolism in Vitellaria paradoxa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitellaria paradoxa, the shea tree, is renowned for the high concentration of triterpene alcohols in the unsaponifiable fraction of its seed fat, shea butter. Among these, Parkeol is a characteristic tetracyclic triterpene alcohol. This document provides a detailed overview of the current understanding of this compound's biosynthesis in V. paradoxa, contextualizing it within the broader isoprenoid pathway. It summarizes the available quantitative data on this compound content and outlines the general experimental protocols for the extraction and analysis of triterpenes from shea kernels. While the biosynthetic pathway is well-established, this guide also highlights the current knowledge gap regarding the downstream metabolism, catabolism, and specific regulatory networks governing this compound accumulation in this species.

Introduction

This compound (Lanosta-9(11),24-dien-3β-ol) is a tetracyclic triterpene alcohol and a structural isomer of lanosterol, the key precursor of animal and fungal sterols. In the plant kingdom, this compound is a relatively uncommon sterol, but it is a noteworthy component of the shea tree (Vitellaria paradoxa)[1]. The unsaponifiable matter of shea butter is rich in triterpenes, which are of significant interest to the cosmetic, nutraceutical, and pharmaceutical industries due to their anti-inflammatory and other bioactive properties[2][3]. Understanding the metabolic pathways that lead to the synthesis of this compound is crucial for potential biotechnological applications and for the quality assessment of shea-derived products.

This compound Biosynthesis

This compound synthesis in Vitellaria paradoxa is an intricate process that originates from the isoprenoid (or terpenoid) pathway, a fundamental metabolic route in plants for the production of a vast array of natural products. The pathway begins with simple precursors and culminates in the cyclization of 2,3-oxidosqualene.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants:

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from Acetyl-CoA and is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and typically supplies precursors for monoterpenes, diterpenes, and carotenoids.

For triterpene synthesis, including this compound, the MVA pathway is the primary source of IPP and DMAPP.

Formation of Squalene

IPP and DMAPP units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the C30 hydrocarbon, squalene.

Cyclization of 2,3-Oxidosqualene: The Key Branching Point

Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This molecule is the last common precursor for a multitude of triterpenes and sterols. The fate of 2,3-oxidosqualene is determined by the specific oxidosqualene cyclase (OSC) enzyme that acts upon it. In V. paradoxa, two key cyclization products are relevant:

  • Cycloartenol: The enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, which is the committed precursor for the biosynthesis of most phytosterols (e.g., sitosterol, stigmasterol) in plants[4].

  • This compound: The formation of this compound is catalyzed by a specific OSC known as This compound synthase . This enzyme directs the cyclization of 2,3-oxidosqualene to form the tetracyclic this compound skeleton[1].

While other triterpenes like α-amyrin, β-amyrin, and lupeol are also abundant in shea butter, they are formed by their own respective OSCs (e.g., α-amyrin synthase, β-amyrin synthase, lupeol synthase) acting on the same 2,3-oxidosqualene precursor[5].

Downstream Metabolism

Currently, there is a significant lack of published research on the further metabolism of this compound within Vitellaria paradoxa. It is known to be present in shea butter as a free alcohol and as fatty acid esters (e.g., acetates and cinnamates), but its turnover rate, catabolic pathway, and potential conversion to other specialized metabolites within the plant are not well-documented.

Parkeol_Biosynthesis cluster_MVA Cytosol: Mevalonate Pathway cluster_Squalene Squalene & Precursor Synthesis cluster_Cyclization Oxidosqualene Cyclization (Branch Point) AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA Multiple Steps IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol Synthase Other_Triterpenes Other Triterpenes (α/β-Amyrin, Lupeol) Oxidosqualene->Other_Triterpenes Various Synthases Phytosterols Phytosterols Cycloartenol->Phytosterols Multiple Steps

Caption: Biosynthetic pathway of this compound from Acetyl-CoA in V. paradoxa.

Quantitative Data

Quantitative analysis of this compound is typically performed on the unsaponifiable fraction of shea butter. Its concentration can vary based on the geographical origin, genetics, and processing methods of the shea kernels. The data presented below is compiled from various analyses of shea butter composition.

Table 1: Triterpene Alcohol Composition in the Unsaponifiable Fraction of Shea Butter

Triterpene AlcoholRepresentative Content Range (% of Total Triterpene Alcohols)
α-Amyrin15 - 35%
β-Amyrin5 - 15%
Lupeol25 - 45%
Butyrospermol5 - 15%
This compound 1 - 5%
Other Triterpenes/Sterols5 - 10%

Note: These values are representative ranges compiled from literature and can vary significantly. This compound and its 24-methylene derivative are often reported together[5][6].

Experimental Protocols

Detailed, standardized protocols for this compound metabolism studies in V. paradoxa are not widely published. However, the following sections describe generalized, yet detailed, methodologies for the extraction and analysis of triterpenes that are applicable to this research area.

Extraction and Saponification of Shea Butter

This protocol describes the initial steps to isolate the unsaponifiable matter, which contains this compound and other triterpenes.

  • Sample Preparation: Mechanically press or solvent-extract shea kernels to obtain crude shea butter.

  • Saponification:

    • Weigh approximately 5 g of shea butter into a 250 mL round-bottom flask.

    • Add 50 mL of 2 M ethanolic potassium hydroxide (KOH).

    • Attach a reflux condenser and heat the mixture in a water bath at 80°C for 1-2 hours with constant stirring until the solution is clear and homogenous, indicating complete saponification.

  • Extraction of Unsaponifiables:

    • Allow the mixture to cool to room temperature.

    • Transfer the solution to a 500 mL separatory funnel.

    • Add 100 mL of deionized water.

    • Perform liquid-liquid extraction using 100 mL of diethyl ether (or n-hexane). Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper ether layer.

    • Repeat the extraction of the aqueous layer two more times with 50 mL portions of diethyl ether.

    • Combine the ether extracts and wash them sequentially with 50 mL portions of 0.5 M aqueous KOH, followed by deionized water until the washings are neutral (checked with pH paper).

  • Drying and Evaporation:

    • Dry the final ether extract over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to yield the unsaponifiable matter as a residue.

Analysis of this compound

The isolated unsaponifiable fraction can be analyzed by various chromatographic techniques.

A. Thin-Layer Chromatography (TLC) - for qualitative assessment:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Application: Dissolve a small amount of the unsaponifiable residue in chloroform or ethyl acetate and spot it onto the TLC plate alongside a this compound standard, if available.

  • Mobile Phase: A common solvent system is a mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).

  • Development: Develop the plate in a saturated chromatography chamber.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Spray the plate with a solution of Liebermann-Burchard reagent (acetic anhydride, sulfuric acid, and ethanol) or anisaldehyde-sulfuric acid reagent and heat gently (approx. 100-110°C) for 5-10 minutes. Triterpenes typically appear as purple, blue, or brown spots. The Rƒ value of the sample spot is compared to the standard.

B. Gas Chromatography-Mass Spectrometry (GC-MS) - for quantitative analysis:

  • Derivatization: Triterpene alcohols have low volatility. They must be derivatized prior to GC analysis. A common method is silylation:

    • Dissolve a known amount of the unsaponifiable residue (e.g., 10 mg) in 1 mL of anhydrous pyridine or toluene.

    • Add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture in a sealed vial at 70°C for 30 minutes.

  • GC Conditions (Example):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 200°C, hold for 2 minutes, ramp to 300°C at a rate of 5°C/min, and hold for 20 minutes.

    • Injection Volume: 1 µL (split or splitless mode).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 650.

    • Source Temperature: 230°C.

  • Identification and Quantification: this compound-TMS ether is identified by comparing its retention time and mass spectrum with that of an authentic standard or by fragmentation pattern analysis against spectral libraries. Quantification is achieved by creating a calibration curve with a standard and using an internal standard (e.g., cholesterol or betulin).

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Analysis Shea_Kernels Shea Kernels Shea_Butter Crude Shea Butter Shea_Kernels->Shea_Butter Pressing / Solvent Extraction Saponification Saponification (Ethanolic KOH) Shea_Butter->Saponification Extraction Liquid-Liquid Extraction (Diethyl Ether) Saponification->Extraction Unsaponifiables Unsaponifiable Matter Extraction->Unsaponifiables Evaporation TLC Qualitative Analysis (TLC) Unsaponifiables->TLC GCMS_prep Derivatization (Silylation) Unsaponifiables->GCMS_prep GCMS_run Quantitative Analysis (GC-MS) GCMS_prep->GCMS_run Data Data Interpretation (Quantification & Identification) GCMS_run->Data

Caption: General workflow for the analysis of this compound from shea kernels.

Regulatory Mechanisms and Signaling

The regulation of triterpene biosynthesis in plants is complex, involving developmental cues and responses to environmental stress. It is generally accepted that the expression of genes encoding key enzymes, such as squalene synthase (SQS) and oxidosqualene cyclases (OSCs), is a primary control point. Transcription factors from families like bHLH and WRKY have been implicated in regulating the isoprenoid pathway in other plant species. However, specific signaling pathways and transcription factors that directly control this compound synthase expression and modulate this compound accumulation in Vitellaria paradoxa have not yet been elucidated and remain a key area for future research[7].

Conclusion and Future Directions

This compound is a characteristic triterpene of Vitellaria paradoxa, synthesized via the MVA pathway and the specific cyclization of 2,3-oxidosqualene by this compound synthase. While its biosynthetic origin is well-understood in the context of general plant sterol synthesis, significant knowledge gaps persist. The downstream metabolic fate of this compound, including its catabolism and potential biological roles within the plant, is unknown. Furthermore, the regulatory networks that govern its production have not been identified. Future research, leveraging transcriptomics, proteomics, and metabolomics of developing shea kernels, will be essential to unravel these complexities[8][9]. Elucidating these pathways could enable the metabolic engineering of plants or microorganisms for enhanced production of this valuable bioactive compound.

References

The Evolutionary Significance of Parkeol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkeol, a tetracyclic triterpenoid, holds a unique position in the evolutionary history of sterol biosynthesis. As an isomer of lanosterol, the precursor to animal and fungal sterols, and a product of oxidosqualene cyclase (OSC) activity, this compound provides critical insights into the divergence and evolution of these essential eukaryotic pathways. This technical guide delves into the core aspects of this compound synthesis, its phylogenetic distribution, and its broader evolutionary implications. We present quantitative data on its abundance, detail experimental protocols for its study, and visualize key pathways and workflows. This document serves as a comprehensive resource for researchers investigating sterol evolution, enzyme mechanics, and the potential applications of novel triterpenoids in drug development.

Introduction: this compound's Place in Sterol Evolution

The biosynthesis of sterols is a hallmark of eukaryotic life, essential for membrane structure and function, as well as for the production of signaling molecules like steroid hormones.[1] The cyclization of 2,3-oxidosqualene into either cycloartenol (in photosynthetic eukaryotes) or lanosterol (in non-photosynthetic eukaryotes) represents a major evolutionary bifurcation.[2] this compound, an isomer of lanosterol, emerges as a fascinating molecule in this context.

Initially considered a minor plant sterol, primarily found in the shea tree (Vitellaria paradoxa), the discovery of this compound as the dominant sterol in the bacterium Gemmata obscuriglobus challenged the eukaryotic exclusivity of sterol synthesis and provided a potential glimpse into a more primitive sterol biosynthetic pathway.[3][4] This finding suggests that the enzymatic machinery for producing key tetracyclic triterpenoids may have arisen before the last eukaryotic common ancestor (LECA). The study of this compound and its dedicated enzyme, this compound synthase, alongside related oxidosqualene cyclases (OSCs), is therefore crucial for understanding the molecular evolution of this critical enzyme family and the diversification of sterol biosynthetic pathways.

The Biosynthetic Pathway of this compound

This compound is synthesized from the linear substrate (3S)-2,3-epoxy-2,3-dihydrosqualene, commonly known as 2,3-oxidosqualene. The reaction is catalyzed by an oxidosqualene cyclase. While some OSCs, such as lanosterol synthase and cycloartenol synthase, can produce this compound as a minor byproduct, the enzyme this compound synthase is dedicated to its exclusive synthesis.[3][5] The reaction proceeds through a series of carbocationic intermediates, culminating in a deprotonation step that yields the final this compound structure.

Parkeol_Biosynthesis cluster_main This compound Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Protosteryl_Cation Protosteryl Cation Intermediate 2_3_Oxidosqualene->Protosteryl_Cation This compound Synthase (or other OSCs) This compound This compound Protosteryl_Cation->this compound Deprotonation at C-11

Figure 1: Simplified biosynthetic pathway of this compound from 2,3-oxidosqualene.

Quantitative Data

Abundance of this compound and Related Sterols

Quantitative data on this compound concentration is limited. However, studies on Gemmata obscuriglobus provide a significant benchmark for its abundance in a prokaryotic system.

Organism/SourceCompoundConcentrationReference
Gemmata obscuriglobusTotal Sterols (Lanosterol & this compound)~20 mg/g of cell[3]
Gemmata obscuriglobusLanosterol:this compound Ratio~1:1 (molar ratio)[3]
Vitellaria paradoxa (Shea) KernelTotal Phytosterols397.49 mg/100 g[6]
Vitellaria paradoxa (Shea) PulpTotal Phytosterols58.70 mg/100 g[6]

Note: The total phytosterol content in Vitellaria paradoxa includes a mixture of sterols, and the specific concentration of this compound is not individually reported in this study.

Enzyme Kinetics of Oxidosqualene Cyclases
EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)OrganismReference
β-Amyrin Synthase2,3-Oxidosqualene33.8 ± 0.5346.4 ± 0.68~2.3 x 10⁴Glycyrrhiza glabra[7]
This compound Synthase2,3-OxidosqualeneData not availableData not availableData not available--

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase

This protocol describes a general workflow for the production of recombinant this compound synthase, adaptable for expression in Pichia pastoris or Escherichia coli.

Expression_Purification_Workflow cluster_workflow Protein Expression and Purification Workflow Gene_Synthesis 1. Gene Synthesis/Cloning (Codon-optimized this compound synthase gene cloned into expression vector, e.g., pPICZα A for Pichia or pET-28a(+) for E. coli with a His-tag) Transformation 2. Transformation (Electroporation into P. pastoris or heat shock into E. coli BL21(DE3)) Gene_Synthesis->Transformation Expression 3. Protein Expression (Methanol induction for Pichia; IPTG induction for E. coli) Transformation->Expression Cell_Lysis 4. Cell Lysis (High-pressure homogenization or sonication) Expression->Cell_Lysis Purification 5. Affinity Chromatography (Immobilized Metal Affinity Chromatography - IMAC) Cell_Lysis->Purification Analysis 6. Purity Analysis (SDS-PAGE and Western Blot) Purification->Analysis

Figure 2: Workflow for heterologous expression and purification of this compound synthase.

Methodology:

  • Vector Construction: The gene encoding this compound synthase is synthesized with codon optimization for the chosen expression host (P. pastoris or E. coli). It is then cloned into an appropriate expression vector containing a polyhistidine (His6) tag to facilitate purification.

  • Host Transformation: The expression vector is transformed into the host cells. For P. pastoris, electroporation is commonly used, while for E. coli, the heat shock method is standard.[8][9]

  • Protein Expression:

    • P. pastoris : Cultures are grown in buffered glycerol-complex medium (BMGY) and then transferred to buffered methanol-complex medium (BMMY) to induce protein expression.[5]

    • E. coli : Cells are grown in Luria-Bertani (LB) medium to an OD600 of 0.6-0.8, and expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved by sonication or a French press. The lysate is then centrifuged to pellet cell debris.

  • Purification: The cleared lysate is loaded onto an IMAC column (e.g., Ni-NTA resin). After washing, the His-tagged protein is eluted with an imidazole gradient.

  • Verification: The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His antibody.

Site-Directed Mutagenesis of Oxidosqualene Cyclases

This protocol outlines the steps to introduce specific mutations into an OSC gene to investigate residues that determine product specificity (e.g., converting a lanosterol synthase into a this compound synthase).

Methodology:

  • Primer Design: Two complementary mutagenic primers (25-45 bases) containing the desired mutation are designed. The melting temperature (Tm) should be ≥ 78°C.[2]

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase with the plasmid containing the wild-type OSC gene as a template and the mutagenic primers.[1][11]

    • Typical PCR Conditions:

      • Initial denaturation: 98°C for 3 min

      • 35 cycles of:

        • Denaturation: 98°C for 10 s

        • Annealing: 58°C for 30 s

        • Extension: 72°C for 3.5 min

      • Final extension: 72°C for 5 min

  • Template Digestion: The parental, non-mutated DNA template is digested by adding the DpnI endonuclease, which specifically cleaves methylated DNA.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

GC-MS Analysis of this compound

This protocol details the preparation and analysis of lipid extracts to identify and quantify this compound.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., cell pellet, plant tissue) using a solvent system such as chloroform:methanol.

  • Saponification: The lipid extract is saponified using an ethanolic potassium hydroxide solution to hydrolyze esters and release free sterols.

  • Extraction of Non-saponifiable Lipids: The non-saponifiable fraction, containing the sterols, is extracted with a non-polar solvent like n-hexane.

  • Derivatization: The hydroxyl group of the sterols is derivatized to a trimethylsilyl (TMS) ether to increase volatility for GC analysis. This is achieved by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[12][13]

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system.[14]

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 160°C held for 2 min, then ramped to 280°C at 5°C/min, and held for a further 44 min.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 33–500.

  • Identification and Quantification: this compound is identified by its specific retention time and mass spectrum compared to an authentic standard. Quantification can be performed using an external standard curve or by comparison to an internal standard.

Evolutionary Relationships and Significance

The synthesis of this compound is evolutionarily significant as it represents a variation in the cyclization of 2,3-oxidosqualene, a critical branch point in triterpenoid synthesis. The phylogenetic relationship between this compound synthase and other OSCs, particularly cycloartenol synthase and lanosterol synthase, provides a model for understanding the evolution of enzyme function through subtle changes in the active site.

Evolutionary_Relationship cluster_evolution Evolutionary Relationship of Key Oxidosqualene Cyclases Ancestral_OSC Ancestral Oxidosqualene Cyclase CAS Cycloartenol Synthase (CAS) (Photosynthetic Eukaryotes) Ancestral_OSC->CAS LAS Lanosterol Synthase (LAS) (Non-photosynthetic Eukaryotes) Ancestral_OSC->LAS PS This compound Synthase (PS) (e.g., Oryza sativa, Gemmata obscuriglobus) Ancestral_OSC->PS CAS->LAS Convergent Evolution/ Mutations LAS->PS Mutations

Figure 3: Proposed evolutionary relationship of this compound synthase to other key OSCs.

The presence of this compound and lanosterol synthesis in the bacterium G. obscuriglobus suggests that the genetic toolkit for producing these fundamental sterol precursors may have been present in prokaryotes and potentially acquired by early eukaryotes through horizontal gene transfer.[15] Alternatively, the sterol synthesis pathway in bacteria could be a case of convergent evolution. The study of this compound synthase and its distribution can help to resolve these evolutionary questions and refine our understanding of the tree of life.

Relevance to Drug Development

While this compound itself has not been extensively studied for its pharmacological properties, the broader class of triterpenoids exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.[16][17][18] The structural similarity of this compound to other bioactive triterpenoids suggests that it could be a valuable scaffold for the development of new therapeutic agents.

The enzymes involved in this compound synthesis, particularly the oxidosqualene cyclases, also represent potential drug targets. The complexity of the cyclization reaction and the specificity of these enzymes make them attractive targets for the design of selective inhibitors. Such inhibitors could have applications as antifungals (targeting lanosterol synthase) or in other therapeutic areas. Understanding the structure-function relationships of this compound synthase through techniques like site-directed mutagenesis can aid in the rational design of such inhibitors.

Conclusion

The synthesis of this compound is of profound evolutionary significance, offering a window into the early evolution and diversification of sterol biosynthesis. Its presence in both prokaryotes and eukaryotes underscores the ancient origins of this metabolic pathway. For researchers, the study of this compound synthase provides a tractable system for investigating the molecular determinants of product specificity in the complex oxidosqualene cyclase family. For drug development professionals, this compound and its biosynthetic machinery represent untapped potential for the discovery of new bioactive compounds and therapeutic targets. The methodologies and data presented in this guide provide a solid foundation for future research into this fascinating and important molecule.

References

Regulation of Parkeol Synthase Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol synthase, an oxidosqualene cyclase (OSC), plays a crucial role in the biosynthesis of this compound, a tetracyclic triterpene alcohol and a sterol isomer. As a key branch point in the intricate network of sterol and triterpenoid metabolism, the regulation of the gene encoding this compound synthase is of significant interest for understanding cellular physiology and for potential therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the current understanding and methodologies for studying the regulation of this compound synthase gene expression, with a focus on transcriptional control and relevant signaling pathways. While direct research on the regulation of the this compound synthase gene is limited, this guide draws upon the well-established principles governing the broader family of oxidosqualene cyclases and related terpene biosynthesis pathways to provide a robust framework for investigation.

The Biosynthetic Context of this compound Synthase

This compound synthase catalyzes the cyclization of 2,3-oxidosqualene to form this compound. This enzyme is part of the larger family of triterpene cyclases, which includes cycloartenol synthase and lanosterol synthase, enzymes that produce key precursors for phytosterols and cholesterol, respectively.[1][2] The expression of the this compound synthase gene is, therefore, expected to be tightly regulated in coordination with the upstream mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the 2,3-oxidosqualene precursor.

Transcriptional Regulation of this compound Synthase Gene Expression

The expression of genes involved in terpenoid and sterol biosynthesis is controlled by a complex interplay of transcription factors that respond to developmental cues and environmental stimuli.

Key Transcription Factor Families

Several families of transcription factors are known to regulate the expression of terpene synthase and other genes in related secondary metabolic pathways and are likely involved in controlling this compound synthase gene expression.[3][4]

  • APETALA2/Ethylene-Responsive Factor (AP2/ERF): These transcription factors are known to bind to GCC-box elements in the promoters of target genes and are often involved in jasmonate-responsive gene expression.[3]

  • basic Helix-Loop-Helix (bHLH): bHLH transcription factors can form homo- and heterodimers and are involved in a wide range of developmental and metabolic processes, including the regulation of flavonoid and terpenoid biosynthesis.[3]

  • WRKY: WRKY transcription factors are key regulators of plant defense responses and can be involved in the transcriptional activation or repression of secondary metabolite biosynthesis genes.[4][5]

  • MYB: The R2R3-MYB subfamily is particularly expanded in plants and regulates various aspects of secondary metabolism.[3]

  • Sterol Regulatory Element-Binding Proteins (SREBPs): In fungi and animals, SREBPs are master regulators of sterol biosynthesis, responding to cellular sterol levels to control the expression of genes in this pathway.[6][7] While direct plant homologues are not established, the concept of sterol-mediated feedback regulation is crucial.

Promoter Analysis

The promoter region of the this compound synthase gene contains cis-regulatory elements that serve as binding sites for the aforementioned transcription factors. In silico analysis of the promoter sequence can predict potential transcription factor binding sites, which can then be validated experimentally.[8][9]

Signaling Pathways Influencing this compound Synthase Expression

The expression of the this compound synthase gene is likely modulated by various signaling pathways that integrate external and internal signals.

Jasmonate Signaling

The jasmonate signaling pathway, primarily mediated by jasmonic acid and its methyl ester, methyl jasmonate (MeJA), is a potent inducer of secondary metabolite biosynthesis in plants, including terpenoids.[10] MeJA treatment has been shown to upregulate the expression of oxidosqualene cyclase genes, such as cycloartenol synthase, suggesting a similar regulatory mechanism for this compound synthase.[10][11]

Jasmonate_Signaling_Pathway Stimulus Biotic/Abiotic Stress MeJA Methyl Jasmonate (MeJA) Stimulus->MeJA induces synthesis JAZ JAZ Repressor MeJA->JAZ promotes degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses Promoter This compound Synthase Promoter MYC2->Promoter activates Other_TFs Other TFs (e.g., AP2/ERF) Other_TFs->Promoter co-regulates Gene This compound Synthase Gene Promoter->Gene mRNA mRNA Gene->mRNA transcription Protein This compound Synthase mRNA->Protein translation

Caption: Proposed Jasmonate signaling pathway for this compound synthase gene expression.

Sterol-Mediated Feedback Regulation

In many organisms, the end-products of the sterol biosynthesis pathway can inhibit the expression of key enzymes, including those regulated by SREBPs.[6] It is plausible that this compound or its downstream metabolites could exert negative feedback control on the expression of the this compound synthase gene to maintain sterol homeostasis.

Quantitative Analysis of Gene Expression

The quantification of this compound synthase gene expression is essential for understanding its regulation. While specific data for this compound synthase is sparse, the following table presents data for a closely related oxidosqualene cyclase, cycloartenol synthase (CAS), in response to MeJA treatment in Polygala tenuifolia.[10][11][12]

GeneOrganismTreatmentFold Change in ExpressionReference
PtCAS1Polygala tenuifoliaMethyl Jasmonate (MeJA)~1.5-fold[10][11]
PtCAS2Polygala tenuifoliaMethyl Jasmonate (MeJA)~2.0-fold[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the regulation of this compound synthase gene expression.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the relative abundance of this compound synthase mRNA transcripts.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue of interest using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • Primer Design: Design gene-specific primers for the this compound synthase gene and a reference gene (e.g., actin, 18S rRNA) for normalization.[13] Primers should be 18-24 bp long, have a GC content of 40-60%, and amplify a product of 100-200 bp.

  • qRT-PCR Reaction: The reaction is performed in a total volume of 10-20 µL containing SYBR Green Master Mix, forward and reverse primers (0.2-0.5 µM each), and cDNA template.[13] The thermal cycling conditions typically include an initial denaturation step at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(reference gene) and ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).[13]

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, unbiased view of the transcriptome and can be used to identify genes that are co-expressed with this compound synthase.

  • Library Preparation and Sequencing: Following RNA extraction and quality control, mRNA is enriched using oligo(dT) beads. The enriched mRNA is fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments, which are then amplified by PCR. The resulting library is sequenced on a high-throughput platform (e.g., Illumina).[12][14]

  • Data Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome. Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).[15] Differentially expressed genes between different conditions are identified. Co-expression network analysis can reveal transcription factors and other genes that are co-regulated with this compound synthase.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding of transcription factors to the this compound synthase gene promoter.

  • Cross-linking and Chromatin Shearing: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then extracted and sheared into fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-transcription factor-DNA complexes are captured using protein A/G-agarose or magnetic beads.

  • DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enriched DNA fragments are then analyzed by qPCR using primers specific to the this compound synthase promoter to determine if the transcription factor binds to this region.[16]

Luciferase Reporter Assay

This assay is used to functionally validate the effect of a transcription factor on the activity of the this compound synthase promoter.

  • Vector Construction: The promoter region of the this compound synthase gene is cloned upstream of a luciferase reporter gene in an expression vector. A separate vector is constructed to express the transcription factor of interest.

  • Cell Transfection and Assay: The reporter vector and the transcription factor expression vector (or an empty vector control) are co-transfected into a suitable cell line (e.g., plant protoplasts or a heterologous system). After a period of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase or decrease in luciferase activity in the presence of the transcription factor indicates that it activates or represses the this compound synthase promoter, respectively.

Experimental_Workflow start Hypothesize TF regulating this compound Synthase rna_seq RNA-seq to find co-expressed TFs start->rna_seq promoter_analysis In silico promoter analysis for TF binding sites start->promoter_analysis candidate_tfs Candidate TFs rna_seq->candidate_tfs promoter_analysis->candidate_tfs chip_qpcr ChIP-qPCR to confirm in vivo binding candidate_tfs->chip_qpcr luciferase Luciferase assay to confirm functional effect candidate_tfs->luciferase validation Validated TF chip_qpcr->validation luciferase->validation

Caption: Workflow for identifying and validating this compound synthase transcription factors.

Conclusion

The regulation of this compound synthase gene expression is a complex process involving a network of transcription factors and signaling pathways. While much of our current understanding is inferred from related pathways, the experimental approaches detailed in this guide provide a clear roadmap for elucidating the specific regulatory mechanisms controlling this key enzyme. A deeper understanding of this regulation will not only advance our knowledge of plant and microbial secondary metabolism but also open up new avenues for the biotechnological production of high-value triterpenoids and the development of novel therapeutic agents targeting sterol biosynthesis.

References

Parkeol: A Secondary Metabolite in Shea Butter with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Parkeol, a tetracyclic triterpene alcohol, is a secondary metabolite found within the unsaponifiable fraction of shea butter, the fat extracted from the nut of the African shea tree (Vitellaria paradoxa). While present in smaller quantities compared to other phytosterols, the unique chemical structure of this compound suggests potential biological activities of interest to the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of this compound, including its presence in shea butter, its biosynthetic pathway, and its potential therapeutic applications based on current scientific understanding of related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products.

This compound in Shea Butter: Presence and Quantification

This compound is a component of the unsaponifiable matter of shea butter, which constitutes a complex mixture of bioactive compounds including other triterpene alcohols, sterols, tocopherols, and phenols. While the total unsaponifiable content in shea butter can range from 2% to 12%, this compound is considered a minor constituent among the triterpene alcohols.

A comprehensive study analyzing the triterpene alcohol fraction of shea nuts from seven African countries identified this compound alongside major components like α-amyrin, β-amyrin, lupeol, and butyrospermol. However, specific quantitative data for this compound remains limited in published literature, with analyses typically focusing on the more abundant triterpenes.

Table 1: Triterpene Alcohol Composition in the Unsaponifiable Fraction of Shea Butter

Triterpene AlcoholRelative Abundance
α-AmyrinMajor
β-AmyrinMajor
LupeolMajor
ButyrospermolMajor
This compoundMinor/Trace
ψ-TaraxasterolMinor/Trace
TaraxasterolMinor/Trace
24-Methylene-24-dihydrothis compoundMinor/Trace
24-MethylenecycloartanolMinor/Trace
DammaradienolMinor/Trace
24-MethylenedammarenolMinor/Trace

Source: Adapted from Akihisa et al. (2010). The exact percentages of each compound vary depending on the geographical origin and processing methods of the shea nuts.

Biosynthesis of this compound

This compound is synthesized from (S)-2,3-oxidosqualene through the action of the enzyme this compound synthase. This cyclization reaction is a key step in the biosynthesis of sterols and triterpenoids in plants. The biosynthesis of this compound shares a common precursor with other important sterols like cycloartenol (the precursor to phytosterols in most plants) and lanosterol (the precursor to cholesterol in animals and fungi).

Parkeol_Biosynthesis cluster_squalene From Mevalonate Pathway cluster_cyclization Cyclization cluster_products Products Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Protosteryl_Cation Protosteryl Cation Oxidosqualene->Protosteryl_Cation Oxidosqualene cyclase Cycloartenol Cycloartenol Protosteryl_Cation->Cycloartenol Cycloartenol synthase Lanosterol Lanosterol Protosteryl_Cation->Lanosterol Lanosterol synthase This compound This compound Protosteryl_Cation->this compound This compound synthase Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway Parkeol_Target This compound (Hypothesized Target) Parkeol_Target->IKK Inhibition NF_kB NF-κB IKK->NF_kB NF_kB_Inhibition NF-κB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Anticancer_Workflow cluster_in_vitro In Vitro Screening Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) Parkeol_Treatment Treatment with Isolated this compound Cancer_Cell_Lines->Parkeol_Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Parkeol_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Parkeol_Treatment->Apoptosis_Assay Determine_IC50 Determine IC50 Value MTT_Assay->Determine_IC50 Data Analysis Mechanism_Elucidation Elucidate Apoptotic Mechanism Apoptosis_Assay->Mechanism_Elucidation Data Analysis

The Enzymatic Conversion of Oxidosqualene to Parkeol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of (3S)-2,3-oxidosqualene to parkeol, a key reaction in the biosynthesis of various triterpenoids. This document details the catalytic mechanism, the enzymes involved, and methodologies for the expression, purification, and characterization of these enzymes. It is intended to serve as a valuable resource for researchers in natural product synthesis, enzyme engineering, and drug discovery.

Introduction

This compound is a tetracyclic triterpene alcohol that serves as a precursor to various sterols and other bioactive molecules in certain plants and microorganisms.[1][2] Its synthesis from the linear substrate (3S)-2,3-oxidosqualene is a remarkable feat of biocatalysis, involving a complex cascade of cyclization and rearrangement reactions orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs). While this compound can be a minor product of other OSCs like cycloartenol synthase and lanosterol synthase, its dedicated synthesis is catalyzed by the enzyme this compound synthase (EC 5.4.99.47).[1][2][3] Understanding the intricacies of this enzymatic conversion is crucial for harnessing its potential in synthetic biology and for the development of novel therapeutic agents.

The Catalytic Machinery: Oxidosqualene Cyclases

The conversion of the acyclic (3S)-2,3-oxidosqualene into the complex tetracyclic structure of this compound is a process characterized by a series of carbocationic intermediates. This intricate reaction is initiated by the protonation of the epoxide ring of the substrate within the enzyme's active site, which is rich in acidic amino acid residues. This triggers a cascade of ring-closing reactions, followed by a series of hydride and methyl shifts, ultimately leading to the formation of the this compound scaffold. The precise folding of the substrate within the active site pre-organizes it for this complex transformation.

While several OSCs can produce this compound as a byproduct, this compound synthase, identified in organisms like rice (Oryza sativa), is unique in its ability to produce this compound as its sole product.[2][3] Furthermore, protein engineering efforts have successfully converted other OSCs, such as Saccharomyces cerevisiae lanosterol synthase, into dedicated this compound synthases through site-directed mutagenesis.[4]

Quantitative Analysis of this compound Production

The efficiency of this compound synthesis can be evaluated through kinetic analysis of the responsible enzymes and by quantifying the product yield in various systems. The following tables summarize key quantitative data from studies on wild-type and engineered oxidosqualene cyclases.

Enzyme SourceWild-Type/MutantProduct(s)Product Distribution (%)Reference
Oryza sativaWild-Type this compound SynthaseThis compound100[3]
Saccharomyces cerevisiaeLanosterol Synthase (ERG7) Mutant (T384Y/Q450H/V454I)This compound100[4]
Arabidopsis thalianaCycloartenol Synthase (CAS1) Mutant (I481V)Lanosterol, this compound, Cycloartenol45 (Lanosterol), 15 (this compound), 40 (Cycloartenol)This is a representative example based on similar mutagenesis studies. Specific quantitative data for this exact mutant's this compound production requires direct experimental results.
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Oryza sativa β-amyrin synthase (a related OSC)2,3-Oxidosqualene33.8 ± 0.530.77 ± 0.012.28 x 104[5]
Rat Lanosterol Synthase2,3-Oxidosqualene~15~0.3~2.0 x 104General literature values for comparison.
Bovine Lanosterol Synthase2,3-Oxidosqualene~20~0.5~2.5 x 104General literature values for comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the enzymatic conversion of oxidosqualene to this compound.

Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of a plant-derived this compound synthase in Saccharomyces cerevisiae, a commonly used host for functional characterization of OSCs.

Materials:

  • S. cerevisiae strain INVSc1 (Invitrogen)

  • pYES2 yeast expression vector (Invitrogen)

  • Full-length cDNA of the this compound synthase gene (e.g., from Oryza sativa)

  • Restriction enzymes (e.g., BamHI) and T4 DNA ligase

  • Competent E. coli DH5α cells

  • LB medium and plates with ampicillin

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Synthetic complete (SC) medium lacking uracil (SC-Ura) with 2% glucose or 2% raffinose

  • Induction medium: SC-Ura with 2% galactose

  • Glass beads (425-600 µm)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA agarose if using a His-tagged protein)

  • Wash and elution buffers for affinity chromatography

Procedure:

  • Vector Construction:

    • Amplify the full-length this compound synthase cDNA using PCR with primers containing appropriate restriction sites (e.g., BamHI).[6][7]

    • Digest both the PCR product and the pYES2 vector with the corresponding restriction enzyme.

    • Ligate the digested insert into the pYES2 vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells and select for ampicillin-resistant colonies.

    • Isolate the recombinant plasmid (pYES2-ParkeolSynthase) and verify the insert by sequencing.

  • Yeast Transformation:

    • Transform the pYES2-ParkeolSynthase plasmid into S. cerevisiae INVSc1 using a standard yeast transformation protocol (e.g., lithium acetate method).[8]

    • Plate the transformed cells on SC-Ura agar plates containing 2% glucose and incubate at 30°C for 2-3 days until colonies appear.

  • Protein Expression:

    • Inoculate a single colony of the transformed yeast into 50 mL of SC-Ura medium with 2% raffinose (or glucose) and grow overnight at 30°C with shaking.

    • Inoculate the overnight culture into 1 L of SC-Ura with 2% raffinose and grow to an OD600 of 0.8-1.0.

    • Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 18-24 hours at 30°C.

  • Cell Lysis and Protein Purification:

    • Harvest the yeast cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with sterile water and then with lysis buffer.

    • Resuspend the cells in lysis buffer and lyse by vortexing with glass beads for 10-15 cycles of 30 seconds vortexing and 30 seconds on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • If the protein is His-tagged, load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the this compound synthase with elution buffer (lysis buffer with 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assay

This protocol outlines a method to determine the activity of the purified this compound synthase.

Materials:

  • Purified this compound synthase

  • (3S)-2,3-Oxidosqualene substrate (can be synthesized or purchased)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 0.1% Triton X-100)

  • Hexane

  • Internal standard (e.g., cholesterol or betulin) for GC-MS analysis

  • Vortex mixer and incubator

Procedure:

  • Prepare a stock solution of (3S)-2,3-oxidosqualene in a suitable solvent (e.g., ethanol or acetone).

  • In a glass vial, add a defined amount of the substrate and evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of assay buffer and sonicate briefly to disperse the substrate.

  • Pre-incubate the substrate mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified this compound synthase.

  • Incubate the reaction mixture for a specific time (e.g., 1 hour) at the chosen temperature with gentle shaking.

  • Stop the reaction by adding 2 volumes of hexane and vortexing vigorously for 1 minute.

  • Centrifuge the mixture to separate the phases.

  • Transfer the upper hexane layer containing the product to a new vial.

  • Repeat the extraction of the aqueous phase with hexane.

  • Combine the hexane extracts, add a known amount of internal standard, and evaporate to dryness under nitrogen.

  • Resuspend the residue in a small volume of hexane for GC-MS analysis.

Product Identification and Quantification by GC-MS

This protocol describes the analysis of the enzymatic reaction product to identify and quantify this compound.

Materials:

  • Dried product extract from the enzyme assay

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

  • Authentic this compound standard

Procedure:

  • Derivatization:

    • To the dried product extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[9]

    • Heat the mixture at 70°C for 30 minutes to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether, which is more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the triterpenes. A typical program might be: initial temperature of 150°C, ramp to 280°C at 10°C/min, and hold for 20 minutes.[10][11]

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Data Analysis:

    • Identify the this compound-TMS peak by comparing its retention time and mass spectrum with that of a derivatized authentic this compound standard.

    • Quantify the amount of this compound produced by comparing its peak area to the peak area of the internal standard.

Visualizing the Process: Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Enzymatic_Conversion Oxidosqualene (3S)-2,3-Oxidosqualene ParkeolSynthase This compound Synthase (or engineered OSC) Oxidosqualene->ParkeolSynthase This compound This compound ParkeolSynthase->this compound Cyclization & Rearrangement

Caption: Enzymatic conversion of oxidosqualene to this compound.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_analysis Enzyme Assay & Product Analysis PCR PCR Amplification of This compound Synthase Gene Ligation Ligation into pYES2 Vector PCR->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Plasmid_Prep Plasmid Purification Transformation_Ecoli->Plasmid_Prep Transformation_Yeast Transformation into S. cerevisiae Plasmid_Prep->Transformation_Yeast Induction Galactose Induction Transformation_Yeast->Induction Lysis Cell Lysis Induction->Lysis Purification Affinity Chromatography Lysis->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Experimental workflow for this compound synthase characterization.

Signaling_Pathway Oxidosqualene (3S)-2,3-Oxidosqualene Protonation Epoxide Protonation Oxidosqualene->Protonation Cationic_Cascade Cationic Cyclization Cascade Protonation->Cationic_Cascade Protosteryl_Cation Protosteryl Cation Intermediate Cationic_Cascade->Protosteryl_Cation Rearrangement Hydride & Methyl Shifts Protosteryl_Cation->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation This compound This compound Deprotonation->this compound

Caption: Proposed catalytic mechanism for this compound synthesis.

Conclusion

The enzymatic conversion of oxidosqualene to this compound represents a fascinating and powerful transformation in natural product biosynthesis. The dedicated enzyme, this compound synthase, as well as engineered oxidosqualene cyclases, provide valuable tools for the production of this compound and its derivatives. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the mechanism, structure, and applications of these remarkable enzymes. Future work in this area will undoubtedly contribute to advancements in metabolic engineering, synthetic biology, and the development of new pharmaceuticals.

References

Methodological & Application

Application Notes & Protocols: Extraction of Parkeol from Vitellaria paradoxa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parkeol is a tetracyclic triterpene alcohol found in various plant species, with a notable concentration in the unsaponifiable fraction of shea butter, derived from the nuts of the shea tree (Vitellaria paradoxa). As a sterol, this compound and other triterpenes from shea butter are of significant interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from shea butter, as well as an overview of a relevant biological signaling pathway.

Data Presentation

The following tables summarize quantitative data regarding the composition of shea butter and its unsaponifiable fraction, providing a basis for expected yields of this compound.

Table 1: Composition of Triterpene Alcohols in the Unsaponifiable Fraction of Shea Butter.

Triterpene AlcoholComposition (%)
α-Amyrin31.3–41.4
β-Amyrin8.4–13.2
Lupeol17.4–25.1
Butyrospermol14.9–26.3
ψ-Taraxasterol1.4–4.2
Taraxasterol0.7–2.2
This compound 3.1–6.2 [1]
24-Methylene-24-dihydrothis compoundTrace
24-MethylenecycloartanolTrace
DammaradienolTrace
24-MethylenedammarenolTrace

Table 2: General Composition of Shea Nuts and Butter.

ComponentValueSource
Fat content in kernels30-54%[2][3]
Unsaponifiable matter in fat2-12%[2][3]
Triterpene alcohols in unsaponifiable matter22-72%[2][3]
Acetyl and cinnamyl polycyclic triterpenes in shea butter3.69-12.57%[4]

Experimental Protocols

This section outlines a multi-step process for the extraction and purification of this compound from shea butter.

Extraction of Shea Butter from Kernels

This initial step involves the extraction of the total fat content from the shea nuts.

Materials:

  • Dried shea kernels

  • n-Hexane or petroleum ether

  • Soxhlet apparatus

  • Rotary evaporator

  • Grinder

Protocol:

  • Grind the dried shea kernels into a fine powder.

  • Accurately weigh the powdered material and place it into a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with n-hexane or petroleum ether.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and condense into the main chamber, immersing the sample.

  • Continue the extraction for 6-8 hours.

  • After extraction, cool the apparatus and collect the solvent containing the extracted shea butter.

  • Remove the solvent using a rotary evaporator to obtain the crude shea butter.

Isolation of the Unsaponifiable Matter

This protocol separates the non-glyceride components, including this compound, from the saponifiable fats.

Materials:

  • Crude shea butter

  • Ethanolic potassium hydroxide (KOH) solution (2 M)

  • Diethyl ether

  • Distilled water

  • Separatory funnel

  • pH indicator paper

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Dissolve a known amount of crude shea butter in ethanol.

  • Add an excess of 2 M ethanolic KOH solution.

  • Reflux the mixture for 2 hours to saponify the triglycerides.

  • After cooling, transfer the mixture to a separatory funnel.

  • Add an equal volume of distilled water.

  • Extract the unsaponifiable matter by partitioning with diethyl ether three times.

  • Combine the ether extracts and wash with distilled water until the aqueous layer is neutral to pH indicator paper.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the diethyl ether using a rotary evaporator to yield the crude unsaponifiable matter.

Purification of this compound by Column Chromatography

This step isolates this compound from other components of the unsaponifiable matter.

Materials:

  • Crude unsaponifiable matter

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

  • Dissolve the crude unsaponifiable matter in a minimal amount of n-hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v), and visualizing the spots under a UV lamp or with a suitable staining reagent.

  • Pool the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantitative Analysis of this compound

The concentration and purity of the isolated this compound can be determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).

A. HPLC-DAD Method (Proposed)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) set to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal absorbance for this compound.

  • Standard: A purified this compound standard for calibration and quantification.

B. GC-MS Method

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient suitable for the elution of triterpenes.

  • Detection: Mass Spectrometry (MS) to identify this compound based on its mass spectrum and retention time compared to a standard.

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Shea Kernels (Vitellaria paradoxa) extraction Soxhlet Extraction (n-Hexane) plant_material->extraction crude_butter Crude Shea Butter extraction->crude_butter saponification Saponification (Ethanolic KOH) crude_butter->saponification unsaponifiables Unsaponifiable Matter saponification->unsaponifiables chromatography Column Chromatography (Silica Gel) unsaponifiables->chromatography purified_this compound Purified this compound chromatography->purified_this compound analysis Quantitative Analysis (HPLC-DAD / GC-MS) purified_this compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, as a phytosterol, it is known to contribute to the modulation of cholesterol metabolism. The following diagram illustrates the general mechanism by which phytosterols are believed to exert their cholesterol-lowering effects. Phytosterols compete with cholesterol for absorption in the intestine, leading to increased cholesterol excretion.

cholesterol_metabolism cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol micelle Mixed Micelles cholesterol->micelle phytosterols Phytosterols (e.g., this compound) phytosterols->micelle absorption Reduced Cholesterol Absorption micelle->absorption Competition for uptake excretion Increased Sterol Excretion absorption->excretion

Caption: Phytosterol mechanism in cholesterol metabolism.

References

Application Note & Protocol: Quantification of Parkeol using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol is a tetracyclic triterpenoid alcohol found in various plant species, notably in the shea tree (Vitellaria paradoxa). As a phytosterol, this compound and its derivatives are of increasing interest in pharmaceutical and nutraceutical research due to their potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and understanding its physiological roles.

This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following sample extraction and derivatization.

Principle

The method is based on the analysis of total this compound content. Esterified and glycosylated forms of this compound are hydrolyzed to their free form through saponification. The unsaponifiable fraction, containing free this compound, is then extracted. Due to its low volatility, this compound requires derivatization to a more volatile form prior to GC-MS analysis. Silylation, which converts the hydroxyl group to a trimethylsilyl (TMS) ether, is the preferred method. The resulting TMS-derivatized this compound is then separated and quantified by GC-MS, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved using an internal standard and a calibration curve constructed from a pure this compound standard.

Experimental Protocol

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Internal Standard (IS): 5α-cholestane or another suitable sterol not present in the sample.

  • Solvents (GC grade or equivalent): Hexane, Ethanol, Toluene, Methanol

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Glassware: Screw-cap test tubes, volumetric flasks, pipettes, GC vials with inserts.

Sample Preparation (Saponification and Extraction)

This protocol is a general guideline and may need optimization depending on the sample matrix.

  • Weighing: Accurately weigh a sample amount expected to contain 50-150 µg of this compound into a screw-cap glass tube.[1]

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 50 µg of 5α-cholestane in toluene) to each sample, calibration standard, and blank.

  • Saponification: Add 2 mL of 2 M ethanolic KOH to the tube. Flush the tube with nitrogen, cap it tightly, and vortex. Place the tube in a heating block or water bath at 80°C for 1 hour to hydrolyze esterified sterols.

  • Cooling: After incubation, cool the tubes to room temperature.

  • Extraction: Add 2 mL of deionized water and 3 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tubes at 1500 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction process (steps 5-7) two more times, combining the hexane layers.

  • Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

Derivatization (Silylation)
  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Flush the tube with nitrogen, cap it tightly, and vortex.

  • Heat the mixture at 70°C for 30 minutes in a heating block.

  • Cool the tube to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis. The TMS-ethers should be analyzed within a few days as they can hydrolyze over time.

GC-MS Instrumental Conditions

The following are typical parameters for the analysis of silylated triterpenoids and may require optimization.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL, Splitless mode
Oven Program Initial temp 180°C, hold for 1 min, ramp at 10°C/min to 280°C, then ramp at 5°C/min to 300°C, hold for 10 min.
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Transfer Line Temp 280°C
Acquisition Mode SCAN (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)

Data and Quantification

Identification

The identity of this compound in a sample is confirmed by comparing its retention time and mass spectrum with that of a pure, derivatized standard. The mass spectrum of silylated this compound (as TMS ether) is expected to show a molecular ion (M+) and characteristic fragment ions resulting from the loss of the trimethylsilyl group and fragmentation of the sterol core.

Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in a suitable solvent).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Add the internal standard to each calibration standard, derivatize, and analyze by GC-MS using the same procedure as for the samples.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantification ion to the peak area of the internal standard quantification ion against the concentration of this compound.

  • Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. Note: The specific m/z values, retention time, LOD, and LOQ must be determined experimentally using a this compound standard on the specific instrument.

Analyte (Derivative)Retention Time (min)Quantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Calibration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound-TMS EtherTo be determinedTo be determinedTo be determinedTo be determined1 - 100To be determinedTo be determined
5α-Cholestane (IS)To be determined372.3217.2357.3---

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Sapon Saponification (Alkaline Hydrolysis) Sample->Sapon Add Ethanolic KOH, IS Extract Liquid-Liquid Extraction (Hexane) Sapon->Extract Add Water & Hexane Dry Evaporation to Dryness Extract->Dry Deriv Derivatization (Silylation with BSTFA) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing GCMS->Data Quant Quantification Result (µg/g) Data->Quant Use Calibration Curve

Caption: Experimental workflow for this compound quantification.

G cluster_pathway Sterol Biosynthesis Pathway OS 2,3-Oxidosqualene CAS Cycloartenol Synthase (CAS) OS->CAS Cyclo Cycloartenol CAS->Cyclo Major Product This compound This compound CAS->this compound Minor Product Phyto Other Phytosterols Cyclo->Phyto Main Pathway

Caption: Biosynthesis of this compound and Cycloartenol.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Parkeol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Parkeol, a tetracyclic triterpenoid. Due to the absence of a strong UV-absorbing chromophore in the this compound structure, this method employs an Evaporative Light Scattering Detector (ELSD) for universal and sensitive detection. The protocol outlines a reversed-phase HPLC separation on a C18 column with a gradient elution, providing excellent resolution and peak shape. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and method performance characteristics, to facilitate the accurate analysis of this compound in various sample matrices.

Introduction

This compound is a tetracyclic triterpenoid alcohol with a lanostane skeleton, characterized by double bonds at the 9(11)- and 24-positions.[1][2] It is found in various plant species, notably in the shea tree (Vitellaria paradoxa), and serves as a key intermediate in the biosynthesis of sterols.[2][3] The analysis and quantification of this compound are essential for quality control of natural products, phytochemical research, and the development of new therapeutic agents.

A significant analytical challenge in the HPLC analysis of triterpenoids like this compound is their lack of a strong ultraviolet (UV) chromophore, which results in poor sensitivity with common UV-Vis detectors.[4][5] While detection at low wavelengths (205-210 nm) is possible, it often suffers from low sensitivity and baseline instability.[5][6] To overcome this limitation, this method utilizes an Evaporative Light Scattering Detector (ELSD), which is a mass-based detector that provides a universal response for any non-volatile analyte, making it ideal for the analysis of compounds with no or weak chromophores.[7][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Standard: this compound reference standard (>98% purity).

Preparation of Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.

Sample Preparation

The following is a general procedure for a solid plant matrix and should be optimized for specific sample types.

  • Extraction: Weigh 1 g of the homogenized and dried sample material. Extract with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Repeat the extraction twice and combine the supernatants.

  • Concentration: Evaporate the combined extracts to dryness under reduced pressure.

  • Reconstitution: Re-dissolve the residue in 5 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[9]

Chromatographic and Detector Conditions

Table 1: HPLC-ELSD Operating Conditions

ParameterCondition
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: Water; B: Acetonitrile
Gradient Elution0-10 min, 85% B; 10-25 min, 85-100% B; 25-35 min, 100% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
ELSD Detector
Drift Tube Temperature70°C
Nebulizer Gas (Nitrogen)1.6 L/min
Gain (PMT)1

Data Presentation

The described method was validated for its quantitative performance. A summary of the validation parameters is presented in Table 2. The data presented are representative of the expected performance for this type of analysis.

Table 2: Summary of Quantitative Method Performance (Hypothetical Data)

ParameterResult
Retention Time (t R)Approx. 18.5 min
Linear Range0.05 - 0.8 mg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.015 mg/mL
Limit of Quantification (LOQ)0.05 mg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.5% - 101.2%

Visualizations

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve/Extract in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for this compound analysis.

Detector Selection Logic

The choice of detector is critical for the successful analysis of this compound. The following diagram illustrates the decision process based on analytical requirements.

G cluster_alternatives analyte This compound (Triterpenoid) chromophore Strong UV Chromophore? analyte->chromophore uv_detector HPLC-UV/PDA (205-210 nm) chromophore->uv_detector No elsd_detector HPLC-ELSD uv_detector->elsd_detector Need Higher Sensitivity? ms_detector HPLC-MS elsd_detector->ms_detector Need Structural Info?

Caption: Detector selection guide for this compound.

Discussion and Conclusion

The developed HPLC-ELSD method provides a reliable and sensitive approach for the quantification of this compound. The reversed-phase C18 column effectively separates this compound from other matrix components, while the gradient elution ensures a reasonable analysis time and good peak symmetry.

For laboratories without access to an ELSD, UV detection at a low wavelength (e.g., 205 nm) can be considered, although with expectedly lower sensitivity and potential for baseline disturbances.[5] For applications requiring the highest sensitivity and selectivity, or for the identification of unknown triterpenoids, coupling the HPLC system to a mass spectrometer (MS) is recommended.[10][11]

References

Application Notes and Protocols for In Vitro Parkeol Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to determine the enzymatic activity of Parkeol synthase. This assay is crucial for studying the enzyme's kinetics, screening for inhibitors, and understanding its role in sterol biosynthesis.

Introduction

This compound synthase (EC 5.4.99.47) is a key enzyme in the biosynthesis of this compound, a sterol found in various plants and some prokaryotes.[1] It catalyzes the cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene into this compound.[2] Understanding the activity of this enzyme is vital for research in plant biochemistry, sterol metabolism, and for the development of potential inhibitors that could serve as herbicides or fungicides. This document outlines the procedures for expressing and purifying recombinant this compound synthase, performing the enzymatic assay, and analyzing the product by Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is a critical branch in the intricate network of sterol and triterpenoid synthesis. The following diagram illustrates the position of this compound synthase in this pathway.

Parkeol_Synthase_Pathway cluster_0 Upstream Pathway cluster_1 Squalene Synthesis cluster_2 Sterol/Triterpenoid Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (EC 5.4.99.47) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin beta-Amyrin Synthase experimental_workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis expression Heterologous Expression of This compound Synthase (e.g., in E. coli or Yeast) purification Purification of Recombinant This compound Synthase expression->purification assay_setup Assay Setup: Enzyme, Substrate, Buffer purification->assay_setup incubation Incubation at Optimal Temperature and Time assay_setup->incubation termination Reaction Termination and Product Extraction incubation->termination gcms GC-MS Analysis of This compound termination->gcms data_analysis Data Analysis: Quantification and Kinetics gcms->data_analysis

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Parkeol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Parkeol derivatives and protocols for screening their bioactivity. Due to the limited availability of specific data on this compound derivatives in publicly accessible literature, this document utilizes Lanosterol, a structurally and biosynthetically related tetracyclic triterpenoid, as a representative model. The methodologies and principles described herein can be adapted and optimized for this compound-based research.

Introduction to this compound and its Therapeutic Potential

This compound is a tetracyclic triterpenoid natural product with a lanostane skeleton.[1] Triterpenoids are a large and diverse class of natural products known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The structural complexity and stereochemistry of this compound offer opportunities for the synthesis of novel derivatives with potentially enhanced therapeutic properties. The exploration of this compound derivatives is a promising avenue for the discovery of new lead compounds for various diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through semi-synthesis, starting from the natural product itself. Key functional groups on the this compound scaffold, such as the C3-hydroxyl group and the double bonds in the B-ring and the side chain, are amenable to chemical modification.

General Synthetic Strategies

Common synthetic modifications for triterpenoids like this compound (using Lanosterol as a model) include:

  • Modification of the C3-Hydroxyl Group: Esterification, etherification, and oxidation to a ketone are common transformations to explore the structure-activity relationship (SAR) at this position.

  • Side Chain Modifications: The side chain can be modified through various reactions, including oxidation, reduction, and the introduction of different functional groups.

  • Ring Modifications: The double bonds in the ring system can be subjected to reactions such as epoxidation, dihydroxylation, and hydrogenation to generate diverse analogues.

Experimental Protocol: Representative Synthesis of a Lanosterol Derivative

The following is a representative protocol for the synthesis of a Lanosterol derivative, which can be adapted for this compound.

Synthesis of a C3-Acetylated Lanosterol Derivative

Materials:

  • Lanosterol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve Lanosterol (1 equivalent) in anhydrous pyridine.

  • Add acetic anhydride (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the C3-acetylated lanosterol derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Bioactivity Screening of this compound Derivatives

A critical step in the drug discovery process is the screening of synthesized derivatives for their biological activities. A panel of in vitro assays can be employed to assess their potential as therapeutic agents.

Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the synthesized this compound derivatives against various cancer cell lines.

Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Anti-inflammatory Activity Screening

Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit the production of inflammatory mediators.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 values.

Antimicrobial Activity Screening

Objective: To assess the antimicrobial activity of this compound derivatives against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Data Presentation

Quantitative data from the bioactivity screening should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Lanosterol Derivatives against Human Cancer Cell Lines (IC50 in µM)

DerivativeHeLaMCF-7A549
Lanosterol>100>100>100
Derivative 125.432.145.2
Derivative 210.815.622.7
Derivative 35.28.912.4
Doxorubicin (Control)0.81.21.5

Note: The data presented here are hypothetical and for illustrative purposes, based on the potential for derivatives to show increased activity over the parent compound.

Table 2: Anti-inflammatory Activity of Lanosterol Derivatives (NO Inhibition IC50 in µM)

DerivativeIC50 (µM)
Lanosterol>50
Derivative 118.5
Derivative 29.2
Dexamethasone (Control)0.5

Note: The data presented here are hypothetical and for illustrative purposes.

Table 3: Antimicrobial Activity of Lanosterol Derivatives (MIC in µg/mL)

DerivativeS. aureusE. coliC. albicans
Lanosterol>128>128>128
Derivative 1326464
Derivative 281632
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Note: The data presented here are hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the synthesis and bioactivity screening of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis This compound Isolation This compound Isolation Chemical Modification Chemical Modification This compound Isolation->Chemical Modification Functionalization Purification Purification Chemical Modification->Purification Chromatography Characterization Characterization Purification->Characterization Spectroscopy Cytotoxicity Assays Cytotoxicity Assays Characterization->Cytotoxicity Assays Screening of Derivatives Anti-inflammatory Assays Anti-inflammatory Assays Characterization->Anti-inflammatory Assays Screening of Derivatives Antimicrobial Assays Antimicrobial Assays Characterization->Antimicrobial Assays Screening of Derivatives Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis IC50/MIC Determination Anti-inflammatory Assays->Data Analysis IC50/MIC Determination Antimicrobial Assays->Data Analysis IC50/MIC Determination SAR Studies SAR Studies Data Analysis->SAR Studies Structure-Activity Relationship Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Workflow for Synthesis and Bioactivity Screening.

Signaling Pathway

Lanosterol and its derivatives have been shown to modulate the cholesterol biosynthesis pathway and the MAPK signaling pathway.[2][3][4] Loss of lanosterol synthase, a key enzyme in this pathway, has been shown to deactivate the Src/MAPK signaling cascade.[3][4] The following diagram illustrates a simplified representation of this pathway, which may be a target for this compound derivatives.

G cluster_pathway Cholesterol Biosynthesis and MAPK Signaling Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol_Synthase_Node Lanosterol Synthase Src Src Lanosterol_Synthase_Node->Src activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MAPK Pathway Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival promotes Parkeol_Derivative This compound Derivative (Potential Inhibitor) Parkeol_Derivative->Lanosterol_Synthase_Node inhibits?

Caption: Potential Modulation of MAPK Pathway by this compound Derivatives.

Conclusion

The synthesis and bioactivity screening of this compound derivatives represent a valuable strategy for the discovery of novel therapeutic agents. The protocols and workflows outlined in these application notes, using Lanosterol as a guiding example, provide a solid framework for researchers to initiate and advance their investigations into the therapeutic potential of this promising class of natural products. Further research is warranted to isolate and characterize this compound derivatives and to elucidate their specific mechanisms of action.

References

Application Notes and Protocols for Investigating Parkeol as a Potential Biomarker in Plant Stress Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of plant biology and agricultural science, the identification of reliable biomarkers is crucial for understanding and mitigating the impact of environmental stressors on crop health and productivity. Plant stress, induced by abiotic factors such as drought, salinity, and extreme temperatures, or biotic factors like pathogens and herbivores, triggers a cascade of physiological and biochemical responses. Among the diverse array of molecules produced by plants, secondary metabolites are of particular interest as they often play a direct role in stress adaptation and defense.

This document explores the potential of Parkeol , a tetracyclic triterpene alcohol belonging to the sterol family, as a biomarker for plant stress. While direct evidence linking this compound to stress responses is currently limited in scientific literature, the established role of phytosterols in modulating membrane fluidity, signaling, and stress adaptation provides a strong rationale for investigating this compound in this context. Phytosterols are known to be involved in plant adaptation to temperature variations, and their levels can change in response to both biotic and abiotic factors[1]. For instance, an increase in phytosterol production has been observed under water stress conditions[1].

These application notes provide a comprehensive guide for researchers interested in exploring the role of this compound and other phytosterols as potential biomarkers for plant stress. The protocols outlined below are based on established methodologies for the analysis of plant sterols and can be adapted for the specific investigation of this compound.

Data Presentation: Hypothetical Quantitative Data

To illustrate the potential changes in this compound levels under stress conditions, the following tables present hypothetical data. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Hypothetical this compound Concentration in Arabidopsis thaliana under Drought Stress

TreatmentDuration of StressThis compound Concentration (µg/g dry weight)Fold Change
Control (Well-watered)7 days15.2 ± 2.11.0
Mild Drought Stress7 days28.9 ± 3.51.9
Severe Drought Stress7 days45.6 ± 4.83.0

Table 2: Hypothetical this compound Levels in Oryza sativa in Response to Salinity Stress

NaCl ConcentrationExposure TimeThis compound Concentration (µg/g dry weight)
0 mM (Control)48 hours12.5 ± 1.8
50 mM48 hours18.7 ± 2.3
100 mM48 hours25.1 ± 3.1
150 mM48 hours22.8 ± 2.9

Experimental Protocols

Protocol 1: General Plant Stress Induction

This protocol describes a general method for inducing drought and salinity stress in model plants like Arabidopsis thaliana or crop plants such as Oryza sativa (rice).

Materials:

  • Plant growth chambers or greenhouse with controlled temperature, light, and humidity.

  • Pots, soil mix, and trays.

  • Sodium chloride (NaCl) for salinity stress.

  • Deionized water.

Procedure:

  • Plant Growth:

    • Sow seeds in pots filled with a suitable soil mixture.

    • Grow plants under optimal conditions (e.g., 22-25°C, 16-hour light/8-hour dark photoperiod, 60-70% relative humidity) for 3-4 weeks.

  • Drought Stress Induction:

    • For the control group, continue regular watering to maintain soil moisture at field capacity.

    • For the drought stress group, withhold watering for a specified period (e.g., 7, 10, or 14 days) to induce mild or severe stress.

    • Monitor the plants for visible signs of stress, such as wilting.

  • Salinity Stress Induction:

    • For the control group, water the plants with deionized water.

    • For the salinity stress groups, prepare NaCl solutions of varying concentrations (e.g., 50 mM, 100 mM, 150 mM).

    • Apply the NaCl solutions to the soil of the respective treatment groups.

    • Continue the treatment for a defined period (e.g., 48, 72, or 96 hours).

  • Sample Collection:

    • At the end of the stress period, harvest the plant tissues (e.g., leaves, roots).

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

    • Store the samples at -80°C until further analysis.

Protocol 2: Extraction and Quantification of this compound

This protocol details the extraction of sterols from plant tissue and their subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common and reliable method for sterol quantification.

Materials:

  • Frozen plant tissue.

  • Mortar and pestle or a tissue homogenizer.

  • Liquid nitrogen.

  • Chloroform, methanol, and hexane (HPLC grade).

  • Potassium hydroxide (KOH).

  • Saturated sodium chloride (NaCl) solution.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Internal standard (e.g., epicoprostanol or stigmasterol, if not naturally present in the sample).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Silylating agent (e.g., BSTFA with 1% TMCS).

Procedure:

  • Sample Preparation:

    • Grind the frozen plant tissue to a fine powder using a mortar and pestle with liquid nitrogen.

    • Accurately weigh about 100-200 mg of the powdered tissue into a glass tube.

  • Lipid Extraction:

    • Add a known amount of the internal standard to the sample.

    • Add 5 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

    • Homogenize the sample using a vortex mixer or sonicator for 20 minutes.

    • Centrifuge the sample at 3000 x g for 10 minutes.

    • Collect the supernatant (the lipid extract) into a new tube.

    • Repeat the extraction step on the pellet and combine the supernatants.

  • Saponification:

    • Evaporate the solvent from the combined extracts under a stream of nitrogen gas.

    • Add 2 mL of 1 M KOH in 90% methanol to the dried lipid extract.

    • Incubate the mixture at 80°C for 1 hour to saponify the lipids.

  • Sterol Extraction:

    • After cooling, add 2 mL of deionized water and 3 mL of hexane to the tube.

    • Vortex vigorously for 1 minute to extract the non-saponifiable lipids (including sterols) into the hexane layer.

    • Centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction twice more and combine the hexane fractions.

    • Wash the combined hexane extract with 2 mL of saturated NaCl solution.

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the hexane under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine to the dried sterol extract.

    • Incubate at 60°C for 30 minutes to convert the sterols into their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterols (e.g., initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 15 minutes).

    • Identify this compound and other sterols based on their retention times and mass spectra compared to authentic standards.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize a generalized plant stress signaling pathway where a sterol like this compound could be involved, and a typical experimental workflow for investigating this compound as a biomarker.

Plant_Stress_Signaling_Pathway cluster_stress Environmental Stress cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Stress Abiotic Stress (Drought, Salinity, etc.) Receptors Membrane Receptors Stress->Receptors Perception ROS Reactive Oxygen Species (ROS) Receptors->ROS Ca Ca²⁺ Signaling Receptors->Ca MAPK MAPK Cascade ROS->MAPK Ca->MAPK TF Transcription Factors MAPK->TF Genes Stress-Responsive Genes TF->Genes Gene Expression Metabolites Secondary Metabolites (e.g., this compound) Genes->Metabolites Biosynthesis Adaptation Stress Adaptation Metabolites->Adaptation

Caption: Generalized plant stress signaling pathway.

Experimental_Workflow_for_Parkeol_Biomarker_Discovery cluster_experiment Experimental Design cluster_analysis Analytical Procedure cluster_data Data Interpretation PlantSelection Select Plant Species StressInduction Induce Stress (e.g., Drought, Salinity) PlantSelection->StressInduction Sampling Collect Plant Tissues StressInduction->Sampling Extraction Sterol Extraction Sampling->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantify this compound Levels GCMS->Quantification Correlation Correlate with Stress Levels Quantification->Correlation Conclusion Evaluate as Biomarker Correlation->Conclusion

Caption: Workflow for this compound biomarker discovery.

References

Application Note: Isotopic Labeling of Parkeol for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2][3] By providing a detailed map of cellular metabolism, MFA offers profound insights into physiological and pathological states.[4] In drug development, MFA is instrumental in identifying novel therapeutic targets, understanding drug mechanisms of action, and uncovering metabolic vulnerabilities, particularly in cancer research.[1][5][6]

This application note describes a methodology for applying stable isotope-based MFA to study the biosynthesis of Parkeol, a tetracyclic triterpenoid sterol.[7] this compound and other triterpenoids are of significant interest due to their diverse pharmacological activities.[8] By tracing the incorporation of stable isotopes (e.g., ¹³C from glucose) through the metabolic network, researchers can precisely quantify the carbon flux directed towards this compound synthesis. This approach enables the identification of rate-limiting steps, the elucidation of pathway regulation, and the assessment of how targeted therapies impact sterol metabolism.

The protocols outlined below provide a comprehensive workflow, from cell labeling and metabolite extraction to mass spectrometry analysis and data interpretation, for investigating this compound metabolism.

Core Concepts & Pathways

The biosynthesis of this compound originates from central carbon metabolism. A ¹³C-labeled glucose tracer is introduced to cells, and the ¹³C atoms are incorporated into various downstream metabolites. The journey from glucose to this compound involves glycolysis, the pyruvate dehydrogenase complex, the mevalonate pathway for isoprenoid precursor synthesis, and finally, the cyclization of 2,3-oxidosqualene to form the this compound backbone.[9][10] By measuring the specific labeling patterns (mass isotopomer distributions) in this compound, we can infer the activity of the upstream pathways that contribute to its synthesis.

Parkeol_Biosynthesis_Pathway cluster_glycolysis Cytosol cluster_tca Mitochondrion cluster_mevalonate Cytosol cluster_sterol Endoplasmic Reticulum Glucose ¹³C-Glucose G3P Glyceraldehyde-3P Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito AcetylCoA_cyto Acetyl-CoA Pyruvate->AcetylCoA_cyto PDH, etc. Citrate Citrate AcetylCoA_mito->Citrate Citrate->AcetylCoA_cyto ACLY HMG_CoA HMG-CoA AcetylCoA_cyto->HMG_CoA HMGCS1 Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR IPP IPP / DMAPP Mevalonate->IPP Squalene Squalene IPP->Squalene Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase This compound This compound Oxidosqualene->this compound this compound synthase

Figure 1: Simplified biosynthetic pathway of this compound from ¹³C-glucose, highlighting key metabolic stages and compartments.

Experimental Workflow

The overall process for this compound metabolic flux analysis involves a multi-step procedure beginning with cell culture and ending with computational flux estimation. Each step is critical for acquiring high-quality data.

MFA_Workflow A 1. Cell Culture (e.g., Plant cell suspension) B 2. Isotopic Labeling (Switch to ¹³C-Glucose medium) A->B C 3. Cell Quenching & Harvesting (Metabolic Snapshot) B->C D 4. Metabolite Extraction (e.g., Folch Method for Lipids) C->D E 5. This compound Purification (e.g., HPLC) D->E F 6. LC-MS/MS Analysis (Quantify Mass Isotopomers) E->F G 7. Data Processing (Correct for Natural Abundance) F->G H 8. Flux Calculation (Using MFA Software, e.g., INCA) G->H

Figure 2: General experimental workflow for ¹³C-based metabolic flux analysis of this compound.

Protocols

Protocol 1: Stable Isotope Labeling of Cells

This protocol describes the labeling of cells with a stable isotope tracer to achieve isotopic steady-state, a prerequisite for most MFA models.[11]

  • Cell Culture: Culture cells (e.g., a plant cell line known to produce this compound) in standard liquid medium to mid-exponential growth phase.

  • Medium Preparation: Prepare an identical medium where the standard glucose is replaced with a ¹³C-labeled tracer. A common choice is [U-¹³C₆]glucose, where all six carbon atoms are ¹³C.[12]

  • Isotopic Labeling:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Aspirate the supernatant and gently wash the cell pellet once with the ¹³C-labeling medium.

    • Resuspend the cells in the ¹³C-labeling medium and return them to the incubator.

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state. For sterol biosynthesis, which has a slower turnover, this may require 24-72 hours. The exact time should be determined empirically via a time-course experiment.

  • Metabolic Quenching: Rapidly halt all enzymatic activity. For suspension cultures, this can be achieved by quickly transferring the cell suspension into a quenching solution of 60% methanol chilled to -70°C.

  • Cell Harvesting: Pellet the quenched cells by centrifugation at a low temperature (e.g., -20°C) and store the pellets at -80°C until extraction.

Protocol 2: Triterpenoid Extraction and this compound Purification

This protocol details the extraction of total lipids, including triterpenoids, and the subsequent purification of this compound.

  • Cell Lysis: Resuspend the frozen cell pellet in a cold solvent, such as a chloroform:methanol mixture (2:1, v/v), and homogenize using a bead beater or sonicator to ensure complete cell disruption.

  • Lipid Extraction (Folch Method):

    • Add the homogenate to a glass tube. Add additional chloroform:methanol (2:1) to achieve a final solvent-to-sample ratio of 20:1.

    • Vortex vigorously for 2 minutes and allow to stand at room temperature for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids and triterpenoids.

  • Solvent Evaporation: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Saponification (Optional): To remove esterified fatty acids, the dried lipid extract can be saponified with ethanolic potassium hydroxide.

  • This compound Purification (HPLC):

    • Resuspend the dried extract in a suitable mobile phase (e.g., acetonitrile:isopropanol).

    • Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[8][13]

    • Develop a gradient elution method to separate this compound from other structurally similar sterols (e.g., lanosterol).

    • Collect the fraction corresponding to the this compound peak, guided by a previously run analytical standard.

    • Dry the purified fraction under nitrogen.

Protocol 3: Mass Spectrometry Analysis

This protocol outlines the analysis of purified this compound to determine its mass isotopomer distribution (MID).

  • Sample Preparation: Resuspend the purified this compound sample in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Use an LC system (e.g., UPLC) to achieve baseline separation of any remaining impurities.

    • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Use a suitable ionization method, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), which are effective for sterols.

    • Data Acquisition: Acquire data in full scan mode over a mass range that includes the unlabeled this compound (M+0) and all its possible ¹³C-labeled isotopologues. This compound (C₃₀H₅₀O) has a monoisotopic mass of approximately 426.38 Da. With a [U-¹³C₆]glucose tracer, up to 30 carbons in this compound could be labeled.

  • Data Extraction: Extract the ion chromatograms for each isotopologue of this compound (from M+0 to M+30). Integrate the peak areas for each isotopologue.

  • Correction: Correct the raw MID data for the natural abundance of ¹³C and other isotopes using established algorithms.

Data Presentation & Interpretation

The primary quantitative output of the MS analysis is the Mass Isotopomer Distribution (MID) for this compound and its precursors. This data serves as the input for flux calculation models.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with [U-¹³C₆]Glucose

MetaboliteIsotopologueRelative Abundance (%)
Cytosolic Acetyl-CoA M+0 (unlabeled)10.5
M+15.0
M+2 (fully labeled)84.5
This compound M+01.2
M+10.8
M+21.5
......
M+288.9
M+2915.3
M+30 (fully labeled)25.1

The MID of this compound reflects the labeling patterns of the multiple acetyl-CoA units that were condensed to form its backbone. A high abundance of heavily labeled isotopologues (e.g., M+30) indicates a strong flux from the exogenous ¹³C-glucose tracer through the entire biosynthetic pathway.

Table 2: Example of Calculated Metabolic Fluxes Relative to Glucose Uptake

Reaction / PathwayNormalized Flux (Control)Normalized Flux (Drug-Treated)
Glycolysis (Glucose -> Pyruvate)100125
Pentose Phosphate Pathway15.225.8
HMG-CoA Reductase5.55.6
This compound Synthesis Flux 1.8 0.4

This table shows a hypothetical outcome where a drug treatment increases glycolytic flux but significantly reduces the specific flux towards this compound synthesis, suggesting a targeted inhibition downstream of HMG-CoA reductase or at the this compound synthase step itself.

Logical Framework for MFA

The power of MFA lies in its systematic integration of experimental data with a computational model to yield biological insights.

MFA_Logic cluster_exp Experimental Data cluster_model Computational Model cluster_output Biological Insight A Mass Isotopomer Distributions (MIDs) (e.g., for this compound) D Flux Estimation Algorithm (Least-squares regression) A->D B Extracellular Rates (Glucose uptake, Lactate secretion) B->D C Metabolic Network (Stoichiometry & Atom Transitions) C->D E Calculated Flux Map (Quantitative reaction rates) D->E F Identify Metabolic Bottlenecks or Drug Targets E->F

Figure 3: Logical framework illustrating how experimental data and a metabolic model are integrated to produce actionable biological insights.

The described methodology provides a robust framework for quantifying the metabolic flux towards this compound biosynthesis. By leveraging stable isotope tracers and high-resolution mass spectrometry, researchers can gain unprecedented insights into the regulation of sterol pathways. This approach is highly valuable for academic research aimed at understanding metabolic networks and for industrial applications in drug development, where it can be used to validate drug targets and elucidate mechanisms of action.

References

Application Notes and Protocols for the Subcellular Fractionation of Parkeol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol is a tetracyclic triterpene alcohol, a minor phytosterol found in various plant species, notably in shea butter. As a structural analog of lanosterol, the precursor of cholesterol in animals, this compound and other phytosterols are of increasing interest in pharmacology and drug development for their potential health benefits. Understanding the subcellular localization and concentration of this compound is crucial for elucidating its biological functions and for developing targeted therapeutic strategies.

This document provides detailed application notes and protocols for the isolation of this compound-enriched subcellular fractions from plant tissues. The primary strategy involves differential and density gradient centrifugation to separate organelles and membrane compartments known to be involved in sterol biosynthesis and transport, including the endoplasmic reticulum (ER), plasma membrane (PM), and lipid droplets.

Data Presentation: Quantitative Distribution of Phytosterols

While specific quantitative data for the subcellular distribution of this compound is not extensively available, the following table presents a representative distribution of major phytosterols in plant cell fractions based on existing literature. This data is intended to be illustrative and may vary depending on the plant species, tissue type, and physiological state. Researchers should perform quantitative analysis on their specific samples.

Subcellular FractionProtein MarkerTotal Phytosterols (% of total cellular content)Representative Sterol Profile (illustrative)Purity Assessment
Microsomal Fraction (ER-enriched) Cytochrome c reductase~40%High proportion of sterol precursors (e.g., cycloartenol), β-sitosterol, campesterol, stigmasterol, minor sterols (including this compound).Western blot for ER-resident proteins (e.g., BiP).
Plasma Membrane H+-ATPase~35%Enriched in free sterols: β-sitosterol, stigmasterol, campesterol.Phase partitioning purity assessment, Western blot for PM-resident proteins.
Lipid Droplets Oleosin~15%Primarily steryl esters.Nile red staining, Western blot for lipid droplet-associated proteins.
Mitochondria Cytochrome c oxidase~5%Low levels of various sterols, likely from membrane contact sites.Western blot for mitochondrial proteins (e.g., VDAC).
Cytosol GAPDH~5%Negligible free sterols; may contain sterol carrier proteins.Western blot for cytosolic marker proteins.

Experimental Protocols

Protocol 1: Subcellular Fractionation of Plant Tissue for this compound Enrichment

This protocol describes the isolation of microsomal, plasma membrane, and lipid droplet fractions from plant leaves.

Materials:

  • Fresh plant leaves (e.g., Arabidopsis thaliana, spinach)

  • Homogenization Buffer: 50 mM HEPES-KOH (pH 7.5), 0.5 M sucrose, 5 mM EDTA, 5 mM DTT, 1 mM PMSF, 1x protease inhibitor cocktail

  • Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 0.25 M sucrose, 1 mM EDTA, 1 mM DTT

  • Sucrose Solutions (w/v): 60%, 50%, 40%, 30%, 20% in 20 mM HEPES-KOH (pH 7.5), 1 mM EDTA

  • Plasma Membrane Wash Buffer: 50 mM HEPES-KOH (pH 6.5), 0.33 M sucrose, 5 mM KCl, 1 mM EDTA

  • Lipid Droplet Isolation Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1x protease inhibitor cocktail

  • Dounce homogenizer

  • Miracloth

  • Ultracentrifuge and rotors (fixed-angle and swinging-bucket)

  • Gradient maker

Methodology:

  • Homogenization:

    • Harvest 50-100 g of fresh plant leaves and wash with cold distilled water.

    • Perform all subsequent steps at 4°C.

    • Chop the leaves into small pieces and place them in a chilled blender with 200 mL of ice-cold Homogenization Buffer.

    • Homogenize with short bursts until a uniform consistency is achieved.

    • Filter the homogenate through four layers of Miracloth into a chilled beaker.

  • Differential Centrifugation:

    • Transfer the filtrate to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes to pellet chloroplasts, mitochondria, and nuclei.

    • Carefully collect the supernatant (S10) and transfer it to ultracentrifuge tubes.

    • Centrifuge the S10 fraction at 100,000 x g for 1 hour to pellet the microsomal fraction (P100). The supernatant is the cytosolic fraction (S100).

  • Microsomal Fraction Wash:

    • Discard the S100 supernatant.

    • Resuspend the P100 pellet in Resuspension Buffer and centrifuge again at 100,000 x g for 1 hour.

    • The resulting pellet is the washed microsomal fraction, which is enriched in ER and Golgi membranes.

  • Plasma Membrane Isolation (Aqueous Two-Phase Partitioning):

    • For higher purity plasma membrane, resuspend the washed microsomal pellet in a buffer suitable for two-phase partitioning (e.g., 5 mM potassium phosphate buffer, pH 7.8, 0.33 M sucrose).

    • Prepare a 6.2% (w/w) Dextran T-500 and 6.2% (w/w) polyethylene glycol 3350 phase system.

    • Add the resuspended microsomes to the phase system, mix thoroughly, and centrifuge at 1,000 x g for 10 minutes.

    • The upper phase is enriched in plasma membranes. Collect and wash the upper phase with Plasma Membrane Wash Buffer.

  • Lipid Droplet Isolation:

    • To isolate lipid droplets, start with the initial homogenate.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes.

    • A floating lipid pad will be visible on top of the supernatant. Carefully collect this lipid pad.

    • Resuspend the lipid pad in Lipid Droplet Isolation Buffer and re-centrifuge at 20,000 x g for 20 minutes. The floating layer is the purified lipid droplet fraction.

Protocol 2: Extraction and Analysis of this compound from Subcellular Fractions

Materials:

  • Isolated subcellular fractions from Protocol 1

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Saponification Reagent: 1 M KOH in 90% ethanol

  • Hexane

  • Nitrogen gas stream

  • GC-MS or LC-MS/MS system

Methodology:

  • Lipid Extraction (Folch Method):

    • To a known amount of protein from each subcellular fraction, add chloroform:methanol (2:1) to a final volume 20 times the sample volume.

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Saponification (for total sterol analysis):

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add Saponification Reagent and heat at 60°C for 1 hour to hydrolyze steryl esters.

    • Allow the sample to cool, then add an equal volume of water.

  • Sterol Extraction:

    • Extract the non-saponifiable lipids (including free sterols) three times with an equal volume of hexane.

    • Pool the hexane fractions and wash with an equal volume of water.

    • Evaporate the hexane under a stream of nitrogen.

  • Quantitative Analysis:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., hexane for GC-MS, methanol for LC-MS).

    • Analyze the sample using a GC-MS or LC-MS/MS system with a dedicated sterol analysis column and method.

    • Use an internal standard (e.g., epicoprostanol) for quantification.

    • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_tissue Plant Tissue (e.g., Leaves) homogenization Homogenization in Buffer plant_tissue->homogenization filtration Filtration (Miracloth) homogenization->filtration diff_cent_1 Differential Centrifugation (10,000 x g) filtration->diff_cent_1 lipid_droplet_isolation Lipid Droplet Isolation (Flotation Centrifugation) filtration->lipid_droplet_isolation supernatant_1 Supernatant (S10) diff_cent_1->supernatant_1 pellet_1 Pellet (Nuclei, Chloroplasts, Mitochondria) - Discard diff_cent_1->pellet_1 ultracentrifugation Ultracentrifugation (100,000 x g) supernatant_1->ultracentrifugation supernatant_2 Cytosol (S100) ultracentrifugation->supernatant_2 microsomes Microsomal Pellet (P100) ultracentrifugation->microsomes microsome_wash Wash Microsomes microsomes->microsome_wash er_fraction ER-Enriched Fraction microsome_wash->er_fraction two_phase Aqueous Two-Phase Partitioning microsome_wash->two_phase analysis Sterol Extraction & Quantification (GC-MS / LC-MS) er_fraction->analysis pm_fraction Plasma Membrane Fraction two_phase->pm_fraction pm_fraction->analysis lipid_droplet_fraction Lipid Droplet Fraction lipid_droplet_isolation->lipid_droplet_fraction lipid_droplet_fraction->analysis

Caption: Workflow for isolating this compound-enriched subcellular fractions.

This compound Biosynthesis and Subcellular Localization

parkeol_biosynthesis cluster_ER Endoplasmic Reticulum cluster_transport Vesicular & Non-Vesicular Transport cluster_destinations Destination Membranes squalene 2,3-Oxidosqualene parkeol_synthase This compound Synthase squalene->parkeol_synthase cycloartenol_synthase Cycloartenol Synthase squalene->cycloartenol_synthase This compound This compound parkeol_synthase->this compound transport This compound->transport cycloartenol Cycloartenol cycloartenol_synthase->cycloartenol other_sterols Other Phytosterols cycloartenol->other_sterols other_sterols->transport plasma_membrane Plasma Membrane transport->plasma_membrane lipid_droplets Lipid Droplets (as steryl esters) transport->lipid_droplets golgi Golgi Apparatus transport->golgi

Caption: Biosynthesis and localization of this compound in a plant cell.

Overview of Brassinosteroid Signaling

Phytosterols, including the precursors from which this compound is derived, are essential for the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of developmental processes. While this compound itself is not a direct signaling molecule in this pathway, its biosynthesis is linked to the pool of sterols available for hormone production.

Application Note: Spectroscopic Analysis of Parkeol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkeol is a tetracyclic triterpenoid alcohol found in various plant species, notably in the shea tree (Vitellaria paradoxa). As a member of the triterpenoid class, this compound and its derivatives are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential therapeutic applications. This document provides a detailed protocol for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, essential techniques for confirming its identity and purity.

Spectroscopic Data Presentation

The structural confirmation of this compound (lanosta-9(11),24-dien-3β-ol) relies on the precise interpretation of its spectroscopic data. Below are the expected characteristic signals in IR spectroscopy and representative NMR data from a closely related isomer, Butyrospermol, to illustrate the expected chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. Triterpenoids typically exhibit distinct peaks for hydroxyl, C-H, and C=C bonds.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400O-H stretchingHydroxyl (-OH)Strong, Broad
~3080=C-H stretchingAlkeneMedium
2960-2850C-H stretchingAlkane (-CH₃, -CH₂)Strong
~1640C=C stretchingAlkeneMedium to Weak
~1465C-H bendingAlkane (-CH₂)Medium
~1375C-H bendingAlkane (-CH₃)Medium
~1050C-O stretchingHydroxyl (-OH)Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The data presented for ¹³C NMR is for Butyrospermol , an isomer of this compound, and serves as a close reference for the expected chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would display signals characteristic of a triterpenoid structure:

  • Methyl Protons: Several singlets between δ 0.8 and 1.2 ppm corresponding to the numerous methyl groups on the tetracyclic core.

  • Methylene and Methine Protons: A complex region of overlapping multiplets between δ 1.2 and 2.5 ppm.

  • Carbinol Proton (H-3): A doublet of doublets or a multiplet around δ 3.2 ppm, characteristic of a proton on a carbon bearing a hydroxyl group in a steroid-like ring system.

  • Olefinic Protons: Signals for the vinylic protons at C-11 and C-24 would appear in the downfield region, typically between δ 5.1 and 5.4 ppm.

¹³C NMR Spectroscopy

The following table shows the ¹³C NMR data for Butyrospermol, an isomer of this compound. The numbering corresponds to the standard triterpenoid skeleton, and the assignments are based on DEPT experiments and comparison with related compounds. This compound's spectrum would be very similar, with primary differences in the chemical shifts of carbons in and near the C-9(11) double bond.

Table 2: ¹³C NMR Spectroscopic Data for Butyrospermol (Isomer of this compound) in CDCl₃

Carbon No.Chemical Shift (δ) ppmMultiplicity (DEPT)Carbon No.Chemical Shift (δ) ppmMultiplicity (DEPT)
138.8CH₂1628.5CH₂
227.5CH₂1753.2CH
378.8CH1813.1CH₃
439.0C1922.1CH₃
550.4CH2035.8CH
618.8CH₂2118.6CH₃
7117.8CH2235.2CH₂
8145.9C2325.4CH₂
949.0CH24125.1CH
1035.0C25130.9C
1118.2CH₂2617.6CH₃
1233.8CH₂2725.7CH₃
1343.6C2827.6CH₃
1451.3C2927.3CH₃
1534.0CH₂3014.7CH₃
Data is for Butyrospermol as reported in "Butyrospermol Fatty Acid Esters from the Fruit of a Chinese Mangrove Xylocarpus granatum". The spectrum of this compound will differ, particularly at C-9, C-10, and C-11.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is typically isolated from the unsaponifiable fraction of plant lipids (e.g., shea butter) using chromatographic techniques such as column chromatography over silica gel followed by crystallization or preparative HPLC.

  • Purity: The purity of the isolated compound should be assessed by TLC or HPLC prior to spectroscopic analysis. The sample must be free of solvent residues and other impurities.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Analyses should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

  • 2D NMR Experiments (for full assignment):

    • DEPT-135: Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting spin systems.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry, purified this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of this compound.

Cloning and Characterization of Parkeol Synthase: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the application notes and protocols for the cloning and characterization of Parkeol synthase is now available for researchers, scientists, and drug development professionals. This document provides in-depth methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.

This compound synthase is a key enzyme in the biosynthesis of this compound, a tetracycl yclic triterpene with potential pharmacological applications. This document outlines the essential procedures for isolating and studying the gene responsible for its production.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of this compound Synthase and Other Related Oxidosqualene Cyclases

EnzymeOrganismSubstrateK_m (µM)V_max (nmol/mg/h)Reference
This compound SynthaseOryza sativa2,3-Oxidosqualene1525[Hypothetical Data]
Lanosterol SynthaseSaccharomyces cerevisiae2,3-Oxidosqualene1050[Hypothetical Data]
Cycloartenol SynthaseArabidopsis thaliana2,3-Oxidosqualene2015[Hypothetical Data]
β-Amyrin SynthasePanax ginseng2,3-Oxidosqualene830[Hypothetical Data]

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual kinetic parameters may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Cloning of this compound Synthase Gene into a Yeast Expression Vector

This protocol describes the cloning of the this compound synthase gene into the pYES2 yeast expression vector, which allows for galactose-inducible expression in Saccharomyces cerevisiae.

Materials:

  • Oryza sativa cDNA library

  • High-fidelity DNA polymerase

  • Primers specific for this compound synthase gene with restriction sites

  • pYES2 vector

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells (e.g., DH5α)

  • LB agar plates with ampicillin

  • Miniprep kit

Procedure:

  • PCR Amplification: Amplify the this compound synthase gene from the Oryza sativa cDNA library using specific primers containing appropriate restriction sites (e.g., BamHI and XhoI).

  • PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Restriction Digest: Digest both the purified PCR product and the pYES2 vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound synthase gene into the digested pYES2 vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells.

  • Selection: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Colony PCR and Plasmid Purification: Screen colonies for the presence of the insert by colony PCR. Culture positive colonies and purify the recombinant plasmid using a miniprep kit.

  • Sequence Verification: Verify the sequence of the cloned this compound synthase gene by DNA sequencing.

Protocol 2: Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae

This protocol details the expression of the cloned this compound synthase in a lanosterol synthase-deficient yeast strain (e.g., GIL77) to facilitate the analysis of the enzyme's product.

Materials:

  • Recombinant pYES2-Parkeol synthase plasmid

  • S. cerevisiae strain GIL77 competent cells

  • SC-Ura (Synthetic Complete medium lacking uracil) plates with 2% glucose

  • SC-Ura liquid medium with 2% raffinose

  • Induction medium: SC-Ura with 2% galactose

  • Sterile water

  • Lithium Acetate solution

  • PEG solution

  • Single-stranded carrier DNA

Procedure:

  • Yeast Transformation: Transform the pYES2-Parkeol synthase plasmid into competent S. cerevisiae GIL77 cells using the lithium acetate/PEG method.

  • Selection of Transformants: Plate the transformed yeast on SC-Ura plates with 2% glucose and incubate at 30°C for 2-3 days until colonies appear.

  • Starter Culture: Inoculate a single colony into SC-Ura liquid medium containing 2% raffinose and grow overnight at 30°C with shaking.

  • Induction of Expression: Inoculate the starter culture into fresh SC-Ura medium with 2% raffinose to an OD600 of ~0.4. Grow the culture to an OD600 of 0.8-1.0.

  • Galactose Induction: Pellet the cells by centrifugation and resuspend in induction medium (SC-Ura with 2% galactose) to induce protein expression.

  • Incubation: Incubate the culture at 30°C with shaking for 24-48 hours.

Protocol 3: Extraction and Analysis of Triterpenoids from Yeast

This protocol describes the extraction of triterpenoids from the yeast culture and their analysis by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Yeast culture expressing this compound synthase

  • 20% KOH in 50% ethanol

  • Hexane

  • TLC plates (silica gel)

  • Developing solvent (e.g., hexane:ethyl acetate 8:2)

  • Anisaldehyde staining solution

  • GC-MS system

Procedure:

  • Cell Lysis: Harvest the yeast cells by centrifugation and resuspend them in 20% KOH in 50% ethanol. Heat the mixture at 80°C for 10 minutes to lyse the cells and saponify lipids.

  • Extraction: Cool the mixture and extract the non-saponifiable lipids (including this compound) with an equal volume of hexane. Repeat the extraction three times.

  • TLC Analysis: Concentrate the combined hexane extracts and spot them onto a TLC plate. Develop the plate using a suitable solvent system. Visualize the spots by spraying with anisaldehyde solution and heating.

  • GC-MS Analysis: For quantitative analysis and identification, derivatize the extracted lipids (e.g., by silylation) and analyze them by GC-MS. Compare the mass spectrum of the product with that of an authentic this compound standard.

Protocol 4: Purification of Recombinant this compound Synthase from Yeast

This protocol outlines the purification of His-tagged this compound synthase from yeast cell lysates. As this compound synthase is a membrane-bound protein, this protocol includes steps for membrane solubilization.

Materials:

  • Yeast cells overexpressing His-tagged this compound synthase

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors)

  • Glass beads

  • Detergent for solubilization (e.g., DDM, Triton X-100)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

  • Cell Lysis: Harvest the yeast cells and resuspend them in lysis buffer. Lyse the cells by vortexing with glass beads.

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove cell debris. Then, centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in lysis buffer containing a suitable detergent and incubate with gentle agitation to solubilize the membrane proteins.

  • Affinity Chromatography: Centrifuge the solubilized membrane fraction to remove insoluble material. Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound synthase with elution buffer.

  • Purity Check: Analyze the purified protein by SDS-PAGE.

Protocol 5: In Vitro Enzyme Assay for this compound Synthase Activity

This protocol describes an in vitro assay to determine the activity of purified this compound synthase.

Materials:

  • Purified this compound synthase

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • 2,3-Oxidosqualene (substrate)

  • Detergent (e.g., Triton X-100)

  • Hexane

  • GC-MS system

Procedure:

  • Substrate Preparation: Prepare a solution of 2,3-oxidosqualene in a detergent-containing buffer.

  • Reaction Mixture: In a reaction tube, combine the assay buffer, substrate solution, and purified enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour).

  • Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Extract the product with hexane.

  • Analysis: Analyze the extracted product by GC-MS to quantify the amount of this compound formed.

Visualizations

Application Notes & Protocols: Purification of Recombinant Parkeol Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol synthase (EC 5.4.99.47) is a key enzyme in the biosynthesis of this compound, a tetracyclic triterpene alcohol.[1][2][3] This enzyme catalyzes the cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene to form this compound as its primary product.[1][4] Recombinant expression and subsequent purification of this compound synthase are crucial for detailed biochemical characterization, structural studies, and for its potential application in synthetic biology and drug development. These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound synthase.

Data Presentation

Table 1: Summary of a Typical Purification Protocol for Recombinant this compound Synthase
Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Cell Lysate250150061001
Ammonium Sulfate Precipitation (40-60%)95135014.2902.4
Ni-NTA Affinity Chromatography151125757512.5
Size Exclusion Chromatography8900112.56018.8

Note: The data presented are representative values for a typical purification from a 1-liter bacterial culture and may vary based on expression levels and experimental conditions.

Experimental Protocols

Expression of Recombinant this compound Synthase in E. coli

This protocol describes the expression of N-terminally His-tagged this compound synthase in an E. coli expression system.

Materials:

  • E. coli BL21(DE3) cells

  • pET series expression vector (e.g., pET28a) containing the this compound synthase gene

  • Luria-Bertani (LB) broth

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the pET-Parkeol synthase plasmid into competent E. coli BL21(DE3) cells.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB broth containing the antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at a lower temperature, such as 16-20°C, for 16-18 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The resulting cell pellet can be stored at -80°C or used immediately for purification.

Purification of Recombinant this compound Synthase

This protocol outlines a two-step chromatography process for purifying His-tagged this compound synthase.

a. Cell Lysis and Clarification

Materials:

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Sonicator

  • Centrifuge

Procedure:

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate on ice for 30 minutes to allow for lysozyme activity.

  • Disrupt the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 45 seconds off) to prevent overheating.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the soluble recombinant protein.

b. Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Ni-NTA Agarose resin

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated resin.

  • Wash the resin with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound synthase with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

c. Size Exclusion Chromatography (SEC)

Materials:

  • SEC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Size exclusion chromatography column (e.g., Superdex 200)

Procedure:

  • Pool the fractions from the IMAC step that contain the protein of interest.

  • Concentrate the pooled fractions if necessary.

  • Equilibrate the SEC column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure this compound synthase.

Mandatory Visualizations

Purification_Workflow cluster_Expression Protein Expression cluster_Purification Purification Transformation Transformation into E. coli Culture_Growth Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Cell_Lysis Cell Lysis & Clarification Cell_Harvest->Cell_Lysis IMAC Affinity Chromatography (Ni-NTA) Cell_Lysis->IMAC SEC Size Exclusion Chromatography IMAC->SEC Pure_Protein Pure this compound Synthase SEC->Pure_Protein

Caption: Experimental workflow for the expression and purification of recombinant this compound synthase.

Parkeol_Synthase_Pathway Substrate (3S)-2,3-Epoxy-2,3-dihydrosqualene Enzyme This compound Synthase Substrate->Enzyme Substrate Product This compound Enzyme->Product Catalyzes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Parkeol Extraction from Shea Nuts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Parkeol from shea nuts (Vitellaria paradoxa). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.

Troubleshooting Guides

Encountering issues during extraction is a common part of the experimental process. The following table addresses specific problems that may arise during this compound extraction, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low this compound Yield - Inappropriate solvent selection. - Suboptimal extraction temperature or time. - Inefficient grinding of shea kernels. - Incomplete saponification of the lipid fraction.- Use a solvent blend with appropriate polarity for triterpenoids (e.g., hexane:acetone). - Optimize temperature and time based on preliminary experiments (e.g., start with 60°C for 2-4 hours). - Ensure kernels are ground to a fine powder to maximize surface area. - Ensure complete saponification by using an adequate amount of alcoholic KOH and sufficient reaction time.
Presence of Contaminants in Final Extract - Incomplete removal of fatty acids after saponification. - Co-extraction of other lipid-soluble compounds. - Insufficient purification of the unsaponifiable matter.- Perform multiple washes of the unsaponifiable fraction with water to remove residual soaps. - Employ chromatographic techniques (e.g., column chromatography) for purification. - Use a suitable solvent for crystallization to isolate this compound.
Emulsion Formation During Liquid-Liquid Extraction - High concentration of surfactant-like molecules in the extract. - Vigorous shaking during phase separation.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently invert the separatory funnel instead of vigorous shaking. - Centrifuge the mixture to aid in phase separation.
Inconsistent Results Between Batches - Variation in the quality of shea nuts. - Inconsistent application of the extraction protocol. - Degradation of this compound during processing.- Source shea nuts from a consistent geographical location if possible, as triterpene content can vary. - Strictly adhere to the standardized protocol for all extractions. - Avoid excessive heat and exposure to light and oxygen to prevent degradation of triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in shea nuts?

A1: The concentration of this compound is found within the triterpene alcohol fraction of the unsaponifiable lipids in shea butter. The total triterpene alcohol content in the unsaponifiable matter can range from 22% to 72%. Within this fraction, this compound is a minor constituent, with reported compositions around 3.1–6.2%.

Q2: Which solvent is best for extracting this compound from shea nuts?

A2: While nonpolar solvents like n-hexane are effective for extracting the total lipid fraction, a mixture of solvents with varying polarities can enhance the extraction of triterpenoids. For instance, blends like hexane:acetone or the use of ethyl acetate can improve the yield of these compounds. The choice of solvent should be optimized based on the desired purity and yield of this compound.

Q3: How can I isolate this compound from the crude shea butter extract?

A3: this compound is concentrated in the unsaponifiable matter of shea butter. Therefore, the first step is to saponify the crude lipid extract using a strong base like potassium hydroxide in an alcohol solution. This process converts the triglycerides into soap, leaving the unsaponifiable matter, including this compound, which can then be extracted with a nonpolar solvent like diethyl ether or hexane. Further purification can be achieved through techniques like column chromatography or crystallization.

Q4: What analytical methods are suitable for quantifying this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the identification and quantification of triterpene alcohols like this compound in the unsaponifiable fraction of shea butter. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., DAD or MS) can also be developed for the quantification of this compound.

Q5: Does the geographical origin of shea nuts affect the this compound content?

A5: Yes, the composition of triterpene alcohols in shea butter, including this compound, can vary depending on the geographical origin of the shea nuts. Studies have shown that shea butters from West African provenances generally contain higher levels of triterpene alcohols compared to those from East Africa.

Data Presentation

Table 1: Influence of Extraction Parameters on Triterpenoid Yield (Literature Data)
Plant Material Extraction Method Solvent Temperature (°C) Time Yield/Observation Reference
Vitellaria paradoxa (Shea)Solvent Extractionn-hexane60130 min70.2% (total oil)Alale et al., 2024
Vitellaria paradoxa (Shea)Not specifiedNot specifiedNot specifiedNot specifiedThis compound: 3.1-6.2% of triterpene alcohol fractionZhang et al., 2016
Ganoderma lucidumUltrasound-Assisted89.5% ethanolNot specified40 min435.6 mg/g triterpenesCova et al., 2018
Lactuca indicaMicrowave-AssistedEthanolNot specified60 min29.17 mg/g triterpenoidsWang et al., 2023

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound-Enriched Unsaponifiable Matter

This protocol details the steps for obtaining a crude extract enriched in this compound from shea nut kernels.

1. Preparation of Shea Kernels:

  • Dry the shea nuts to a moisture content below 10%.

  • De-shell the nuts to obtain the kernels.

  • Grind the kernels into a fine powder to increase the surface area for extraction.

2. Solvent Extraction of Crude Shea Butter:

  • Place 100 g of powdered shea kernels in a Soxhlet apparatus.

  • Extract with 500 mL of n-hexane for 6-8 hours.

  • Alternatively, use maceration with agitation for 24 hours at room temperature.

  • After extraction, evaporate the solvent using a rotary evaporator to obtain the crude shea butter.

3. Saponification and Isolation of Unsaponifiable Matter:

  • Dissolve 50 g of the crude shea butter in 250 mL of 2 M ethanolic potassium hydroxide.

  • Reflux the mixture for 2 hours to ensure complete saponification.

  • After cooling, transfer the mixture to a separatory funnel and add 250 mL of distilled water.

  • Extract the unsaponifiable matter three times with 150 mL portions of diethyl ether.

  • Combine the ether extracts and wash them successively with 100 mL of 5% KOH solution and then with 100 mL of distilled water until the washings are neutral to pH.

  • Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable matter enriched in this compound.

4. Quantification of this compound (GC-MS Analysis):

  • The unsaponifiable fraction can be directly analyzed or derivatized (e.g., silylation) to improve the volatility and chromatographic separation of the triterpene alcohols.

  • GC Conditions (example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 300°C at 10°C/min, and hold for 10 min.

  • MS Conditions (example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-650.

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library. Quantification is typically performed using an internal standard.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis & Purification SheaNuts Shea Nuts Drying Drying SheaNuts->Drying DeShelling De-shelling Drying->DeShelling Grinding Grinding DeShelling->Grinding SolventExtraction Solvent Extraction (e.g., n-hexane) Grinding->SolventExtraction Saponification Saponification (Ethanolic KOH) SolventExtraction->Saponification LLE Liquid-Liquid Extraction (Unsaponifiable Matter) Saponification->LLE Purification Purification (Column Chromatography) LLE->Purification Analysis Quantification (GC-MS / HPLC) Purification->Analysis

Caption: Experimental workflow for this compound extraction and analysis.

Technical Support Center: Improving Parkeol Detection Sensitivity in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Parkeol using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or undetectable in my GC-MS analysis?

A weak or absent this compound signal can stem from several factors throughout the analytical workflow. Common causes include inefficient sample extraction, incomplete derivatization, suboptimal GC-MS parameters, or analyte loss due to active sites in the GC system. A systematic check of your sample preparation, injection parameters, and MS detector settings is the first step in diagnosing the issue.

Q2: What is derivatization, and why is it critical for this compound analysis?

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. Sterols like this compound are not naturally volatile and can degrade at high temperatures. Derivatization, most commonly silylation, converts the hydroxyl group of this compound into a more volatile and thermally stable trimethylsilyl (TMS) ether. This process is essential for improving chromatographic peak shape, increasing volatility, and enhancing ionization efficiency for MS detection. Injecting underivatized sterols often results in broad peaks and a significantly lower response.

Q3: How can I optimize my sample preparation to maximize this compound recovery and sensitivity?

Sample preparation is arguably the most critical step for successful analysis of minor components like this compound. Key optimization strategies include:

  • Hydrolysis: Many samples contain this compound in esterified or conjugated forms. Alkaline hydrolysis (saponification) is necessary to release the free sterol for analysis. For complex matrices like plant tissues, an initial acid hydrolysis step may be required to break down the matrix and release all bound forms.

  • Extraction: After hydrolysis, an efficient liquid-liquid extraction or solid-phase extraction (SPE) is needed to isolate the unsaponifiable fraction containing this compound and to concentrate the analyte.

  • Use of Internal Standards: For accurate quantification, an internal standard (IS) should be added to the sample before any extraction or hydrolysis steps. This accounts for any analyte loss during sample workup. Common internal standards for sterol analysis include 5α-cholestane and epicoprostanol.

  • Pre-concentration: Techniques like solid-phase microextraction (SPME) or simply evaporating the solvent under a gentle stream of nitrogen can increase the analyte concentration before injection, thereby boosting the signal.

Q4: Which GC-MS parameters have the most significant impact on detection sensitivity?

Several GC-MS parameters can be adjusted to significantly improve sensitivity:

  • Injection Mode: For trace-level analysis, a splitless injection is preferred over a split injection, as it transfers nearly the entire sample onto the GC column. A pulsed split injection can also be used to improve response by narrowing the initial analyte band.

  • GC Column: Using a capillary column with a smaller internal diameter (e.g., ≤ 0.25 mm) enhances separation efficiency, resulting in sharper, taller peaks and an improved signal-to-noise ratio. Using low-bleed columns specifically designed for mass spectrometry ("MS" grade) is crucial to minimize baseline noise.

  • Carrier Gas: High-purity carrier gas (≥99.999%) equipped with oxygen and moisture traps is essential for a low and stable baseline.

  • Oven Temperature Program: A slower oven temperature ramp rate can lead to narrower peaks, which increases peak height and improves detectability.

  • MS Detector Settings: A clean ion source is vital for maintaining high sensitivity. Additionally, optimizing the electron multiplier (EM) voltage can increase signal, though it may shorten the detector's lifespan.

Q5: Should I use Full Scan or Selected Ion Monitoring (SIM) mode for this compound detection?

For maximizing sensitivity, Selected Ion Monitoring (SIM) mode is vastly superior to Full Scan mode. In Full Scan mode, the mass spectrometer scans across a wide mass range, spending only a fraction of its time detecting ions specific to this compound. In SIM mode, the instrument is programmed to monitor only a few characteristic ions of this compound (or its TMS derivative). This increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and lowering the limit of detection. For even higher sensitivity and selectivity, especially in complex matrices, Multiple Reaction Monitoring (MRM) on a tandem quadrupole (MS/MS) system can be employed.

Q6: What are common sources of background noise in GC-MS, and how can I reduce them?

High background noise can mask low-level analyte signals. Common sources include:

  • Column Bleed: This occurs when the stationary phase of the GC column degrades at high temperatures. Using a low-bleed MS-grade column and ensuring it is properly conditioned can minimize this. Characteristic bleed ions for siloxane columns appear at m/z 207 and 281.

  • Contaminated Carrier Gas: Impurities in the carrier gas can create a high baseline. Always use high-purity gas with appropriate traps.

  • System Leaks: Small air leaks, often around fittings or the injection port septum, introduce oxygen and nitrogen into the system, increasing background noise and potentially degrading the column.

  • Septum Bleed: The injection port septum can release volatile compounds, especially at high temperatures, leading to ghost peaks. Using high-quality, low-bleed septa can mitigate this issue.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No Peak or Very Low Intensity 1. Incomplete sample vaporization. 2. Leaks in the system (septum, column fittings). 3. Incomplete derivatization. 4. Defective syringe or incorrect injection volume. 5. MS filament burned out or detector voltage too low. 6. Adsorption of analyte in the inlet liner or column.1. Increase injector temperature (without exceeding analyte degradation temperature). 2. Perform a leak check. Replace the septum and tighten fittings. 3. Optimize derivatization conditions (time, temperature, reagent ratio). 4. Replace the syringe; verify injection volume and technique. 5. Check MS tune report for filament status; increase detector gain/voltage. 6. Use a fresh, deactivated inlet liner and check column health.
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner, column, or connections. 2. Column overload. 3. Incorrect column installation depth in the injector or detector. 4. Suboptimal carrier gas flow rate.1. Use a deactivated liner (e.g., with glass wool). Trim the first few cm off the column. 2. Dilute the sample or increase the split ratio. 3. Reinstall the column according to the manufacturer's instructions. 4. Optimize the linear velocity of the carrier gas.
High Baseline Noise 1. Column bleed. 2. Contaminated carrier gas or gas lines. 3. Air leak in the MS system. 4. Dirty ion source.1. Condition the column properly. Use a low-bleed MS column. 2. Replace gas cylinders and purification traps. 3. Check for leaks, particularly around the transfer line and vacuum seals. 4. Perform ion source cleaning as per the instrument manual.
Poor Reproducibility 1. Inconsistent injection volume (manual injection). 2. Leaking injection port septum. 3. Variability in sample preparation. 4. Inlet discrimination.1. Use an autosampler for precise injections. If manual, use the solvent flush technique. 2. Replace the septum. 3. Ensure consistent timing and volumes in extraction and derivatization steps. Use an internal standard. 4. Use a deactivated liner with glass wool to aid sample vaporization.

Experimental Protocols

Protocol 1: Sample Preparation and Silylation of this compound

This protocol outlines a general procedure for the extraction and derivatization of sterols from a biological matrix.

  • Internal Standard Addition: To a weighed sample (e.g., 100-250 mg), add a known amount of an internal standard (e.g., 5α-cholestane) to serve as a quantification reference.

  • Hydrolysis (Saponification): Add 2 mL of 2N potassium hydroxide in ethanol. Vortex the mixture and heat at 70-80°C for 1 hour to hydrolyze any esterified sterols.

  • Extraction:

    • After cooling, add 1 mL of water and 2 mL of a non-polar solvent (e.g., n-heptane or hexane).

    • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer containing the unsaponifiables to a clean vial.

    • Repeat the extraction twice more and combine the organic extracts.

  • Washing & Drying: Wash the combined organic extract with 1 mL of water to remove residual base. Dry the extract by passing it over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It

Troubleshooting low yield of recombinant Parkeol synthase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of recombinant Parkeol synthase.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the expression and purification of recombinant this compound synthase.

Q1: My recombinant this compound synthase expression levels are very low. What are the potential causes and solutions?

Low expression levels are a common issue. Here are several factors to investigate:

  • Codon Usage Bias: The codon usage of the this compound synthase gene from its native source (e.g., Oryza sativa) may not be optimal for your expression host (e.g., E. coli or Saccharomyces cerevisiae). This can lead to translational stalling and premature termination.

    • Solution: Synthesize a codon-optimized version of the this compound synthase gene for your specific expression host. Several online tools and commercial services are available for this purpose. It has been shown that codon optimization can be critical for the functional expression of oxidosqualene cyclases (OSCs) in yeast.

  • Promoter Strength and Induction Conditions: The promoter controlling the expression of your gene might be too weak, or the induction conditions may not be optimal.

    • Solution:

      • Ensure you are using a strong, inducible promoter appropriate for your expression system (e.g., T7 promoter in E. coli, GAL1 promoter in yeast).

      • Optimize the inducer concentration (e.g., IPTG for the T7 promoter) and the time of induction. High concentrations of inducer are not always better and can sometimes lead to the formation of inclusion bodies.

  • Toxicity of the Recombinant Protein: Overexpression of a foreign protein can be toxic to the host cells, leading to poor growth and low protein yield.

    • Solution:

      • Use a tightly regulated promoter to minimize basal expression before induction.

      • Lower the induction temperature (e.g., 16-25°C for E. coli) to slow down protein synthesis and reduce stress on the host cell.

      • Use a lower concentration of the inducer.

  • Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the cell population over time.

    • Solution: Ensure that the appropriate antibiotic selection is maintained throughout cell culture.

Q2: My this compound synthase is expressed, but it forms insoluble inclusion bodies. How can I improve its solubility?

This compound synthase is a monotopic membrane protein, which can predispose it to misfolding and aggregation into inclusion bodies when overexpressed in the cytoplasm of E. coli.

  • Lower Expression Temperature: As mentioned above, reducing the cultivation temperature after induction (e.g., 16-20°C) is often the most effective strategy to improve the solubility of recombinant proteins.

  • Choice of Expression Host: Consider using a yeast expression system like Saccharomyces cerevisiae or Pichia pastoris. As eukaryotes, they possess the machinery for post-translational modifications and may provide a more suitable environment for the correct folding of plant-derived enzymes.

  • Solubilization and Refolding: Inclusion bodies can be solubilized using strong denaturants (e.g., urea or guanidinium chloride) followed by a refolding process. However, optimizing refolding conditions can be challenging and time-consuming.

  • Fusion Tags: Expressing this compound synthase with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), can significantly improve its solubility. These tags can be cleaved off after purification.

  • Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of the recombinant protein and prevent aggregation.

  • Media Additives: The addition of osmolytes like sorbitol or betaine to the culture medium can sometimes improve protein solubility.

Q3: I am able to purify my this compound synthase, but the final yield is very low. What can I do to improve recovery?

Low recovery during purification can be due to several factors, from protein degradation to suboptimal chromatography conditions.

  • Protease Inhibition: Host cell proteases can degrade your recombinant protein during cell lysis and purification.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity.

  • Suboptimal Lysis: Inefficient cell lysis will result in a lower amount of protein in your clarified lysate.

    • Solution: Optimize your lysis method. For E. coli, sonication or high-pressure homogenization are common. Ensure complete lysis by monitoring under a microscope. For membrane-associated proteins like this compound synthase, adding a mild detergent to the lysis buffer immediately after cell disruption can improve extraction from the membrane.

  • Inefficient Affinity Chromatography: The binding of your tagged protein to the affinity resin may be inefficient, or the elution may be incomplete.

    • Solution:

      • Ensure the binding buffer conditions (pH, salt concentration) are optimal for the interaction between your tag and the resin.

      • Optimize the concentration of the elution agent (e.g., imidazole for His-tagged proteins). A gradient elution can help determine the optimal concentration.

      • Consider the accessibility of your affinity tag. It might be partially buried within the folded protein.

  • Protein Precipitation: Your purified protein may be precipitating at high concentrations or in the final storage buffer.

    • Solution:

      • Determine the optimal buffer conditions (pH, salt concentration) for your protein's stability.

      • Consider adding stabilizing agents to your final buffer, such as glycerol (10-20%), low concentrations of non-ionic detergents, or small amounts of the substrate. The addition of 15% (v/v) glycerol has been shown to help in the purification of a homogenous recombinant sesquiterpene synthase.

Q4: My purified this compound synthase has low or no enzymatic activity. What could be the problem?

Lack of activity can be due to protein misfolding, absence of necessary cofactors, or improper assay conditions.

  • Incorrect Folding: Even if the protein is soluble, it may not be in its active conformation.

    • Solution: Refer to the solutions for inclusion bodies. Optimizing expression conditions to favor proper folding is crucial.

  • Missing Cofactors: While this compound synthase itself does not have a cofactor, the upstream pathway providing its substrate does. Ensure the substrate, (3S)-2,3-epoxy-2,3-dihydrosqualene, is available and stable.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your activity assay may not be optimal.

    • Solution: Systematically vary the pH and temperature of your assay to find the optimal conditions. The optimal pH for a related recombinant sesquiterpene synthase was found to be 8.0.

  • Substrate Degradation: The substrate, 2,3-oxidosqualene, can be unstable.

    • Solution: Prepare the substrate fresh or store it properly according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes reported yields for a related human oxidosqualene cyclase (hOSC), which can serve as a benchmark for this compound synthase expression.

Expression SystemProteinYieldExpression TimeReference
Escherichia coliHuman Oxidosqualene Cyclase (hOSC)2.9 mg/g bacterial cells4 hours
Pichia pastorisHuman Oxidosqualene Cyclase (hOSC)2.7 mg/g cells48 hours

Experimental Protocols

Recombinant this compound Synthase Expression in E. coli (Optimized for Solubility)

This protocol is a generalized procedure based on best practices for expressing challenging proteins like membrane-associated synthases.

  • Transformation: Transform a codon-optimized this compound synthase expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)pLysS).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with vigorous shaking.

  • Induction: Monitor the OD₆₀₀. When it reaches 0.6-0.8, cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Purification of His-tagged Recombinant this compound Synthase
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and a commercial protease inhibitor cocktail). Disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). Collect fractions.

  • Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein into a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE. Pool the purest fractions.

  • Storage: Store the purified protein in aliquots at -80°C.

This compound Synthase Activity Assay (GC-MS Based)
  • Reaction Mixture: In a glass vial, prepare the following reaction mixture:

    • 100 µL of Assay Buffer (50 mM Tris-HCl, pH 7.5)

    • 10 µL of 2,3-oxidosqualene solution (in a suitable organic solvent like ethanol or acetone, final concentration ~50 µM)

    • 1-10 µg of purified this compound synthase

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Extraction: Stop the reaction and extract the products by adding 200 µL of an organic solvent such as ethyl acetate or hexane. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze a sample of the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identification: Identify the this compound product by comparing its retention time and mass spectrum to an authentic standard or published data.

Visualizations

Troubleshooting_Low_Yield Start Start: Low this compound Synthase Yield CheckExpression 1. Check for Protein Expression (SDS-PAGE, Western Blot) Start->CheckExpression NoExpression No Detectable Expression CheckExpression->NoExpression No ExpressionOK Expression Detected CheckExpression->ExpressionOK Yes Sol_Codon Codon Optimize Gene NoExpression->Sol_Codon Sol_Induction Optimize Induction (Temp, [Inducer]) NoExpression->Sol_Induction CheckSolubility 2. Assess Solubility (Compare lysate supernatant and pellet) ExpressionOK->CheckSolubility Insoluble Mainly Insoluble (Inclusion Bodies) CheckSolubility->Insoluble No Soluble Mainly Soluble CheckSolubility->Soluble Yes Sol_Solubility Improve Solubility: - Lower Temp - Fusion Tags - Chaperones Insoluble->Sol_Solubility CheckPurification 3. Analyze Purification Steps (SDS-PAGE of flow-through, washes, and elution) Soluble->CheckPurification LowRecovery Low Recovery During Purification CheckPurification->LowRecovery No GoodRecovery Good Recovery CheckPurification->GoodRecovery Yes Sol_Purification Optimize Purification: - Protease Inhibitors - Lysis Method - Buffer Conditions LowRecovery->Sol_Purification CheckActivity 4. Perform Activity Assay GoodRecovery->CheckActivity LowActivity Low or No Activity CheckActivity->LowActivity No ActiveEnzyme Active Enzyme Obtained CheckActivity->ActiveEnzyme Yes Sol_Activity Optimize Assay: - pH, Temp - Check Substrate LowActivity->Sol_Activity

Caption: Troubleshooting workflow for low recombinant this compound synthase yield.

Triterpenoid_Biosynthesis_Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP / DMAPP Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Diphosphate Synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene (3S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (Recombinant Enzyme)

Caption: Simplified biosynthetic pathway leading to this compound production.

Resolving co-elution of Parkeol with other sterols in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Parkeol with other sterols during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to separate from other sterols like lupeol, cycloartenol, and lanosterol?

A1: this compound and other sterols like lupeol, cycloartenol, and lanosterol are structural isomers, possessing the same molecular weight and similar physicochemical properties. This structural similarity leads to comparable retention behaviors on conventional reversed-phase HPLC columns (like C18), often resulting in co-elution.

Q2: What are the most common analytical challenges in sterol analysis by HPLC?

A2: The primary challenges include:

  • Co-elution of isomers: As mentioned, structural isomers are difficult to resolve.

  • Low UV absorbance: Most sterols lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging, especially at low concentrations.

  • Complex sample matrices: Sterols are often present in complex biological or food matrices, requiring extensive sample preparation to remove interfering substances.

Q3: What detection methods are suitable for sterol analysis?

A3: Common detection methods include:

  • UV-Vis Detector: Suitable for sterols with some UV absorbance, typically at low wavelengths (around 200-210 nm).

  • Mass Spectrometry (MS): Offers high sensitivity and selectivity, allowing for the identification and quantification of sterols even at low concentrations.

  • Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile analyte, making it suitable for sterols that lack a UV chromophore.

Troubleshooting Guide: Resolving this compound Co-elution

This guide addresses specific issues related to the co-elution of this compound.

Issue 1: this compound is co-eluting with another sterol on my C18 column.

  • Question: How can I improve the separation of this compound from other sterols using my existing C18 column?

  • Answer: You can try the following troubleshooting steps:

    • Modify the Mobile Phase: Adjusting the mobile phase composition can alter the selectivity of the separation. Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or adding a small percentage of another solvent like isopropanol or tetrahydrofuran.

    • Optimize the Gradient: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration can improve the resolution of closely eluting peaks.

    • Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the interaction time with the stationary phase.

Issue 2: Mobile phase modification is not resolving the co-elution.

  • Question: What other column chemistries can I use to separate this compound?

  • Answer: If a C18 column is insufficient, consider these alternatives:

    • C30 Columns: These columns provide enhanced shape selectivity for hydrophobic, long-chain molecules like sterols and can often resolve isomers that co-elute on C18 columns.

    • Silver-Ion (Ag+) HPLC: This technique offers excellent separation of sterols based on the number and position of double bonds in their structure. This compound, with its unique double bond at C9(11), can be effectively separated from other isomers.

Issue 3: I am still seeing peak overlap even after trying different columns and mobile phases.

  • Question: Are there any other factors that could be affecting my separation?

  • Answer: Yes, consider the following:

    • System Dead Volume: Excessive dead volume in your HPLC system can lead to peak broadening and poor resolution. Ensure all tubing and connections are appropriate for your column dimensions.

    • Injection Volume and Sample Solvent: Injecting a large volume of a sample dissolved in a strong solvent can cause peak distortion. Try reducing the injection volume or dissolving your sample in the initial mobile phase.

    • Column Health: A contaminated or old column can lead to poor peak shape and resolution. Try flushing the column with a strong solvent or replace it if necessary.

Experimental Protocols

Protocol 1: High-Resolution Sterol Separation using a C30 Column

This protocol is designed to provide enhanced separation of sterol isomers.

ParameterSpecification
Column C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile:Water (95:5, v/v)
Mobile Phase B Isopropanol
Gradient 0-20 min: 100% A; 20-40 min: Linear gradient to 100% B; 40-50 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 205 nm or MS
Injection Volume 10 µL
Protocol 2: Silver-Ion (Ag+) HPLC for Critical Sterol Separations

This method is highly selective for separating sterols based on their unsaturation.

ParameterSpecification
Column Silver-impregnated silica column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (98:2, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 205 nm or MS
Injection Volume 20 µL

Data Presentation

Table 1: Comparison of Retention Times (RT) for Common Sterols on Different HPLC Columns

CompoundTypical RT on C18 (min)Typical RT on C30 (min)Typical RT on Ag+-HPLC (min)
This compound 18.522.115.8
Lupeol 18.723.525.4
Cycloartenol 19.224.812.3
Lanosterol 19.525.520.1

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Visualizations

TroubleshootingWorkflow start Start: this compound Co-elution Observed check_method Is the current method optimized? start->check_method optimize_mp Action: Optimize Mobile Phase (Solvent ratio, gradient) check_method->optimize_mp No change_column Action: Change Column Chemistry check_method->change_column Yes check_resolution1 Resolution Improved? optimize_mp->check_resolution1 check_resolution1->change_column No end_resolved End: Co-elution Resolved check_resolution1->end_resolved Yes select_c30 Try C30 Column change_column->select_c30 select_ag Try Silver-Ion (Ag+) Column change_column->select_ag check_resolution2 Resolution Improved? select_c30->check_resolution2 select_ag->check_resolution2 troubleshoot_system Action: Troubleshoot HPLC System (Dead volume, injection, column health) check_resolution2->troubleshoot_system No check_resolution2->end_resolved Yes end_consult End: Consult Senior Scientist troubleshoot_system->end_consult

Caption: Troubleshooting workflow for resolving this compound co-elution.

Enhancing Parkeol stability during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Parkeol during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for pure this compound?

A1: For short-term storage (days to weeks), it is recommended to store pure this compound in a tightly sealed container, protected from light, at 2-8°C. For long-term storage, this compound should be desiccated and stored at -20°C or lower in a sealed, light-proof container.

Q2: My this compound sample has changed color. Is it still usable?

A2: A change in color, such as yellowing, can be an indicator of degradation, likely due to oxidation or exposure to light. It is advisable to re-analyze the sample to assess its purity before use. If significant degradation is detected, the sample should be discarded.

Q3: What are the main factors that can cause this compound degradation?

A3: The primary factors that can lead to the degradation of this compound, a tetracyclic triterpenoid, include:

  • Oxidation: The double bonds in the this compound structure are susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV light can induce photochemical degradation.

  • pH: Strongly acidic or basic conditions can lead to hydrolysis or rearrangement of the molecule.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. For analytical purposes, the choice of solvent should be compatible with the analytical technique (e.g., HPLC, GC-MS).

Q5: Are there any known stabilizers that can be used with this compound?

A5: While specific studies on stabilizers for this compound are limited, natural triterpenoid saponins like glycyrrhizin have been shown to act as effective stabilizers for other poorly soluble drugs in nanosuspension formulations. The suitability of such stabilizers for this compound would require experimental validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and analysis of this compound.

Issue 1: Inconsistent Analytical Results
Potential Cause Troubleshooting Step
Sample Degradation During Storage Ensure this compound is stored under the recommended conditions (-20°C, desiccated, protected from light). Aliquot samples to minimize freeze-thaw cycles.
Incomplete Sample Dissolution Before analysis, ensure complete dissolution of this compound in the chosen solvent. Gentle warming or sonication may aid dissolution, but monitor for temperature-induced degradation.
Degradation in Analytical Solvent Some organic solvents can degrade over time, forming reactive species. Use fresh, high-purity solvents for sample preparation and analysis.
Instrumental Variability Calibrate and validate your analytical instrument (e.g., HPLC, GC-MS) regularly. Use an internal standard to correct for variations in injection volume and detector response.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Step
Oxidative Degradation Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. Consider adding an antioxidant to the sample solution if compatible with the analysis.
Photodegradation Protect samples from light at all stages of handling and analysis by using amber vials or covering vials with aluminum foil.
Hydrolysis If using aqueous mobile phases or sample diluents, ensure the pH is neutral and buffered, unless acidic or basic conditions are required for the separation.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and sample preparation equipment.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative example of potential degradation under various storage conditions, based on general knowledge of triterpenoid stability. This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage Condition Duration Hypothetical this compound Purity (%) Potential Degradation Products
-20°C, Desiccated, Dark12 months>99%Minimal to none
4°C, Dark3 months95 - 98%Minor oxidation products
Room Temperature (25°C), Dark1 month85 - 90%Oxidation and potential rearrangement products
Room Temperature (25°C), Light1 month70 - 80%Photodegradation and oxidation products
40°C, Dark1 week80 - 85%Thermally induced degradation and oxidation products

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using GC-MS. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation: a. Extraction (from a solid matrix): i. Weigh approximately 100 mg of the homogenized sample into a glass tube. ii. Add 5 mL of a chloroform:methanol (2:1, v/v) mixture. iii. Vortex for 1 minute and sonicate for 15 minutes. iv. Centrifuge at 3000 rpm for 10 minutes. v. Transfer the supernatant to a new tube. vi. Repeat the extraction process twice. vii. Combine the supernatants and evaporate to dryness under a stream of nitrogen. b. Saponification (to hydrolyze esters): i. To the dried extract, add 2 mL of 1 M ethanolic potassium hydroxide. ii. Heat at 60°C for 1 hour. iii. Cool to room temperature and add 2 mL of water. iv. Extract the non-saponifiable fraction three times with 3 mL of n-hexane. v. Combine the hexane fractions and wash with water until neutral. vi. Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness. c. Derivatization: i. To the dried residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). ii. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program:
  • Initial temperature: 180°C, hold for 1 minute.
  • Ramp to 280°C at 10°C/min, hold for 10 minutes.
  • Ramp to 300°C at 5°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-600.

3. Data Analysis:

  • Identify the this compound-TMS ether peak based on its retention time and mass spectrum.
  • Quantify using an internal standard (e.g., cholesterol-d7) by comparing the peak area ratios.

Visualizations

Biosynthetic Pathway of this compound

Optimizing fermentation conditions for Parkeol production in yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the fermentation conditions for producing Parkeol, a tetracyclic triterpenoid, in engineered Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for producing this compound in S. cerevisiae? A1: Saccharomyces cerevisiae does not naturally produce this compound. The production strategy involves metabolic engineering, specifically by modifying the native lanosterol synthase enzyme (coded by the ERG7 gene). A mutant version, such as ERG7(T384Y/Q450H/V454I), redirects the cyclization of 2,3-oxidosqualene from lanosterol to this compound.[1][2] To improve yields, this is often combined with strategies to enhance the upstream mevalonate (MVA) pathway, which provides the precursor 2,3-oxidosqualene.[3][4]

Q2: Which yeast strain should I use? A2: A common starting point is a laboratory strain like BY4741 or CEN.PK. The key is to use a strain that is amenable to genetic modification and has a well-characterized metabolism. For preventing this compound degradation, a knockout of downstream sterol-modifying enzymes might be necessary.

Q3: What are the key fermentation parameters to optimize? A3: The most critical parameters to optimize are the carbon and nitrogen sources in the media, temperature, pH, and aeration.[5][6] For high-density cultures, a fed-batch fermentation strategy is often superior to a simple batch culture.[7][8]

Q4: How does the choice of carbon source affect this compound production? A4: Glucose is the most common and readily metabolized carbon source for yeast.[9] However, high initial glucose concentrations can lead to the "Crabtree effect," where the yeast favors ethanol production over biomass and precursor production, even in the presence of oxygen.[10] Using a fed-batch strategy to maintain low glucose levels or utilizing alternative carbon sources like ethanol can be beneficial for triterpenoid production.[7][11]

Q5: What is the role of the nitrogen source in the fermentation medium? A5: The nitrogen source is crucial for cell growth and enzyme synthesis. Complex nitrogen sources like yeast extract and peptone are commonly used.[9][12] Replacing peptone with corn steep liquor has been shown to significantly increase the production of other triterpenoids.[9] Supplementing with specific amino acids can also have a positive effect.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Yield 1. Inefficient this compound synthase (mutant ERG7) expression or activity.2. Insufficient precursor (2,3-oxidosqualene) supply.3. Competition from other metabolic pathways (e.g., lanosterol or farnesol production).4. Degradation of this compound by downstream enzymes.1. Verify protein expression via Western blot. Sequence the gene to confirm mutations.2. Overexpress rate-limiting enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).[3][12]3. Down-regulate or knock out competing pathways. For instance, ensure the wild-type ERG7 is deleted.4. Use yeast strains with knockouts in downstream sterol modifying enzymes.
Poor Cell Growth 1. Suboptimal media composition (carbon, nitrogen, vitamins, minerals).2. Incorrect pH or temperature.3. Insufficient aeration (ergosterol pathway requires oxygen).4. Toxicity from accumulated this compound or other byproducts.1. Optimize media components. See Tables 1 & 2 for starting points.2. Maintain pH between 4.5 and 6.0 and temperature between 28-30°C.[14][15]3. Ensure adequate aeration and agitation, especially in high-density cultures.4. Implement a two-phase fermentation by adding an organic solvent (e.g., dodecane) to extract this compound in situ.[3]
High Ethanol Production, Low Biomass 1. High initial glucose concentration causing the Crabtree effect.1. Switch from batch to a fed-batch fermentation strategy to control the glucose feed rate and keep its concentration low.[8][16]
Difficulty in Extracting this compound 1. Inefficient cell lysis.2. Incorrect solvent choice for extraction.1. Use a robust cell disruption method like bead beating with glass beads.[17]2. This compound is a non-polar sterol. Use organic solvents like hexane, methyl tert-butyl ether, or a chloroform/methanol mixture for extraction.[18][19]

Data Presentation

Table 1: Effect of Carbon Source on Triterpenoid Production in Yeast Data is generalized from studies on various triterpenoids, as this compound-specific optimization data is limited. Trends are applicable.

Carbon SourceTypical ConcentrationAdvantagesDisadvantagesReference(s)
Glucose20 - 50 g/LRapid growth, well-characterized metabolism.Can cause repressive Crabtree effect at high concentrations.[9][12]
Galactose20 g/LOften used for inducible promoters (e.g., GAL system) to control gene expression.More expensive than glucose; metabolism can be slower.[20]
Ethanol1-2% (v/v)High electron density may be beneficial for reductive biosynthesis. Avoids Crabtree effect.Can be inhibitory at higher concentrations; slower growth.[11]
Sucrose20 - 50 g/LCost-effective substrate, readily hydrolyzed to glucose and fructose by yeast.Similar Crabtree effect issues as glucose.[5]

Table 2: Effect of Nitrogen Source on Triterpenoid Production in Yeast Data is generalized from studies on yeast fermentation.

Nitrogen SourceTypical ConcentrationAdvantagesDisadvantagesReference(s)
Yeast Extract10 - 20 g/LRich source of vitamins, amino acids, and growth factors. Generally boosts growth and productivity.Can be expensive; composition can vary between batches.[9][21]
Peptone20 g/LProvides a rich source of amino acids and peptides.Expensive; can be replaced by cheaper alternatives.[9]
Corn Steep Liquor10 g/LInexpensive alternative to peptone; has been shown to significantly boost triterpenoid yields.Composition can be highly variable.[9]
Ammonium Sulfate5 g/LInexpensive, defined nitrogen source.Lacks the complex growth factors found in yeast extract or peptone.[13]
Specific Amino AcidsVariesAllows for a defined medium and can direct metabolic flux.Can be expensive; requires extensive optimization.[13]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production
  • Pre-culture Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into a 50 mL tube containing 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate at 30°C with shaking at 220 rpm for 18-24 hours.[3][9]

  • Inoculation: Transfer the pre-culture into a 250 mL flask containing 50 mL of the optimized fermentation medium (e.g., YPD or a defined medium from Tables 1 & 2) to an initial optical density (OD₆₀₀) of ~0.1.

  • Cultivation: Incubate the flask at 30°C with shaking at 220 rpm.

  • Two-Phase Fermentation (Optional): After 12-24 hours of cultivation, add 5 mL (10% v/v) of sterile dodecane to the flask to capture the this compound as it is produced.[3]

  • Harvesting: Continue incubation for a total of 96-120 hours. After fermentation, harvest the cells by centrifugation (e.g., 4000 x g for 10 min). If using two-phase fermentation, separate the upper dodecane layer for analysis.

Protocol 2: this compound Extraction and Quantification
  • Cell Lysis: Resuspend the cell pellet from Protocol 1 in a suitable buffer. Add an equal volume of 0.5 mm glass beads and vortex vigorously for 10-15 minutes, with cooling on ice every 2 minutes to prevent overheating.[17]

  • Solvent Extraction:

    • Add 3 volumes of a 2:1 (v/v) chloroform:methanol mixture to the lysed cells.

    • Vortex thoroughly for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids and this compound.

  • Sample Preparation for Analysis:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen gas.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for analysis.

  • Quantification by GC-MS:

    • Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[19][22]

    • Use a non-polar capillary column (e.g., HP-5ms).

    • Develop a temperature gradient program to separate this compound from other sterols.

    • Quantify the this compound peak by comparing its area to a standard curve prepared with purified this compound or a related sterol standard (e.g., lanosterol).

Visualizations

Parkeol_Biosynthesis_Pathway cluster_legend Legend acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway Multiple Steps fpp Farnesyl-PP (FPP) mva_pathway->fpp squalene Squalene fpp->squalene Erg9 oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Erg1 This compound This compound oxidosqualene->this compound Engineered Erg7* lanosterol Lanosterol (Native Product) oxidosqualene->lanosterol Wild-Type Erg7 note *Engineered this compound Synthase (e.g., ERG7 T384Y/Q450H/V454I) ergosterol Ergosterol Pathway (Competing) lanosterol->ergosterol key_precursor Precursor key_pathway Engineered Pathway key_native Native Pathway

Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.

Experimental_Workflow strain 1. Strain Engineering (e.g., ERG7 mutant) media 2. Media Optimization (Carbon/Nitrogen Source) strain->media flask 3. Shake Flask Trials (Initial Screening) media->flask fermenter 4. Fermenter Scale-up (pH, Temp, DO Control) flask->fermenter fedbatch 5. Fed-Batch Strategy (High-Density Culture) fermenter->fedbatch extraction 6. Extraction & Purification fedbatch->extraction analysis 7. Analysis (GC-MS) extraction->analysis

Caption: Workflow for optimizing this compound production.

Troubleshooting_Tree start Low this compound Titer check_growth Is cell growth poor? start->check_growth optimize_media Optimize Media (C/N sources) Adjust pH & Temperature check_growth->optimize_media Yes check_precursors Is precursor supply a bottleneck? check_growth->check_precursors No check_toxicity Consider Product Toxicity optimize_media->check_toxicity two_phase Implement Two-Phase Fermentation check_toxicity->two_phase overexpress_mva Overexpress MVA Pathway Genes (e.g., tHMG1) check_precursors->overexpress_mva Yes check_enzyme Verify this compound Synthase Expression & Activity check_precursors->check_enzyme No

Caption: Decision tree for troubleshooting low this compound yield.

References

Parkeol Purification Protocols: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Parkeol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a triterpenoid, a class of organic compounds containing six isoprene units.[1] It is a sterol secondary metabolite found in various plants, most notably in the shea tree (Vitellaria paradoxa, formerly Butyrospermum parkii), from which it derives its name.[2] It is an isomer of lanosterol and can be a minor product of several oxidosqualene cyclase enzymes.[2]

Q2: What are the general principles for purifying this compound?

A2: The purification of this compound, like other triterpenoids, generally involves extraction from a natural source followed by chromatographic separation. Triterpenoids typically have low polarity, which guides the choice of solvents and chromatographic methods.[3] Common techniques include silica gel column chromatography and crystallization.[3][4] Macroporous adsorption resins have also proven effective for purifying triterpenoids from crude extracts.[3][5]

Q3: What are the most common impurities encountered during this compound purification?

A3: Impurities in a purified sample can originate from the source material, reagents used during extraction and purification, or from the degradation of this compound itself.[6] Given its biosynthesis, a common related impurity is lanosterol, another sterol synthesized by similar enzymatic pathways.[2] Other potential impurities include structurally similar triterpenoids from the source plant and residual solvents from the purification process.[7][8]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of a this compound sample is typically assessed using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for quantifying the purity of pharmaceutical compounds and identifying impurities.[9] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment. For structural confirmation and identification of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental purification of this compound.

Category 1: Low Yield

Q: My final yield of purified this compound is consistently low. What are the potential causes and how can I address them?

A: Low yield is a common problem that can stem from several stages of the purification process.[10] Here are the primary areas to investigate:

  • Inefficient Initial Extraction: The initial release of this compound from the source material may be incomplete.

    • Solution: Ensure the plant material is thoroughly homogenized. Optimize the extraction solvent, solid-to-liquid ratio, and extraction time. For triterpenoids, methanol or ethanol-based systems are often effective.[5]

  • Degradation of this compound: Triterpenoids can be sensitive to harsh chemical conditions. Using strong acids or bases, or exposing the sample to high temperatures or oxidative stress, can lead to degradation.[3][11]

    • Solution: Maintain a neutral pH throughout the purification process unless a specific pH is required for separation. Avoid excessive heat and prolonged exposure to air or light. Consider using antioxidants if oxidative degradation is suspected.

  • Suboptimal Chromatographic Conditions: Issues with the chromatography step can lead to significant product loss.

    • Solution:

      • Irreversible Binding: this compound may bind too strongly to the stationary phase. Try adjusting the solvent system to a higher polarity to improve elution.

      • Improper Column Packing: A poorly packed column can lead to channeling and poor separation, resulting in mixed fractions and loss of pure product. Ensure the column is packed uniformly.

      • Inappropriate Stationary Phase: Silica gel is common, but if degradation is an issue, a less acidic stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) might be a better alternative.[3][12]

  • Loss During Solvent Evaporation: Concentrating the fractions after chromatography can lead to loss if not done carefully.

    • Solution: Use a rotary evaporator at a controlled temperature and pressure. Avoid evaporating to complete dryness, as this can make the sample difficult to redissolve and can lead to degradation.

Category 2: Purity Issues

Q: My purified this compound sample shows significant contamination with other compounds. How can I improve its purity?

A: Achieving high purity often requires optimizing the separation techniques.

  • Identify the Impurities: Use analytical techniques like LC-MS to identify the mass of the co-eluting impurities.[6] This can provide clues about their structure and polarity, helping you to refine the purification strategy. Common impurities may include other triterpenoids like lanosterol.[2]

  • Optimize Chromatography:

    • Gradient Elution: If using isocratic (single solvent mixture) elution, switch to a gradient elution. A shallow gradient of increasing solvent polarity can resolve compounds with similar retention times.

    • Change the Stationary Phase: If silica gel chromatography is not providing adequate separation, consider reverse-phase HPLC, which separates molecules based on hydrophobicity.[12]

    • Orthogonal Methods: Employ a second purification step that uses a different separation principle. For example, follow silica gel chromatography (normal phase) with reverse-phase chromatography.

  • Recrystallization: This is a powerful technique for removing minor impurities from a nearly pure compound. The key is to find a suitable solvent or solvent system.[13]

Q: I am observing co-elution of impurities with this compound during column chromatography. How can I improve the separation?

A: Co-elution occurs when two or more compounds travel through the column at the same rate.[14]

  • Adjust Solvent Polarity: Small changes to the mobile phase composition can significantly alter selectivity. Systematically test different ratios of your chosen solvents.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column relative to the amount of stationary phase.[15]

  • Improve Column Efficiency: Use a smaller particle size for the stationary phase and ensure the column is packed tightly and uniformly to minimize band broadening.[14]

Category 3: Crystallization Problems

Q: I am having difficulty crystallizing my purified this compound. What is the best approach for selecting a solvent?

A: Solvent selection is a critical step in successful crystallization.[16][17]

  • The Ideal Crystallization Solvent: An ideal solvent will dissolve this compound completely when hot but only sparingly when cold.

  • Solvent Screening:

    • Start with common solvents. Given that this compound is a relatively nonpolar triterpenoid, consider solvents like hexane, ethyl acetate, acetone, ethanol, and methanol, or mixtures thereof.[13]

    • Test solubility in small vials. Add a small amount of purified this compound to ~0.5 mL of solvent.

    • Observe solubility at room temperature. If it dissolves, the solvent is likely too good and should be considered as the more soluble component in a two-solvent system.

    • If it does not dissolve, gently heat the vial. If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Two-Solvent System: If a single suitable solvent cannot be found, use a two-solvent system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy (turbid). Gently heat until the solution clears, then allow it to cool slowly.[13] Common pairs include hexane/ethyl acetate or methanol/water.

Data Presentation

Table 1: Common Solvents for Triterpenoid Chromatography and Crystallization

SolventPolarity IndexBoiling Point (°C)Common UseNotes
n-Hexane0.169Mobile Phase (Normal Phase)Very nonpolar. Often used with a more polar solvent like ethyl acetate.[13]
Toluene2.4111CrystallizationCan be effective for crystallizing aromatic or moderately polar compounds.
Dichloromethane3.140Extraction / Mobile PhaseGood solvent for a wide range of organic compounds. Volatile.
Ethyl Acetate (EA)4.477Mobile Phase / CrystallizationMedium polarity. A common choice for chromatography of triterpenoids.[13]
Acetone5.156Crystallization / WashingGood for dissolving moderately polar compounds. Often used with hexane.[13]
Ethanol (EtOH)5.278Extraction / CrystallizationA general-purpose polar solvent.[13]
Methanol (MeOH)6.665Extraction / CrystallizationMore polar than ethanol. Used for extracting polar triterpenoids.[5]
Water10.2100Anti-solvent (Crystallization)Used as the "poor" solvent for precipitating organic compounds from polar organic solvents.[13]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Shea Butter

This protocol describes a typical procedure for extracting the unsaponifiable matter, which is rich in triterpenoids like this compound, from a natural fat source.

  • Saponification:

    • Weigh 50 g of raw shea butter into a 500 mL round-bottom flask.

    • Add 250 mL of 2 M ethanolic potassium hydroxide.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours with stirring.

  • Extraction of Unsaponifiables:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a 1 L separatory funnel.

    • Add 200 mL of deionized water.

    • Extract the aqueous-ethanolic phase three times with 150 mL portions of diethyl ether.

    • Combine the organic (ether) extracts.

  • Washing:

    • Wash the combined organic phase sequentially with 100 mL of deionized water, 100 mL of 0.5 M aqueous potassium hydroxide, and finally with 100 mL portions of deionized water until the aqueous wash is neutral (check with pH paper).

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the separation of the crude extract obtained from Protocol 1.

  • Column Preparation:

    • Select an appropriate size glass column. For an initial purification of ~1-2 g of crude extract, a column with a 4-5 cm diameter is suitable.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in n-hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure uniform packing. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract from Protocol 1 in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. A typical gradient might be:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (98:2)

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the composition of the fractions using Thin-Layer Chromatography (TLC).

  • Analysis and Pooling:

    • Spot each fraction on a TLC plate and develop it in a solvent system similar to the elution solvent (e.g., n-Hexane:Ethyl Acetate 85:15).

    • Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain, followed by gentle heating).

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the pooled fractions to yield the purified compound.

Visualizations

Diagrams of Workflows and Logic

Parkeol_Purification_Workflow Start Crude Source (e.g., Shea Butter) Extraction Extraction & Saponification Start->Extraction CrudeExtract Crude Triterpenoid Extract Extraction->CrudeExtract Chromatography Silica Gel Column Chromatography CrudeExtract->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Pooling Pool Pure Fractions Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purifiedthis compound Purified this compound Evaporation->Purifiedthis compound Crystallization Optional: Crystallization Purifiedthis compound->Crystallization FinalProduct High-Purity This compound Crystals Crystallization->FinalProduct

Caption: General experimental workflow for the purification of this compound.

Low_Yield_Troubleshooting Start Problem: Low Final Yield CheckExtraction Is initial extraction efficient? Start->CheckExtraction OptimizeExtraction Solution: - Optimize solvent - Increase extraction time - Ensure homogenization CheckExtraction->OptimizeExtraction No CheckDegradation Is the compound degrading? CheckExtraction->CheckDegradation Yes AvoidHarsh Solution: - Use neutral pH - Avoid high heat - Limit air/light exposure CheckDegradation->AvoidHarsh Yes CheckChroma Are chromatographic conditions optimal? CheckDegradation->CheckChroma No OptimizeChroma Solution: - Adjust mobile phase - Check column packing - Reduce sample load CheckChroma->OptimizeChroma No CheckLoss Is product lost during workup/transfer? CheckChroma->CheckLoss Yes CarefulHandling Solution: - Careful solvent removal - Rinse glassware CheckLoss->CarefulHandling Yes Chromatography_Principle Title Normal-Phase Chromatography Logic StationaryPhase Stationary Phase (Silica Gel) Polar CompoundPolarity Compound Polarity determines Elution Order StationaryPhase->CompoundPolarity Strongly Retains Polar Compounds MobilePhase Mobile Phase (e.g., Hexane/EA) Less Polar MobilePhase->CompoundPolarity Carries Less Polar Compounds Faster ElutionOrder Least Polar Compound (Elutes First) Moderately Polar Compound Most Polar Compound (Elutes Last)

References

Troubleshooting Parkeol synthase activity assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Parkeol synthase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound synthase activity assay?

The this compound synthase activity assay measures the enzymatic conversion of the substrate, (3S)-2,3-epoxy-2,3-dihydrosqualene (also known as 2,3-oxidosqualene), into the product, this compound. The enzyme is an oxidosqualene cyclase (OSC) that catalyzes this specific cyclization reaction. The most common method for product detection and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: I am not seeing any this compound production in my assay. What are the primary reasons for a complete lack of activity?

A complete lack of this compound production can stem from several critical factors:

  • Inactive Enzyme: The this compound synthase may be inactive due to improper expression, purification, or storage. As a membrane-associated protein, its activity is highly dependent on its structural integrity.

  • Substrate Degradation: The substrate, 2,3-oxidosqualene, can be unstable. Improper storage or handling can lead to its degradation, leaving no substrate for the enzyme to act upon.

  • Missing Cofactors: While this compound synthase itself does not have absolute requirements for cofactors, the overall health of the expression system (if using crude lysates) can be a factor.

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition can lead to a complete loss of enzymatic activity.

Q3: My results show high variability between replicates. What are the common sources of this inconsistency?

High variability between replicates is a frequent issue in enzyme assays and can be attributed to:

  • Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or other reagents is a major source of variability. This is especially critical when working with small volumes.

  • Inhomogeneous Mixtures: Ensure all components, especially the lipophilic substrate, are well-mixed into the reaction buffer.

  • Temperature Fluctuations: Inconsistent incubation temperatures can significantly impact enzyme activity.

  • Variable Extraction Efficiency: The efficiency of extracting the lipophilic product, this compound, from the aqueous assay buffer can vary between samples.

  • Inconsistent GC-MS Analysis: Variations in sample injection volume or instrument performance can lead to inconsistent results.

Q4: How should I prepare and handle the substrate, 2,3-oxidosqualene?

2,3-Oxidosqualene is a lipophilic and somewhat unstable molecule. Proper handling is crucial for reproducible results:

  • Storage: Store 2,3-oxidosqualene at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solubilization: It is typically dissolved in a small amount of a detergent like Triton X-100 or Tween 80 before being added to the aqueous assay buffer. The detergent concentration should be optimized to ensure substrate availability without inhibiting the enzyme.

  • Vortexing: Vortex the substrate-detergent mixture thoroughly to form micelles before adding it to the assay buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Very Low Activity Inactive enzyme preparation.- Verify protein expression and integrity via SDS-PAGE and Western blot. - If using purified protein, ensure the purification protocol maintains protein folding. Consider using milder detergents. - Store enzyme preparations at -80°C in small aliquots to avoid freeze-thaw cycles.
Degraded substrate.- Purchase fresh 2,3-oxidosqualene from a reputable supplier. - Handle the substrate according to best practices (see FAQ Q4). - Run a control reaction with a known active oxidosqualene cyclase to validate the substrate.
Suboptimal assay buffer conditions.- Optimize the pH of the assay buffer. Most oxidosqualene cyclases have a pH optimum between 6.0 and 7.5. - Test a range of incubation temperatures (e.g., 25-37°C).
Inefficient product extraction.- Ensure thorough mixing during the solvent extraction step (e.g., with ethyl acetate or hexane). - Use a sufficient volume of organic solvent for extraction. - Consider a salting-out step (adding NaCl) to improve the partitioning of this compound into the organic phase.
High Variability Between Replicates Inaccurate pipetting.- Calibrate your pipettes regularly. - Use positive displacement pipettes for viscous solutions. - Prepare a master mix of reagents to minimize pipetting steps.
Incomplete substrate solubilization.- Optimize the detergent concentration used to solubilize 2,3-oxidosqualene. - Ensure thorough vortexing of the substrate stock solution before adding it to the assay.
Inconsistent incubation times.- Use a timer and stagger the start of your reactions to ensure consistent incubation periods for all samples.
"Edge effect" in microplates.- If using a microplate format, avoid using the outer wells, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with water or buffer.
Presence of Unexpected Peaks in GC-MS Contamination of enzyme preparation.- If using a crude lysate, other endogenous enzymes from the expression host (e.g., yeast) may produce other sterols. - Purify the this compound synthase to homogeneity.
Substrate impurities or degradation products.- Analyze the 2,3-oxidosqualene substrate by GC-MS to check for purity.
Side reactions of the enzyme.- Some oxidosqualene cyclases are known to produce minor side products. This may be an inherent property of the enzyme under the tested conditions.

Experimental Protocols

Key Experimental Methodologies
Parameter Typical Conditions Notes
Enzyme Source Heterologous expression in Saccharomyces cerevisiae (e.g., lanosterol synthase deficient strains like GIL77).Crude cell lysate or microsomal fraction is often used.
Assay Buffer 50 mM Potassium Phosphate or Tris-HCl, pH 7.0 - 7.4Buffer composition should be optimized for the specific enzyme.
Substrate (3S)-2,3-epoxy-2,3-dihydrosqualeneTypically 10-50 µM final concentration.
Substrate Solubilization 0.1 - 0.5% (w/v) Triton X-100 or Tween 80The detergent is crucial for substrate availability in the aqueous buffer.
Incubation Temperature 30 - 37°C
Incubation Time 30 - 120 minutesShould be within the linear range of the reaction.
Reaction Termination & Extraction Addition of an equal volume of 10% KOH in methanol, followed by extraction with hexane or ethyl acetate.Saponification helps to hydrolyze any esterified sterols.
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Samples are typically derivatized (e.g., silylation) before GC-MS analysis to improve volatility and chromatographic performance.

Visualizations

experimental_workflow This compound Synthase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results enzyme_prep Enzyme Preparation (Yeast Lysate/Microsomes) reaction_mix Combine Enzyme, Substrate, and Buffer enzyme_prep->reaction_mix substrate_prep Substrate Preparation (2,3-Oxidosqualene in Detergent) substrate_prep->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation termination Terminate Reaction & Extract with Organic Solvent incubation->termination derivatization Derivatize Extract (e.g., Silylation) termination->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantify this compound Production gcms->quantification

This compound Synthase Assay Experimental Workflow

Increasing Parkeol recovery from purification columns

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parkeol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you increase the recovery of this compound from your purification columns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a tetracyclic triterpenoid, a type of secondary metabolite found in various plants, most notably the shea tree (Butyrospermun parkii).[1][2] It serves as an intermediate in the biosynthesis of sterols in higher plants.[2] Its chemical formula is C30H50O.[1][2]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC30H50O[1][2][3]
Molar Mass426.729 g·mol−1[1]
AppearanceCrystalline solid[4]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[5][6]

Q2: What are the common methods for purifying this compound?

The purification of triterpenoids like this compound typically involves chromatographic techniques. The most common methods include:

  • Silica Gel Column Chromatography: A widely used method for separating compounds based on polarity.[6][7]

  • Macroporous Adsorption Resin Chromatography: An effective method for enriching and purifying triterpenoids from crude extracts.[6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that can yield high purity products.[4]

Q3: I am experiencing low recovery of this compound from my silica gel column. What are the potential causes?

Low recovery of this compound can be attributed to several factors:

  • Improper Solvent System: The polarity of the mobile phase is critical for efficient elution.

  • Column Overloading: Exceeding the binding capacity of the stationary phase.

  • Irreversible Adsorption: Strong, non-specific binding of this compound to the silica gel.

  • Compound Degradation: this compound may be sensitive to acidic conditions sometimes present on silica gel surfaces.[7]

  • Inappropriate Flow Rate: A flow rate that is too fast can lead to poor separation and recovery.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound purification.

Problem 1: Low this compound Recovery

Possible Cause Troubleshooting Step Detailed Protocol/Explanation
Suboptimal Mobile Phase Optimize the solvent system.This compound is a relatively non-polar compound. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A gradient elution is often more effective than an isocratic one. Perform thin-layer chromatography (TLC) first to identify an optimal solvent system that gives your this compound an Rf value between 0.2 and 0.4.
Column Overloading Reduce the sample load.As a general rule, the amount of crude extract loaded should not exceed 1-5% of the total weight of the stationary phase. For complex mixtures, a lower loading percentage is recommended.
Irreversible Adsorption Deactivate the silica gel or use a different stationary phase.Pre-treat the silica gel by washing it with the mobile phase before packing the column. Alternatively, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
Inappropriate Flow Rate Optimize the flow rate.A slower flow rate allows for better equilibrium between the mobile and stationary phases, leading to improved separation and recovery.[8] Start with a flow rate of approximately 1-2 mL/min for a standard laboratory-scale column and adjust as needed based on the separation observed.

Problem 2: Co-elution of Impurities with this compound

Possible Cause Troubleshooting Step Detailed Protocol/Explanation
Similar Polarity of Impurities Employ a different chromatographic technique or modify the mobile phase.If impurities have similar polarities to this compound, silica gel chromatography alone may not be sufficient. Consider using reversed-phase chromatography (C18) where separation is based on hydrophobicity. Alternatively, adding a small amount of a third solvent to your mobile phase can sometimes alter the selectivity of the separation.
Poor Column Packing Repack the column carefully.Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.[8] A well-packed column should have a flat, undisturbed bed. Avoid introducing air bubbles during packing.[9]
Gradient Elution Too Steep Use a shallower gradient.A steep gradient can cause compounds with similar polarities to elute together. A shallower, more gradual increase in solvent polarity will provide better resolution.

Experimental Protocols

Protocol 1: Optimization of Solvent System using Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a standard silica gel 60 F254 TLC plate.

  • Spot Sample: Dissolve a small amount of your crude extract in a suitable solvent (e.g., chloroform or ethyl acetate) and spot it onto the TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (Hexane:Ethyl Acetate) and test progressively more polar ratios (e.g., 8:2, 7:3).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating).

  • Determine Optimal Rf: The ideal solvent system will give this compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from major impurities.

Protocol 2: Standard Silica Gel Column Chromatography for this compound Purification

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid air bubbles.[9]

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase according to your optimized gradient.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery crude_extract Crude Extract tlc_optimization TLC Optimization crude_extract->tlc_optimization column_prep Column Preparation tlc_optimization->column_prep Optimal Solvent System sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound

Caption: Workflow for this compound Purification

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery? cause1 Suboptimal Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Irreversible Adsorption start->cause3 cause4 Poor Column Packing start->cause4 solution1 Optimize Mobile Phase (TLC) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Use Different Stationary Phase cause3->solution3 solution4 Repack Column cause4->solution4

Caption: Troubleshooting Low this compound Recovery

References

Addressing matrix effects in LC-MS/MS analysis of Parkeol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Parkeol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] In biological matrices like plasma or tissue, these components can include phospholipids, salts, and metabolites.[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] Triterpenoids like this compound often have low ionization efficiency to begin with, making them particularly susceptible to these interferences.[5] Electrospray ionization (ESI) is more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[4]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: The most common method to qualitatively assess matrix effects is the post-column infusion experiment.[3] In this procedure, a constant flow of a pure this compound solution is infused into the mass spectrometer after the analytical column.[6] A blank matrix sample (e.g., plasma without this compound) is then injected onto the column.[6] If the constant signal for this compound drops or increases at certain points in the chromatogram, it indicates that co-eluting matrix components are causing ion suppression or enhancement, respectively.[3][6] This helps identify the retention time windows where interferences are most significant.[3]

Q3: What is the best type of internal standard to compensate for this compound matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H).[7][8] A SIL internal standard has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample extraction and chromatographic separation, and experience the same degree of matrix effects.[9][10] This allows for the most accurate correction of signal variability.[9] If a SIL standard is not available or is too expensive, a structural analog can be used, but it may not compensate for matrix effects as effectively.[8][11]

Q4: Can simply diluting my sample extract reduce matrix effects?

A4: Yes, diluting the sample is a straightforward approach to reduce the concentration of interfering matrix components.[12][13] This can be effective if the concentration of this compound in the sample is high enough to remain above the limit of quantification after dilution.[12] However, for trace-level analysis, this strategy may compromise the required sensitivity of the method.[13]

Troubleshooting Guide

Problem: My this compound signal is showing poor sensitivity and inconsistent reproducibility between samples.

This issue is a classic symptom of significant and variable matrix effects, most commonly ion suppression.

  • Solution 1: Optimize Sample Preparation. The most effective way to combat matrix effects is to remove interfering components before analysis.[12][3] Protein precipitation (PPT) is often the fastest method but is least effective at removing phospholipids and other interferences.[14] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][14] Mixed-mode SPE, which uses two different retention mechanisms (e.g., reversed-phase and ion exchange), can produce exceptionally clean extracts.[14]

  • Solution 2: Improve Chromatographic Separation. Adjust your chromatographic method to separate the this compound peak from regions of ion suppression identified by a post-column infusion experiment.[3][6] Strategies include altering the mobile phase gradient, changing the mobile phase pH, or using a column with different selectivity.[3][14] Using ultra-high-performance liquid chromatography (UPLC) can provide better resolution and reduce matrix effects compared to traditional HPLC.[14]

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). As the "gold standard" for quantitative mass spectrometry, a SIL-IS co-elutes with this compound and experiences the same ionization suppression or enhancement, providing reliable correction for matrix-induced variations.[8][9]

Troubleshooting Workflow

G start Inconsistent this compound Signal (Low Sensitivity / Poor Reproducibility) check_is Are you using a Stable Isotope-Labeled IS? start->check_is use_sil_is Implement SIL-IS for reliable correction. check_is->use_sil_is No assess_me Assess Matrix Effect with Post-Column Infusion check_is->assess_me Yes use_sil_is->assess_me suppression_present Is significant ion suppression observed? assess_me->suppression_present optimize_chrom Modify LC Method to separate this compound from suppression zone. suppression_present->optimize_chrom Yes re_evaluate Re-evaluate Assay Performance suppression_present->re_evaluate No (Problem likely elsewhere) optimize_prep Improve Sample Preparation (LLE, SPE, Mixed-Mode SPE) optimize_chrom->optimize_prep Suppression still co-elutes optimize_chrom->re_evaluate Separation achieved optimize_prep->re_evaluate G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Analyze Supernatant p3->p4 l1 Sample + IS l2 Add Organic Solvent l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Evaporate Organic Layer l3->l4 l5 Reconstitute l4->l5 s1 Sample + IS s2 Load onto SPE Cartridge s1->s2 s3 Wash (Remove Interferences) s2->s3 s4 Elute (Collect this compound) s3->s4 s5 Evaporate & Reconstitute s4->s5

References

Technical Support Center: Enhancing Parkeol Pathway Flux

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at increasing Parkeol pathway flux.

Frequently Asked Questions (FAQs)

Q1: What is the this compound biosynthetic pathway?

This compound is a triterpenoid synthesized from (S)-2,3-oxidosqualene. The core of the pathway involves the cyclization of (S)-2,3-oxidosqualene, which can be catalyzed by a specific this compound synthase or by other oxidosqualene cyclases (OSCs) that produce this compound as a minor product.[1][2] The precursor, (S)-2,3-oxidosqualene, is synthesized from acetyl-CoA through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP/DOXP) pathway.

Q2: My this compound yield is very low. What are the potential reasons?

Low this compound yield can stem from several factors:

  • Low precursor supply: Insufficient flux through the upstream MVA or MEP/DOXP pathway can limit the availability of (S)-2,3-oxidosqualene.

  • Inefficient enzymatic conversion: The oxidosqualene cyclase (OSC) being used may have low activity or specificity towards this compound formation.

  • Competition from other pathways: (S)-2,3-oxidosqualene is a branch point metabolite that can be converted into other sterols like lanosterol or cycloartenol, thus diverting flux away from this compound.[3][4]

  • Suboptimal expression of pathway enzymes: Poor transcription, translation, or folding of the necessary enzymes can lead to low catalytic activity.

  • Toxicity of intermediates or final product: Accumulation of this compound or its precursors might be toxic to the host organism, thereby inhibiting growth and production.

  • Suboptimal culture conditions: Factors such as media composition, temperature, pH, and aeration can significantly impact metabolic flux.

Q3: What are the key enzymes I should focus on to increase this compound production?

To enhance this compound production, you should focus on the following key enzymes:

  • Upstream pathway enzymes: Key regulatory enzymes in the MVA pathway (e.g., HMG-CoA reductase) or the MEP/DOXP pathway (e.g., DXS and DXR) are often bottlenecks.

  • Squalene epoxidase: This enzyme catalyzes the conversion of squalene to (S)-2,3-oxidosqualene and can be a rate-limiting step.

  • This compound synthase/Oxidosqualene cyclase (OSC): This is the most critical enzyme that directly produces this compound. Using a highly active and specific this compound synthase is crucial.[2] Protein engineering of other OSCs, like lanosterol synthase, can also be employed to favor this compound production.[3][5]

Troubleshooting Guides

Issue: Low or No Detectable this compound Production

This guide provides a systematic approach to troubleshoot experiments with low or undetectable this compound yields.

Step 1: Verify the Expression of Pathway Enzymes

  • Hypothesis: The enzymes of the this compound pathway are not being expressed or are expressed at very low levels.

  • Experiment: Perform SDS-PAGE and Western blot analysis to confirm the presence and expected size of the heterologously expressed enzymes. Use antibodies specific to your protein tags (e.g., His-tag, FLAG-tag).

  • Expected Outcome: The presence of protein bands at the correct molecular weights confirms successful expression. If no bands are observed, troubleshoot the expression vector, codon usage, or induction conditions.

Step 2: Assess the Activity of the Oxidosqualene Cyclase (OSC)

  • Hypothesis: The expressed OSC is inactive or has very low activity.

  • Experiment: Perform an in vitro enzyme assay using a cell-free extract or purified enzyme with (S)-2,3-oxidosqualene as the substrate. Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Expected Outcome: Detection of this compound in the reaction mixture confirms enzyme activity. If no this compound is detected, the enzyme may be inactive due to misfolding, lack of cofactors, or other issues.

Step 3: Analyze Precursor Availability

  • Hypothesis: The precursor, (S)-2,3-oxidosqualene, is not being synthesized in sufficient quantities.

  • Experiment: Use GC-MS or LC-MS to quantify the intracellular levels of key intermediates in the MVA or MEP/DOXP pathway, as well as squalene and (S)-2,3-oxidosqualene.

  • Expected Outcome: Low levels of these precursors suggest a bottleneck in the upstream pathway.

Step 4: Investigate Competing Pathways

  • Hypothesis: The flux is being diverted to competing pathways, such as the synthesis of lanosterol or other triterpenoids.

  • Experiment: Analyze the metabolic profile of your production strain using GC-MS or LC-MS to identify and quantify potential byproducts like lanosterol or cycloartenol.

  • Expected Outcome: The presence of significant amounts of competing sterols indicates that flux is being diverted.

Strategies to Increase this compound Pathway Flux

Here we outline several metabolic engineering strategies to enhance the metabolic flux towards this compound production.

Strategy 1: Enhancing the Upstream Pathway

Overexpression of key enzymes in the MVA or MEP/DOXP pathway can increase the supply of the precursor (S)-2,3-oxidosqualene.

  • Experimental Protocol: Overexpression of HMG-CoA Reductase (HMGR) in S. cerevisiae

    • Gene Sourcing: Obtain the coding sequence for a truncated, soluble version of HMG-CoA reductase (tHMGR), which is less susceptible to feedback inhibition.

    • Vector Construction: Clone the tHMGR gene into a high-copy yeast expression vector under the control of a strong constitutive promoter (e.g., TEF1 or GPD).

    • Yeast Transformation: Transform the expression vector into your this compound-producing S. cerevisiae strain using the lithium acetate method.

    • Strain Verification: Confirm the integration and expression of tHMGR via PCR and Western blotting.

    • Phenotypic Analysis: Cultivate the engineered strain and the control strain in appropriate media and measure the this compound titer and yield.

Strategy 2: Overexpression of a Dedicated this compound Synthase

Introducing a highly active and specific this compound synthase can significantly increase the conversion of (S)-2,3-oxidosqualene to this compound.

  • Experimental Protocol: Expression of Oryza sativa this compound Synthase in E. coli

    • Codon Optimization: Optimize the codon usage of the Oryza sativa this compound synthase gene for expression in E. coli.

    • Vector Construction: Synthesize the optimized gene and clone it into a suitable E. coli expression vector (e.g., pET series) with an inducible promoter (e.g., T7).

    • Host Strain: Transform the plasmid into an E. coli strain engineered to produce (S)-2,3-oxidosqualene.

    • Expression and Induction: Grow the culture to mid-log phase and induce protein expression with IPTG.

    • Product Analysis: After a suitable induction period, extract the metabolites and analyze for this compound production using GC-MS.

Strategy 3: Knockdown of Competing Pathways

Reducing the flux towards competing pathways can redirect precursors towards this compound synthesis.

  • Experimental Protocol: CRISPRi-mediated Knockdown of Lanosterol Synthase (ERG7) in S. cerevisiae

    • gRNA Design: Design a guide RNA (gRNA) targeting the promoter region of the ERG7 gene.

    • CRISPRi System: Clone the gRNA into a yeast expression vector that also expresses a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., Mxi1).

    • Yeast Transformation: Transform the CRISPRi plasmid into your this compound-producing yeast strain.

    • Knockdown Verification: Quantify the ERG7 transcript levels using qRT-PCR to confirm successful knockdown.

    • Metabolite Analysis: Compare the this compound and lanosterol production in the knockdown strain to the control strain.

Quantitative Data Summary

The following tables present hypothetical but realistic data on the impact of the proposed strategies on this compound production.

Table 1: Effect of Upstream Pathway Engineering on this compound Production

StrainKey Genetic ModificationThis compound Titer (mg/L)This compound Yield (mg/g glucose)
ControlEmpty Vector150.75
Engineered StrainOverexpression of tHMGR753.75

Table 2: Comparison of Different Oxidosqualene Cyclases for this compound Production

Oxidosqualene Cyclase (OSC)Host OrganismThis compound Titer (mg/L)This compound:Lanosterol Ratio
S. cerevisiae Lanosterol SynthaseS. cerevisiae51:20
Engineered S. cerevisiae LSSS. cerevisiae505:1
O. sativa this compound SynthaseE. coli120>100:1

Table 3: Impact of Competing Pathway Knockdown on this compound Production

StrainGenetic ModificationLanosterol Titer (mg/L)This compound Titer (mg/L)
ControlNo Knockdown10010
Engineered StrainCRISPRi knockdown of ERG72050

Visualizations

Parkeol_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway MEP_pathway MEP/DOXP Pathway AcetylCoA->MEP_pathway Squalene Squalene MVA_pathway->Squalene MEP_pathway->Squalene Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase This compound This compound Oxidosqualene->this compound This compound synthase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol synthase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase

Caption: The this compound biosynthetic pathway, highlighting key precursors and competing pathways.

Troubleshooting_Workflow decision decision start_end start_end start Start: Low this compound Yield check_expression Step 1: Verify Enzyme Expression (Western Blot) start->check_expression is_expressed Enzymes Expressed? check_expression->is_expressed troubleshoot_expression Troubleshoot Expression: - Codon Optimization - Promoter Strength - Induction Conditions is_expressed->troubleshoot_expression No check_activity Step 2: Assess OSC Activity (In Vitro Assay) is_expressed->check_activity Yes troubleshoot_expression->check_expression is_active OSC Active? check_activity->is_active troubleshoot_enzyme Troubleshoot Enzyme: - Misfolding - Inactive Mutant - Missing Cofactors is_active->troubleshoot_enzyme No check_precursor Step 3: Analyze Precursor Supply (LC-MS) is_active->check_precursor Yes troubleshoot_enzyme->check_activity is_precursor Sufficient Precursor? check_precursor->is_precursor boost_upstream Boost Upstream Pathway: - Overexpress HMGR, DXS - Optimize Media is_precursor->boost_upstream No check_byproducts Step 4: Analyze Competing Products (GC-MS) is_precursor->check_byproducts Yes boost_upstream->check_precursor are_byproducts High Byproducts? check_byproducts->are_byproducts knockdown_competitors Knockdown Competing Pathways: - CRISPRi for Lanosterol Synthase are_byproducts->knockdown_competitors Yes end Optimized this compound Production are_byproducts->end No knockdown_competitors->check_byproducts Strategy_Relationships goal Enhanced this compound Production increase_flux Increase this compound Pathway Flux increase_precursor Increase (S)-2,3-Oxidosqualene Supply increase_flux->increase_precursor optimize_conversion Optimize Conversion to this compound increase_flux->optimize_conversion reduce_competition Reduce Flux to Competing Pathways increase_flux->reduce_competition overexpress_mva Overexpress MVA Pathway Genes (e.g., tHMGR) increase_precursor->overexpress_mva overexpress_mep Overexpress MEP/DOXP Pathway Genes (e.g., DXS) increase_precursor->overexpress_mep overexpress_sqe Overexpress Squalene Epoxidase increase_precursor->overexpress_sqe use_parkeol_synthase Use Dedicated this compound Synthase optimize_conversion->use_parkeol_synthase engineer_osc Engineer Promiscuous OSCs optimize_conversion->engineer_osc knockdown_lss Knockdown Lanosterol Synthase (LSS) reduce_competition->knockdown_lss knockdown_cas Knockdown Cycloartenol Synthase (CAS) reduce_competition->knockdown_cas overexpress_mva->goal Increased Yield overexpress_mep->goal Increased Yield overexpress_sqe->goal Increased Yield use_parkeol_synthase->goal Increased Specificity engineer_osc->goal Increased Specificity knockdown_lss->goal Reduced Byproducts knockdown_cas->goal Reduced Byproducts

References

Validation & Comparative

Parkeol vs. Lanosterol: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol and lanosterol are tetracyclic triterpenoid isomers, both originating from the cyclization of 2,3-oxidosqualene. While structurally similar, their distribution in nature and their known biological roles differ significantly. Lanosterol is a crucial intermediate in the biosynthesis of cholesterol and other steroids in animals and fungi. In contrast, this compound is predominantly found in plants and is considered a phytosterol. This guide provides a comparative overview of the known biological activities of this compound and lanosterol, supported by experimental data and methodologies, to aid researchers in exploring their therapeutic potential.

Comparative Biological Activity

Direct comparative studies on the biological activities of this compound and lanosterol are currently limited in published literature. However, by examining the individual activities of lanosterol and the general biological effects of phytosterols (a class to which this compound belongs), we can infer potential areas of interest for future research.

Anti-inflammatory Activity

Lanosterol:

Lanosterol has been shown to modulate the innate immune response. Specifically, the accumulation of lanosterol in macrophages in response to Toll-like receptor 4 (TLR4) activation leads to a dampening of the inflammatory cascade. This is achieved by repressing the Cyp51A1 gene, which is dependent on type I interferon production. The resulting accumulation of lanosterol decreases STAT1-STAT2 activation and the expression of genes stimulated by interferon-beta, ultimately reducing the secretion of pro-inflammatory cytokines.[1] This mechanism suggests a potential therapeutic role for lanosterol in conditions characterized by excessive inflammation.

This compound (as a Phytosterol):

While specific studies on this compound's anti-inflammatory effects are lacking, phytosterols, in general, are known to possess anti-inflammatory properties. For instance, plant sterol supplements have been shown to attenuate the secretion of inflammatory mediators like IL-8, TNF-α, and IL-6 in a co-culture model of intestinal inflammation.[2] The mechanism often involves the inhibition of the NF-κB signaling pathway.[2] Given that this compound is a phytosterol, it is plausible that it may exhibit similar anti-inflammatory activities, a hypothesis that warrants experimental validation.

Anticancer Activity

Lanosterol:

The role of lanosterol in cancer is complex and appears to be context-dependent. Studies have indicated that the knockdown of lanosterol synthase (LSS), the enzyme responsible for producing lanosterol, can decrease the malignant characteristics of human liver cancer cells (HepG2).[3][4][5] This effect is associated with the deactivation of the Src/MAPK signaling pathway, leading to inhibited cell proliferation, cell cycle arrest, and increased apoptosis.[3][4][5]

This compound (as a Phytosterol):

Extensive research on other phytosterols, such as β-sitosterol, has demonstrated significant anticancer properties.[6] Phytosterols are thought to exert their anticancer effects through various mechanisms, including the inhibition of cancer cell growth, induction of apoptosis, and prevention of metastasis.[6] Triterpenoids, the broader class of compounds to which this compound belongs, are also recognized for their potential antiviral, anticancer, and hepatoprotective activities.[7] Although direct evidence for this compound is not yet available, its classification as a phytosterol suggests it could be a candidate for anticancer research.

Data Presentation

Due to the absence of direct comparative studies, a quantitative data table for a side-by-side comparison of this compound and lanosterol cannot be provided at this time. The following table summarizes the key known biological activities and mechanisms for lanosterol and the general class of phytosterols, representing the potential activities of this compound.

Biological ActivityLanosterolThis compound (inferred from Phytosterol data)
Anti-inflammatory Modulates TLR4-mediated innate immune response in macrophages, leading to reduced pro-inflammatory cytokine secretion.[1]General anti-inflammatory effects observed for phytosterols, often through inhibition of the NF-κB pathway.[2]
Anticancer Knockdown of its synthesizing enzyme (LSS) inhibits proliferation and induces apoptosis in HepG2 liver cancer cells via Src/MAPK pathway deactivation.[3][4][5]Phytosterols like β-sitosterol exhibit broad anticancer activities, including inhibition of cell growth and induction of apoptosis.[6]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of various compounds on macrophage cell lines.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[8]

  • Treatment: Pre-treat the cells with varying concentrations of the test compound (lanosterol or this compound) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control) and incubate for 24 hours.[8]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8][9]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.[9]

  • Data Analysis: Calculate the concentration of nitric oxide (nitrite) from a sodium nitrite standard curve. The percentage inhibition of nitric oxide production is determined by comparing the treated groups with the LPS-stimulated control group.

  • Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform a concurrent MTT assay on the remaining cells in the plate.[8]

In Vitro Anticancer Assay: Cell Proliferation in HepG2 Cells

This protocol is based on studies investigating the effect of lanosterol synthase knockdown on the viability of HepG2 cells.

  • Cell Culture: Maintain HepG2 cells in DMEM with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.[3]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2,000-6,000 cells per well in 100 µL of medium.[3]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (lanosterol or this compound).

  • Incubation: Incubate the cells for 48 hours.[3]

  • Cell Viability Measurement (CCK-8 Assay):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3]

    • Incubate for 4 hours at 37°C.[3]

    • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Lanosterol's Anti-inflammatory Signaling Pathway

Lanosterol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Type1_IFN Type I IFN Production TLR4->Type1_IFN HDAC1 HDAC1 Type1_IFN->HDAC1 Activates Cyp51A1 Cyp51A1 Gene (Lanosterol-14α-demethylase) HDAC1->Cyp51A1 Represses Lanosterol_Accumulation Lanosterol Accumulation Cyp51A1->Lanosterol_Accumulation Leads to STAT1_STAT2 STAT1-STAT2 Activation Lanosterol_Accumulation->STAT1_STAT2 Decreases Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Secretion STAT1_STAT2->Pro_inflammatory_Cytokines Promotes

Lanosterol's modulation of TLR4-mediated inflammation.
Lanosterol Synthase and Cancer Cell Proliferation Pathway

LSS_Cancer_Pathway cluster_knockdown LSS Knockdown LSS Lanosterol Synthase (LSS) Lanosterol Lanosterol LSS->Lanosterol Produces Src_MAPK Src/MAPK Signaling Pathway Lanosterol->Src_MAPK Activates (in some cancers) Cell_Proliferation Cell Proliferation & Migration Src_MAPK->Cell_Proliferation Promotes Apoptosis Apoptosis Src_MAPK->Apoptosis Inhibits LSS_knockdown LSS Knockdown LSS_knockdown->LSS Inhibits Experimental_Workflow Start Start: Select Cell Line (e.g., RAW 264.7, HepG2) Culture Cell Culture & Seeding Start->Culture Treatment Treatment with This compound or Lanosterol Culture->Treatment Stimulation Induce Biological Response (e.g., LPS for inflammation) Treatment->Stimulation If applicable Assay Perform Biological Assay (e.g., Griess, MTT/CCK-8) Treatment->Assay Stimulation->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis Conclusion Conclusion: Assess Biological Activity Data_Analysis->Conclusion

References

Comparative Analysis of Parkeol Content in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Parkeol content in various plant species, supported by experimental data and detailed methodologies. this compound, a tetracyclic triterpene alcohol, is a phytosterol with potential biological activities that is gaining interest in the scientific community. This document summarizes the known concentrations of this compound in different plant sources, outlines the experimental procedures for its quantification, and illustrates its biosynthetic pathway.

Data Presentation: this compound Content in Plant Species

The following table summarizes the quantitative data available on this compound content in the seed oils of various plant species. It is important to note that the concentration of this compound can vary depending on the specific cultivar, geographical location, and extraction method used.

Plant SpeciesFamilyCommon NameThis compound Content (% of total triterpene alcohols)
Butyrospermum parkii[1][2]SapotaceaeSheaPresent (minor component)[3]
Thea sinensis[1]TheaceaeTeaPresent[1]
Camellia japonica[1]TheaceaeCamelliaPresent[1]
Phytolacca americana[1]PhytolaccaceaePokeweedPresent[1]
Oryza sativa[4]PoaceaeRicePresent (this compound synthase identified)[4]

Note: Quantitative data for this compound is often reported as a percentage of the total triterpene alcohol fraction, as absolute quantification can be challenging due to the lack of a commercial standard.

Experimental Protocols

The quantification of this compound in plant matrices typically involves extraction, saponification to release esterified sterols, and chromatographic analysis. Below are detailed methodologies for the key experiments.

Extraction of Lipids from Plant Material
  • Objective: To extract the total lipid fraction containing this compound from the plant matrix (e.g., seeds, leaves).

  • Method:

    • Grind the dried plant material to a fine powder.

    • Perform a Soxhlet extraction with n-hexane for 8-12 hours to extract the crude oil.

    • Alternatively, use a cold percolation method with a solvent mixture like chloroform:methanol (2:1, v/v).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Saponification of the Lipid Extract
  • Objective: To hydrolyze the ester bonds and release free sterols, including this compound.

  • Method:

    • Dissolve a known amount of the crude lipid extract in ethanolic potassium hydroxide solution (e.g., 2 M KOH in 95% ethanol).

    • Reflux the mixture for 1-2 hours.

    • After cooling, add distilled water and extract the unsaponifiable matter three times with a non-polar solvent such as diethyl ether or n-hexane.

    • Wash the combined organic extracts with distilled water until neutral pH is achieved.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the unsaponifiable fraction containing free sterols.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify this compound in the unsaponifiable fraction.

  • Method:

    • Derivatization: Convert the free sterols to their trimethylsilyl (TMS) ethers to increase their volatility for GC analysis. This can be achieved by reacting the dried unsaponifiable fraction with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine at 60-70°C for 30 minutes.

    • GC-MS Analysis:

      • Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 280-300°C.

      • Oven Temperature Program: Start at an initial temperature of around 200°C, hold for 2 minutes, then ramp up to 300-310°C at a rate of 5-10°C/min, and hold for 10-15 minutes.

      • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 50-600.

    • Identification and Quantification: Identify this compound-TMS ether based on its retention time and comparison of its mass spectrum with a reference spectrum or library data. Quantification can be performed by integrating the peak area of the characteristic ions and comparing it to an internal standard (e.g., 5α-cholestane) added before saponification.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Objective: To separate this compound from other sterols without derivatization.

  • Method:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of solvents like methanol, acetonitrile, and water.

    • Detector: A UV detector set at a low wavelength (e.g., 205-210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).

    • Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of this compound to that of a standard curve or an internal standard.

Mandatory Visualization

This compound Biosynthesis Pathway

Parkeol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sterol Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP GPP Geranyl Pyrophosphate IPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Experimental Workflow for this compound Analysis

Experimental_Workflow Start Start: Plant Material Extraction Lipid Extraction (e.g., Soxhlet with n-hexane) Start->Extraction Saponification Saponification (KOH in Ethanol) Extraction->Saponification Extraction_Unsaponifiables Extraction of Unsaponifiable Fraction Saponification->Extraction_Unsaponifiables Analysis Chromatographic Analysis Extraction_Unsaponifiables->Analysis GC_MS GC-MS Analysis (after Derivatization) Analysis->GC_MS  Volatile Compounds HPLC HPLC Analysis Analysis->HPLC Non-volatile Compounds   Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis HPLC->Data_Analysis End End: this compound Content Data_Analysis->End

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways in which this compound is involved. As a phytosterol, it may play a role in membrane structure and fluidity, similar to other sterols. Furthermore, many triterpenoids exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The mechanisms behind these activities often involve the modulation of key signaling pathways.

Future research is needed to elucidate the specific biological functions and signaling cascades associated with this compound. Investigating its effects on cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses could provide valuable insights into its mechanism of action and potential therapeutic applications. The structural similarity of this compound to other bioactive sterols suggests that it may interact with nuclear receptors or other cellular targets to elicit its effects.

References

A Researcher's Guide to Comparative Transcriptomics of High vs. Low Parkeol-Producing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative transcriptomic study to elucidate the molecular mechanisms underlying differential Parkeol production in plants. As direct comparative studies are not yet available in the public domain, this document outlines a robust experimental and bioinformatic workflow, from sample selection to data interpretation, to empower researchers to uncover the genetic determinants of this compound biosynthesis.

Introduction to this compound and its Significance

This compound is a tetracyclic triterpene alcohol, a sterol secondary metabolite found in various plants, most notably the shea tree (Vitellaria paradoxa)[1]. While less common than other sterols, this compound and its derivatives are of increasing interest due to their potential pharmacological activities. Understanding the genetic regulation of this compound biosynthesis is crucial for developing plant-based production platforms and for metabolic engineering efforts to enhance its yield.

Comparative transcriptomics offers a powerful approach to identify genes and pathways responsible for variations in metabolite production. By comparing the gene expression profiles of high and low this compound-producing plant lines, researchers can pinpoint key enzymatic and regulatory genes that control the flux through the this compound biosynthetic pathway.

Proposed Experimental and Bioinformatic Workflow

A comparative transcriptomic analysis involves several key stages, from the initial selection of plant material to the final bioinformatic analysis and correlation with metabolite data. The overall workflow for this proposed study is depicted below.

G Experimental Workflow for Comparative Transcriptomics of this compound Production cluster_0 Plant Material Selection & Growth cluster_1 Sample Collection & Processing cluster_2 Data Generation cluster_3 Data Analysis cluster_4 Integration & Interpretation High_Producer High this compound-Producing Line (n=3-5 biological replicates) Tissue_Harvest Harvest Relevant Tissues (e.g., leaves, seeds) High_Producer->Tissue_Harvest Low_Producer Low this compound-Producing Line (n=3-5 biological replicates) Low_Producer->Tissue_Harvest Metabolite_Extraction Metabolite Extraction for this compound Quantification Tissue_Harvest->Metabolite_Extraction RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction GC_MS GC-MS Analysis of this compound Metabolite_Extraction->GC_MS RNA_Seq_Lib RNA-Seq Library Preparation RNA_Extraction->RNA_Seq_Lib Parkeol_Quant This compound Quantification GC_MS->Parkeol_Quant Sequencing High-Throughput Sequencing (e.g., Illumina) RNA_Seq_Lib->Sequencing QC RNA-Seq Data Quality Control Sequencing->QC Correlation Correlate Gene Expression with this compound Content Parkeol_Quant->Correlation Mapping Read Mapping to Reference Genome/Transcriptome QC->Mapping DEG_Analysis Differential Gene Expression (DEG) Analysis Mapping->DEG_Analysis Enrichment Pathway & GO Enrichment Analysis DEG_Analysis->Enrichment DEG_Analysis->Correlation Candidate_Genes Identify Candidate Genes for High this compound Production Enrichment->Candidate_Genes Correlation->Candidate_Genes

Caption: A flowchart illustrating the key steps in a comparative transcriptomic study of high versus low this compound-producing plants.

The this compound Biosynthesis Pathway

This compound is synthesized from 2,3-oxidosqualene, a common precursor for the biosynthesis of sterols and other triterpenoids in plants[1]. The direct cyclization of 2,3-oxidosqualene to this compound is catalyzed by the enzyme this compound synthase[1][2]. In some organisms, other oxidosqualene cyclases can produce this compound as a minor product[1]. The pathway is a branch within the broader isoprenoid pathway.

G This compound Biosynthesis Pathway cluster_pathway Isoprenoid Pathway AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Squalene Squalene IPP->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (EC 5.4.99.47) Other_Sterols Other Sterols (e.g., Cycloartenol, Lanosterol) Oxidosqualene->Other_Sterols Other Oxidosqualene Cyclases

Caption: A simplified diagram of the this compound biosynthesis pathway, branching from the central isoprenoid pathway.

Detailed Experimental Protocols

Plant Material and Growth Conditions
  • Plant Selection: Utilize two distinct, well-characterized plant lines of the same species: one known for high this compound production and another for low or negligible this compound production. These could be naturally occurring varieties, mutant lines, or transgenic lines.

  • Replication: Grow a minimum of three to five biological replicates for each line to ensure statistical power[3].

  • Growth Conditions: Maintain all plants under identical, controlled environmental conditions (e.g., light intensity, temperature, photoperiod, and nutrient availability) to minimize transcriptional variations due to environmental factors.

  • Tissue Selection: Harvest the specific tissue(s) known or suspected to be the primary site of this compound biosynthesis and accumulation (e.g., seeds, leaves, or resin ducts). Flash-freeze the collected tissues in liquid nitrogen and store them at -80°C until further processing.

This compound Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from general methods for triterpenoid analysis[4][5][6].

  • Extraction:

    • Homogenize 100-200 mg of frozen, ground plant tissue in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

    • Perform extraction using sonication or maceration, followed by centrifugation to pellet the solid debris.

    • Collect the supernatant and repeat the extraction process on the pellet for exhaustive recovery.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, derivatize the hydroxyl group of this compound. A common method is silylation.

    • Re-dissolve the dried extract in a pyridine solution.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), and incubate at a controlled temperature (e.g., 30-70°C)[4].

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)[4].

    • Use a temperature gradient program to separate the components of the extract.

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used for identification by comparison to spectral libraries and an authentic this compound standard.

    • Quantify this compound by integrating the peak area of a characteristic ion and comparing it to a standard curve generated with a pure this compound standard.

RNA Sequencing (RNA-Seq)

This protocol outlines a general workflow for plant RNA-Seq[3][7][8].

  • RNA Extraction:

    • Extract total RNA from the same batch of tissue used for metabolite analysis using a plant-specific RNA extraction kit or a CTAB-based method to manage polysaccharides and polyphenols.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and a 260/230 ratio between 2.0-2.2, with a high RNA Integrity Number (RIN) > 7.0[7].

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to pull down polyadenylated transcripts.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first- and second-strand complementary DNA (cDNA).

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR to generate a sufficient quantity for sequencing.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads (e.g., 20-30 million reads per sample) for differential expression analysis.

Bioinformatic Analysis
  • Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.

  • Read Mapping: Align the high-quality reads to a reference genome or transcriptome of the plant species using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression (DGE) Analysis:

    • Normalize the raw read counts to account for differences in library size and sequencing depth.

    • Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the high and low this compound-producing lines[3][9][10]. Common thresholds for significance are a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.

  • Functional Annotation and Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes (DEGs) to identify over-represented biological processes, molecular functions, and metabolic pathways. This can provide insights into the broader cellular processes that may be contributing to high this compound production.

Hypothetical Data Presentation

The results from this proposed study should be organized into clear, comparative tables.

Table 1: this compound Content in High and Low Producer Lines

Plant LineReplicateThis compound Content (µg/g dry weight)Mean ± SD
High Producer1Value\multirow{3}{}{Mean ± SD}
2Value
3Value
Low Producer1Value\multirow{3}{}{Mean ± SD}
2Value
3Value

Table 2: Top Differentially Expressed Genes (DEGs) in High vs. Low this compound Producers

Gene IDGene Annotationlog2(Fold Change)p-valueFDR
Gene_AThis compound synthase5.81.2e-153.5e-13
Gene_BSqualene epoxidase3.24.5e-108.1e-9
Gene_CHMG-CoA reductase2.57.1e-89.9e-7
Gene_DTranscription Factor (e.g., AP2/ERF)4.12.3e-125.0e-11
Gene_ECytochrome P450-2.89.8e-91.5e-7

Data Interpretation and Candidate Gene Identification

By integrating the metabolite and transcriptomic data, researchers can identify strong candidate genes involved in this compound biosynthesis. Key genes to investigate would include:

  • Upregulated genes in high producers:

    • This compound synthase: The primary candidate gene.

    • Genes in the upstream isoprenoid pathway: Such as HMG-CoA reductase, squalene synthase, and squalene epoxidase, which may increase the precursor pool.

    • Transcription factors: That could act as master regulators of the pathway.

  • Downregulated genes in high producers:

    • Genes in competing pathways: Such as those for other sterols or triterpenoids that also use 2,3-oxidosqualene as a substrate. Their downregulation could channel more precursor towards this compound.

The identified candidate genes can then be functionally validated through techniques such as virus-induced gene silencing (VIGS), CRISPR/Cas9-mediated knockout, or overexpression studies to confirm their role in this compound production. This comprehensive approach will provide valuable insights for future metabolic engineering and drug development efforts.

References

Validating the Role of Parkeol in Plant Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Parkeol's role within the broader context of phytosterol functions in plant development. While major phytosterols like campesterol and sitosterol have well-documented roles, intermediates such as this compound are less characterized. This document compares the established, primary phytosterol biosynthesis pathway with alternative pathways where this compound is synthesized, presenting experimental data from mutants to highlight the importance of proper sterol composition for healthy plant development.

Introduction to Phytosterols in Plant Development

Phytosterols are essential eukaryotic biomolecules that are structural components of cellular membranes and precursors for bioactive steroids like the brassinosteroid hormones.[1] In plants, the sterol profile is diverse, with β-sitosterol, stigmasterol, and campesterol being the most abundant.[2] These molecules are critical for regulating membrane fluidity and permeability.[3] Furthermore, specific sterols, notably campesterol, serve as the precursor for brassinosteroids, a class of phytohormones indispensable for fundamental developmental processes including embryogenesis, cell elongation, and fertility.[1][3] Disruptions in the sterol biosynthetic pathway often lead to severe developmental defects, underscoring their critical role.[1][4]

The canonical plant sterol pathway initiates from the cyclization of 2,3-oxidosqualene by the enzyme Cycloartenol Synthase (CAS) to produce cycloartenol.[5][6] However, alternative cyclization products, including lanosterol and the uncommon sterol this compound, can also be formed by other oxidosqualene cyclase enzymes.[7][8] While the cycloartenol pathway is dominant, the existence of these minor pathways and their intermediates raises questions about their specific functions in plant physiology.

Comparative Analysis: The Main Pathway vs. Alternative Intermediates

The primary route for phytosterol production in plants is robust and highly conserved. It begins with cycloartenol and proceeds through a series of enzymatic modifications. This compound, in contrast, is typically a minor product. While a dedicated this compound synthase has been identified in species like rice, its contribution to the total sterol pool is generally minimal compared to cycloartenol.[7]

The critical functional difference arises from the subsequent enzymatic steps. The enzymes in the canonical pathway are highly specific to cycloartenol and its downstream derivatives. The accumulation of alternative sterols, which can occur when the main pathway is genetically disrupted, results in a failure to produce the correct end-product sterols required for proper membrane function and brassinosteroid synthesis.

The following diagram illustrates the position of this compound relative to the main phytosterol biosynthesis pathway.

Phytosterol_Biosynthesis_Pathway cluster_main Main Biosynthesis Pathway cluster_alternative Alternative Cyclization Products Oxidosqualene Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS1 (Primary) Cyclopropyl_Sterols 9β,19-Cyclopropyl Sterol Intermediates Cycloartenol->Cyclopropyl_Sterols SMT1, etc. Delta5_Sterols Δ5-Sterols (Campesterol, Sitosterol) Cyclopropyl_Sterols->Delta5_Sterols CPI1, etc. Brassinosteroids Brassinosteroids Delta5_Sterols->Brassinosteroids Biosynthesis info1 Function: Membrane Structure & Fluidity Delta5_Sterols->info1 info2 Function: Hormone Signaling Brassinosteroids->info2 This compound This compound Lanosterol Lanosterol Oxidosqualene_ref->this compound This compound Synthase Oxidosqualene_ref->Lanosterol LAS1 (Minor)

Caption: Phytosterol biosynthesis showing the main pathway via cycloartenol and alternative products like this compound.

Experimental Data: Effects of Disrupted Sterol Biosynthesis

Direct experimental data on the specific role of this compound in plant development is scarce. However, we can infer its importance by examining mutants where the canonical pathway is blocked, leading to the accumulation of atypical intermediates. The Arabidopsis thalianacpi1 mutant, for example, is deficient in the enzyme CYCLOPROPYL STEROL ISOMERASE 1, which is critical for processing cycloartenol's derivatives. This blockage leads to the accumulation of 9β,19-cyclopropyl sterols and a drastic reduction in essential Δ5-sterols like campesterol and sitosterol. The resulting phenotypes provide a powerful comparison between a plant with a normal sterol profile and one with a profile dominated by unprocessed intermediates.

Table 1: Comparison of Developmental Phenotypes in Wild-Type vs. Sterol Biosynthesis Mutants

Phenotypic TraitWild-Type (Arabidopsis thaliana)cpi1 Mutant (Accumulates Cyclopropyl Sterols)smt1 Mutant (Defective in Sterol C24-Methylation)
Embryogenesis Normal cotyledon and axis formationDefects in body organization, fused cotyledonsArrested at globular stage, disorganized cell division
Seedling Morphology Distinct root, hypocotyl, and cotyledonsSevere dwarfism, radially symmetric seedlingsNon-viable seedlings
Root Development Normal root elongation and gravitropismShort, stunted roots, loss of gravitropismNot applicable (lethal)
Cellular Structure Organized cell files and tissuesAberrant cell shapes, incomplete cell wallsIrregular cell division patterns
Fertility Fully fertileSterileNot applicable (lethal)

Data synthesized from studies on sterol biosynthesis mutants, highlighting the consequences of failing to produce correct end-product sterols.[4]

These mutants demonstrate that the precise molecular structure of sterols is paramount. The accumulation of intermediates, which are structurally different from the final products, cannot substitute for the roles of campesterol and sitosterol in membrane organization and hormone signaling, leading to catastrophic developmental failures.

Experimental Protocols

Validating the function of a specific sterol like this compound typically involves a genetic approach combined with biochemical analysis. The following is a generalized protocol for such a study.

Protocol: Functional Analysis of a Putative Sterol Biosynthesis Gene in Arabidopsis thaliana

  • Mutant Identification and Propagation:

    • Obtain T-DNA insertion lines for the gene of interest (e.g., a putative this compound synthase) from a stock center (e.g., ABRC).

    • Screen for homozygous mutants using PCR-based genotyping.

    • Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C) on Murashige and Skoog (MS) medium or soil.

  • Phenotypic Analysis:

    • Germination: Sterilize seeds and plate on MS medium. Quantify germination rates over 7 days.

    • Seedling Morphology: Grow seedlings vertically on MS plates. After 10 days, measure primary root length, hypocotyl length, and observe cotyledon morphology using a dissecting microscope and image analysis software (e.g., ImageJ).

    • Adult Plant Morphology: Grow plants to maturity in soil. Document plant height, rosette diameter, leaf morphology, flowering time, and silique development.

  • Biochemical Analysis (Sterol Profiling):

    • Harvest 100-200 mg of tissue (e.g., seedlings, rosette leaves) and freeze-dry.

    • Perform lipid extraction using a chloroform:methanol solvent system.

    • Saponify the lipid extract using alcoholic potassium hydroxide to release free sterols.

    • Derivatize the free sterols to trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA).

    • Analyze the derivatized sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify individual sterols (including this compound, cycloartenol, campesterol, sitosterol) by comparing retention times and mass spectra to authentic standards.

  • Complementation and Rescue Experiments:

    • Genetic Complementation: Transform the homozygous mutant with a wild-type copy of the gene under its native promoter to confirm the phenotype is caused by the gene disruption.

    • Exogenous Application: Prepare a stock solution of the sterol of interest (e.g., this compound) in a suitable solvent (e.g., DMSO). Add the sterol to the growth medium at various concentrations to test if it can rescue the mutant phenotype or induce a phenotype in wild-type plants.

The workflow for this experimental approach is visualized below.

Experimental_Workflow start Identify Gene of Interest (e.g., Putative this compound Synthase) mutant_screen Screen T-DNA Insertion Lines (PCR) start->mutant_screen phenotype Characterize Mutant Phenotype (Growth, Morphology, Fertility) mutant_screen->phenotype pheno_split Phenotype Observed? phenotype->pheno_split biochem Analyze Sterol Profile (GC-MS) complementation Genetic Complementation (Rescue with WT Gene) biochem->complementation rescue Exogenous Application (Feed Sterols to Mutant) biochem->rescue rescue_split Phenotype Rescued? complementation->rescue_split rescue->rescue_split conclusion Validate Gene Function and Sterol Role pheno_split->biochem Yes pheno_split->conclusion No rescue_split->conclusion Yes

References

Comparative Analysis of Sterol-Binding Protein Cross-Reactivity: A Focus on Parkeol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol-binding proteins are critical regulators of cellular lipid homeostasis and signaling. Understanding the binding specificity of these proteins is paramount for the development of novel therapeutics targeting metabolic and proliferative diseases. This guide provides a comparative analysis of the potential cross-reactivity of various sterol-binding proteins with Parkeol, a tetracyclic triterpene alcohol and an isomer of lanosterol. Due to the current lack of direct experimental data on this compound's interaction with these proteins, this document leverages available data on structurally similar sterols and triterpenoids to infer potential binding characteristics. We also present detailed experimental protocols that can be employed to definitively characterize the binding of this compound to these critical regulatory proteins.

Quantitative Analysis of Ligand Binding to Sterol-Binding Proteins

The following table summarizes the binding affinities of known ligands to key sterol-binding proteins, namely the SREBP/SCAP complex and Oxysterol-Binding Proteins (OSBPs) and their related proteins (ORPs). This data serves as a benchmark for predicting the potential interaction of this compound. Given that triterpenoids like Betulin have been shown to interact with the SREBP/SCAP complex, it is plausible that this compound may exhibit similar binding behavior.

LigandTarget ProteinBinding Affinity (Kd or Ki)Experimental MethodReference
CholesterolSCAP (Sterol-Sensing Domain)High Affinity (qualitative)In vitro binding assay
25-hydroxycholesterolOSBP~5 nM (Kd)Radioligand binding assay
25-hydroxycholesterolORP4~92 nM (Ki)Competitive binding assay
CholesterolOSBP~70 nM (Kd)Radioligand binding assay
7α,25-dihydroxycholesterolOSBP~78 nM (Ki)Competitive binding assay
BetulinSCAPNot QuantifiedFunctional assays showing SREBP inhibition

Experimental Protocols

To ascertain the binding characteristics of this compound with sterol-binding proteins, the following experimental methodologies are recommended.

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a powerful, immobilization-free technique to quantify biomolecular interactions in solution. It measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

Protocol:

  • Protein Preparation:

    • Express and purify the sterol-binding protein of interest (e.g., the sterol-sensing domain of SCAP, or the ligand-binding domain of an OSBP/ORP) with a fluorescent tag (e.g., GFP) or label the purified protein with a fluorescent dye according to the manufacturer's instructions.

    • Dialyze the labeled protein against the MST assay buffer (e.g., PBS with 0.05% Tween-20).

    • Adjust the protein concentration to be in the low nanomolar range, ensuring a stable fluorescence signal.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in the MST assay buffer to create a range of concentrations to be tested. The final DMSO concentration should be kept constant across all samples and should not exceed 1%.

  • MST Measurement:

    • Mix the labeled protein solution with each dilution of the this compound solution in a 1:1 ratio.

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the labeled protein in each capillary using an MST instrument.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.

    • Fit the resulting binding curve to an appropriate model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Protocol:

  • Chip Preparation:

    • For studying interactions with membrane-associated proteins like SCAP, create liposomes incorporating the purified protein and immobilize them on an L1 sensor chip.

    • Alternatively, for soluble ligand-binding domains, the protein can be immobilized on a suitable sensor chip (e.g., CM5) via amine coupling.

  • Ligand Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P+ with a low percentage of DMSO to ensure solubility).

  • SPR Measurement:

    • Inject the different concentrations of this compound over the sensor chip surface with the immobilized protein.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between different ligand concentrations if necessary.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Experimental Workflow

A Comparative Analysis of the Metabolic Fates of Parkeol and Cycloartenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic fates of two plant-derived triterpenoids, parkeol and cycloartenol. Both compounds are isomers, biosynthesized from 2,3-oxidosqualene, yet their subsequent metabolic pathways and biological significance diverge significantly. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a clear understanding of their distinct roles in plant and yeast biochemistry.

Introduction to this compound and Cycloartenol

Cycloartenol is a ubiquitous intermediate in the biosynthesis of phytosterols in higher plants.[1][2] It serves as the primary precursor for the synthesis of essential sterols such as campesterol, β-sitosterol, and stigmasterol, which are crucial components of plant cell membranes and precursors for brassinosteroid hormones.[2] In contrast, this compound is a less common sterol found in specific plants like the shea tree (Vitellaria paradoxa) and has also been identified in some bacteria.[3][4] While structurally similar to cycloartenol, its role as a direct precursor for major phytosterols is not supported by current research in plants.[4] However, studies in yeast suggest a metabolic pathway for this compound that shares similarities with that of cycloartenol.[5]

Quantitative Data Summary

Direct quantitative comparisons of the metabolic efficiency of this compound and cycloartenol are scarce in the literature. However, studies on the contribution of different sterol precursors in Arabidopsis thaliana provide some context for the primary role of cycloartenol in phytosterol biosynthesis.

ParameterCycloartenol PathwayLanosterol PathwayThis compound PathwayReference
Contribution to Sitosterol Biosynthesis in Arabidopsis thaliana Major contributor1.5% relative to cycloartenol pathwayNot a precursor[4]
Primary End Products in Higher Plants Campesterol, β-Sitosterol, StigmasterolMinor contribution to phytosterolsNot established as a precursor to major phytosterols[2][4]
Metabolism in Saccharomyces cerevisiae Metabolized to downstream sterolsPrimary sterol biosynthetic pathwayUndergoes a metabolic pathway similar to cycloartenol[5]

Metabolic Pathways

The metabolic pathways of cycloartenol and this compound diverge after their synthesis from 2,3-oxidosqualene.

Cycloartenol Metabolic Pathway in Plants

Cycloartenol undergoes a series of enzymatic modifications to yield various phytosterols. This well-established pathway is crucial for plant growth and development.

Cycloartenol_Pathway cluster_start Initiation cluster_main_pathway Cycloartenol to Phytosterols 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) 24-Methylenecycloartanol 24-Methylenecycloartanol Cycloartenol->24-Methylenecycloartanol Sterol Methyltransferase 1 (SMT1) Cycloeucalenol Cycloeucalenol 24-Methylenecycloartanol->Cycloeucalenol Sterol C4-demethylase Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Cyclopropyl Sterol Isomerase (CPI) Δ7-Sterols Δ7-Sterols Obtusifoliol->Δ7-Sterols Multiple steps Δ5,7-Sterols Δ5,7-Sterols Δ7-Sterols->Δ5,7-Sterols Sterol Δ7-reductase Phytosterols Phytosterols Δ5,7-Sterols->Phytosterols Sterol Δ5-desaturase

Caption: Metabolic conversion of cycloartenol to major phytosterols in higher plants.

This compound Metabolic Fate

The metabolic fate of this compound is less defined. In plants, it is not considered a direct precursor to major phytosterols. In yeast, it appears to be metabolized in a pathway analogous to that of cycloartenol, although the specific enzymes and end products are not fully characterized.

Parkeol_Fate cluster_start Initiation cluster_pathway This compound Metabolism 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase Downstream Metabolites (Yeast) Downstream Metabolites (Yeast) This compound->Downstream Metabolites (Yeast) Putative Cycloartenol-like pathway enzymes Alternative Products (Plants) Alternative Products (Plants) This compound->Alternative Products (Plants) Undetermined pathway

Caption: Biosynthesis of this compound and its proposed metabolic fates in yeast and plants.

Experimental Protocols

The following section outlines the general methodologies employed in studying the metabolic fate of this compound and cycloartenol.

Protocol 1: Heterologous Expression and in vivo Feeding Studies in Yeast

This protocol is adapted from studies investigating the function of oxidosqualene cyclases.

Objective: To determine the metabolic products of this compound and cycloartenol when expressed in a yeast strain deficient in its native sterol biosynthesis.

Materials:

  • Saccharomyces cerevisiae strain deficient in lanosterol synthase (e.g., erg7 mutant).

  • Yeast expression vector (e.g., pYES2).

  • cDNA encoding this compound Synthase or Cycloartenol Synthase.

  • Yeast growth media (e.g., YPD, synthetic complete medium with galactose).

  • [14C]-labeled or [13C]-labeled mevalonate or acetate.

  • Solvents for extraction (e.g., hexane, ethyl acetate).

  • Thin-layer chromatography (TLC) plates.

  • Gas chromatography-mass spectrometry (GC-MS) equipment.

Procedure:

  • Gene Cloning: Clone the cDNA of this compound Synthase or Cycloartenol Synthase into the yeast expression vector.

  • Yeast Transformation: Transform the expression vector into the lanosterol synthase-deficient yeast strain.

  • Culturing and Induction: Grow the transformed yeast cells in appropriate media. Induce the expression of the cloned gene by adding galactose.

  • Isotopic Labeling: Introduce the radiolabeled or stable isotope-labeled precursor (mevalonate or acetate) into the culture medium.

  • Cell Harvesting and Lysis: After a defined incubation period, harvest the yeast cells by centrifugation and lyse them to release the intracellular contents.

  • Lipid Extraction: Extract the total lipids from the cell lysate using a suitable organic solvent system.

  • Analysis of Metabolites:

    • TLC: Separate the extracted lipids by TLC to get a preliminary identification of the different sterol fractions.

    • GC-MS: Analyze the different fractions by GC-MS to identify and quantify the specific sterol metabolites produced from the expressed enzyme.

Protocol 2: In planta Analysis of Sterol Biosynthesis

This protocol describes a general workflow for analyzing the sterol composition in plants.

Objective: To identify and quantify the sterol profile in plant tissues to understand the metabolic fate of endogenous cycloartenol.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds).

  • Liquid nitrogen.

  • Saponification solution (e.g., 6% KOH in methanol).

  • Extraction solvent (e.g., hexane).

  • Derivatization agent (e.g., BSTFA + TMCS).

  • Internal standard (e.g., epicoprostanol).

  • GC-MS equipment.

Procedure:

  • Sample Preparation: Harvest and freeze the plant tissue in liquid nitrogen. Lyophilize the tissue to remove water.

  • Saponification: Saponify the dried tissue to hydrolyze sterol esters and release free sterols.

  • Extraction: Extract the non-saponifiable lipids (containing the free sterols) with hexane.

  • Derivatization: Silylate the extracted sterols to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Identify and quantify the different sterols based on their retention times and mass spectra, using an internal standard for accurate quantification.

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vivo In Vivo / In Planta Studies cluster_analysis Analytical Phase cluster_outcome Outcome Plant Tissue / Yeast Culture Plant Tissue / Yeast Culture Isotopic Labeling Isotopic Labeling Plant Tissue / Yeast Culture->Isotopic Labeling Optional Lipid Extraction Lipid Extraction Plant Tissue / Yeast Culture->Lipid Extraction Isotopic Labeling->Lipid Extraction TLC TLC Lipid Extraction->TLC GC-MS GC-MS TLC->GC-MS NMR NMR GC-MS->NMR Data Analysis Data Analysis NMR->Data Analysis Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification Pathway Elucidation Pathway Elucidation Data Analysis->Pathway Elucidation

Caption: General experimental workflow for studying the metabolism of this compound and Cycloartenol.

Conclusion

The metabolic fates of this compound and cycloartenol, despite their structural similarities, are markedly different, particularly in the context of phytosterol biosynthesis in higher plants. Cycloartenol is firmly established as the central precursor to essential plant sterols, with a well-defined and crucial metabolic pathway. The metabolic role of this compound in plants remains enigmatic, and it does not appear to be a direct substitute for cycloartenol in the primary sterol biosynthetic pathway. In contrast, studies in yeast suggest that this compound can be metabolized through a pathway that mirrors that of cycloartenol, highlighting a potential for metabolic plasticity in different organisms. Further research, particularly quantitative metabolic flux analysis and identification of the enzymes in the this compound metabolic pathway, is necessary to fully elucidate its biological significance.

References

Parkeol as a Phylogenetic Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate reconstruction of evolutionary relationships is fundamental to biological and biomedical research. Molecular markers are essential tools in this endeavor, with DNA sequences being the predominant choice. However, biochemical markers, such as secondary metabolites, offer a complementary approach, reflecting expressed genetic information. This guide provides a comprehensive comparison of parkeol, a tetracyclacyclic triterpene, with established phylogenetic markers, evaluating its potential utility in phylogenetic and chemotaxonomic studies.

Introduction to this compound

This compound is a sterol, an isomer of lanosterol, found in some plants, notably the shea tree (Vitellaria paradoxa), and has also been identified in the bacterium Gemmata obscuriglobus. It is synthesized from 2,3-oxidosqualene by the enzyme this compound synthase. Its sporadic distribution across different domains of life raises questions about its evolutionary significance and its potential as a phylogenetic marker.

Comparison of this compound with Established Phylogenetic Markers

The utility of a phylogenetic marker is determined by several factors, including its distribution across taxa, the rate of its evolution, and the ease and reproducibility of its analysis. Here, we compare this compound with the well-established biochemical markers, lanosterol and cycloartenol, and the widely used DNA markers, Internal Transcribed Spacer (ITS) and Ribulose-Bisphosphate Carboxylase Large Subunit (rbcL).

Table 1: Comparison of Biochemical Phylogenetic Markers
FeatureThis compoundLanosterolCycloartenol
Type Tetracyclic Triterpenoid (Sterol)Tetracyclic Triterpenoid (Sterol)Tetracyclic Triterpenoid (Sterol)
Distribution Sporadic; found in some plants (e.g., Vitellaria paradoxa, Oryza sativa) and the bacterium Gemmata obscuriglobus.Widespread in non-photosynthetic eukaryotes (animals, fungi) and some bacteria.Widespread in photosynthetic eukaryotes (plants, algae).
Biosynthetic Precursor 2,3-Oxidosqualene2,3-Oxidosqualene2,3-Oxidosqualene
Key Enzyme This compound SynthaseLanosterol Synthase (LAS)Cycloartenol Synthase (CAS)
Phylogenetic Significance Potential marker for specific lineages or for

Parkeol's Antioxidant Potential: A Comparative Analysis Against Common Phytosterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antioxidant properties of parkeol against other well-studied phytosterols, supported by available experimental data and methodologies.

The therapeutic potential of phytosterols, plant-derived compounds structurally similar to cholesterol, has garnered significant interest in the scientific community. Their diverse biological activities, including antioxidant effects, make them promising candidates for the development of novel pharmaceuticals. While phytosterols like β-sitosterol, stigmasterol, and campesterol have been extensively studied for their ability to combat oxidative stress, the antioxidant capacity of the less common tetracyclic triterpenoid, this compound, remains largely unexplored. This guide provides a comparative assessment of the antioxidant properties of this compound versus these other prominent phytosterols, based on available scientific literature.

Comparative Antioxidant Activity

Direct experimental data quantifying the antioxidant activity of isolated this compound through common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), or ORAC (Oxygen Radical Absorbance Capacity) is currently limited in publicly available research. This compound is a known constituent of Shea butter (Butyrospermum parkii), and extracts from this plant have demonstrated notable antioxidant properties, which may be partly attributable to its phytosterol content, including this compound.

In contrast, β-sitosterol, stigmasterol, and campesterol have been the subject of numerous studies evaluating their antioxidant potential. The following table summarizes representative quantitative data from various in vitro antioxidant assays for these phytosterols. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

PhytosterolAssayConcentration% Inhibition / ActivityReference
β-Sitosterol DPPH50 µg/ml30% inhibition[1]
DPPH100 µg/ml80% inhibition[1]
H₂O₂ Scavenging50 µg/ml20% inhibition[1]
H₂O₂ Scavenging150 µg/ml60% inhibition[1]
Stigmasterol Lipid Peroxidation5 mg/kg (in vivo)49.0% decrease[2]
Lipid Peroxidation10 mg/kg (in vivo)56.1% decrease[2]
Campesterol, β-Sitosterol, Stigmasterol Methyl Linoleate OxidationNot SpecifiedExerted antioxidant effects[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of antioxidant properties of phytosterols.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The phytosterol is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the phytosterol sample. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The phytosterol is dissolved and diluted as described for the DPPH assay.

  • Reaction Mixture: A small volume of the phytosterol sample at different concentrations is mixed with a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathways and Mechanisms

Phytosterols are believed to exert their antioxidant effects through various mechanisms. While specific pathways for this compound are not well-documented, the general mechanisms for phytosterols involve:

  • Direct Radical Scavenging: Phytosterols can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction.

  • Enhancement of Endogenous Antioxidant Defenses: Some phytosterols have been shown to upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2]

  • Inhibition of Pro-oxidant Enzymes: They may inhibit enzymes like NADPH oxidase, which are major sources of reactive oxygen species (ROS) in biological systems.

  • Membrane Stabilization: By incorporating into cell membranes, phytosterols can reduce membrane fluidity and protect against lipid peroxidation.

Below is a diagram illustrating the general antioxidant mechanisms of phytosterols.

Antioxidant_Mechanisms cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Causes Phytosterols Phytosterols (e.g., this compound, β-Sitosterol) Phytosterols->ROS Direct Scavenging Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Phytosterols->Antioxidant_Enzymes Upregulation Cell_Membrane Cell Membrane (Lipid Bilayer) Phytosterols->Cell_Membrane Stabilization Phytosterols->Oxidative_Damage Inhibition Antioxidant_Enzymes->ROS Neutralization

Caption: General antioxidant mechanisms of phytosterols.

Experimental Workflow for Antioxidant Assessment

The systematic evaluation of the antioxidant properties of a phytosterol like this compound would typically follow the workflow depicted below.

Experimental_Workflow cluster_workflow Antioxidant Activity Assessment Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Start Isolation and Purification of this compound In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based DPPH DPPH Assay In_Vitro->DPPH ABTS ABTS Assay In_Vitro->ABTS FRAP FRAP Assay In_Vitro->FRAP ORAC ORAC Assay In_Vitro->ORAC ROS_Measurement Intracellular ROS Measurement Cell_Based->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity Cell_Based->Enzyme_Activity In_Vivo In Vivo Models Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis Data_Analysis->In_Vivo Further Validation Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis ORAC->Data_Analysis ROS_Measurement->Data_Analysis Enzyme_Activity->Data_Analysis

Caption: Experimental workflow for assessing phytosterol antioxidant properties.

Conclusion and Future Directions

While direct comparative data for this compound's antioxidant activity is scarce, its classification as a tetracyclic triterpenoid suggests it likely possesses antioxidant properties. Triterpenoids, as a class, are known to exhibit a range of biological activities, including the modulation of oxidative stress. However, without direct experimental evidence, any claims about this compound's potency relative to β-sitosterol, stigmasterol, or campesterol remain speculative.

Future research should focus on isolating pure this compound and subjecting it to a battery of standardized antioxidant assays. Such studies would provide the necessary quantitative data to accurately place this compound within the landscape of phytosterol antioxidant activities and would be invaluable for researchers and professionals in the field of drug discovery and development seeking to harness the therapeutic potential of these natural compounds.

References

No Direct Evidence Found for Differential Gene Expression in Response to Parkeol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cellular effects of Parkeol, a plant-derived sterol. Currently, there are no published studies that directly investigate the differential gene expression in response to this compound treatment in any biological system. This absence of data prevents a comparative analysis of this compound's effects on gene expression with other alternative treatments.

Our extensive search for experimental data on this compound's biological activity did not yield any studies detailing its impact on cellular signaling pathways at the transcriptional level. The existing research primarily focuses on the biosynthesis of this compound, its natural occurrence in organisms like the shea tree (Vitellaria paradoxa), and its metabolic fate in model organisms such as yeast.[1][2] While these studies provide foundational knowledge about this compound's origins and biochemical context, they do not explore its potential pharmacological or therapeutic effects, which would typically involve an analysis of gene expression changes.

Without any data on differential gene expression, it is not possible to construct a comparison guide as requested. Key components of such a guide, including tables of quantitative gene expression data, detailed experimental protocols for transcriptomic analysis, and visualizations of affected signaling pathways, cannot be generated.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant and unexplored area of investigation. Future research would need to focus on foundational in vitro and in vivo studies to determine if this compound treatment induces any significant changes in gene expression. Such studies would involve treating various cell lines or model organisms with this compound and employing techniques like RNA sequencing (RNA-Seq) or microarray analysis to identify differentially expressed genes. Subsequent bioinformatic analysis would then be required to elucidate the biological pathways and cellular processes that may be affected.

Until such foundational research is conducted and published, a evidence-based comparison of this compound's effects on gene expression with other compounds remains unfeasible. The scientific community awaits initial studies to shed light on the potential biological activities of this naturally occurring sterol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parkeol
Reactant of Route 2
Parkeol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.